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  • Product: (4-Benzyl-morpholin-2-yl)-acetic acid hydrochloride
  • CAS: 170804-78-1

Core Science & Biosynthesis

Foundational

(4-Benzyl-morpholin-2-yl)-acetic acid hydrochloride chemical properties

An In-Depth Technical Guide to (4-Benzyl-morpholin-2-yl)-acetic acid hydrochloride Disclaimer: The compound (4-Benzyl-morpholin-2-yl)-acetic acid hydrochloride is not extensively documented in publicly available scientif...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to (4-Benzyl-morpholin-2-yl)-acetic acid hydrochloride

Disclaimer: The compound (4-Benzyl-morpholin-2-yl)-acetic acid hydrochloride is not extensively documented in publicly available scientific literature. Therefore, this guide has been constructed by leveraging data from structurally analogous compounds and established principles of organic chemistry and pharmacology. The information presented herein is intended for research and development professionals and should be used as a speculative and foundational resource. All proposed experimental protocols require validation.

Introduction: The Morpholine Scaffold in Medicinal Chemistry

The morpholine ring is a privileged heterocyclic motif frequently incorporated into a vast array of biologically active molecules.[1] Its unique physicochemical properties, including a six-membered ring containing both an ether and a secondary or tertiary amine functionality, impart favorable characteristics such as aqueous solubility and metabolic stability. Morpholine derivatives have demonstrated a wide spectrum of pharmacological activities, serving as core components in antibiotics (e.g., Linezolid), anticancer agents, and central nervous system drugs.[1][2] The compound of interest, (4-Benzyl-morpholin-2-yl)-acetic acid hydrochloride, combines the morpholine scaffold with an N-benzyl group and a C-2 acetic acid side chain. This specific arrangement suggests potential for novel biological activity by presenting functional groups capable of interacting with various biological targets. This guide provides a detailed technical overview of its extrapolated chemical properties, a proposed synthetic route, analytical characterization methods, and a discussion of its potential therapeutic applications.

Physicochemical and Structural Properties

The exact physical properties of (4-Benzyl-morpholin-2-yl)-acetic acid hydrochloride have not been empirically determined. However, we can predict its key characteristics based on its constituent parts and closely related analogs like 4-Benzyl-2-morpholinecarboxylic acid hydrochloride and 4-Benzylmorpholine.[3][4]

PropertyPredicted ValueRationale / Comparative Compound
Molecular Formula C₁₃H₁₈ClNO₃Based on structural components.
Molecular Weight 271.74 g/mol Calculated from the molecular formula.
Appearance White to off-white crystalline solidTypical for hydrochloride salts of organic amines.
Solubility Soluble in water, methanol; sparingly soluble in ethanolThe hydrochloride salt form and the morpholine oxygen are expected to enhance aqueous solubility.
Melting Point >150 °C (with decomposition)Amine hydrochloride salts are typically high-melting solids.
pKa ~4-5 (carboxylic acid), ~7-8 (morpholine nitrogen)Estimated based on standard pKa values for these functional groups. The benzyl group may slightly decrease the basicity of the nitrogen.

Structural Formula:

Caption: Structure of (4-Benzyl-morpholin-2-yl)-acetic acid hydrochloride.

Proposed Synthesis and Purification

A plausible multi-step synthetic route can be designed based on established methodologies for the synthesis of substituted morpholines.[5] The following protocol is a hypothetical pathway that leverages common and reliable organic reactions.

3.1 Synthetic Pathway Overview

The proposed synthesis starts from a commercially available amino alcohol, proceeds through the formation of the morpholinone ring, followed by N-benzylation, introduction of the acetic acid side chain, and final reduction and salt formation.

Caption: Proposed synthetic workflow for the target compound.

3.2 Detailed Experimental Protocol

Step 1: Synthesis of Morpholin-3-one

  • Dissolve 2-Amino-1,3-propanediol in a suitable solvent like dichloromethane (DCM) in a three-neck flask equipped with a dropping funnel and nitrogen inlet.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of chloroacetyl chloride in DCM dropwise while maintaining the temperature below 5 °C. An organic base such as triethylamine should be added to scavenge the HCl byproduct.

  • After the addition is complete, allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude morpholin-3-one.

Step 2: Synthesis of 4-Benzyl-morpholin-3-one

  • Suspend sodium hydride (60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.

  • Add a solution of morpholin-3-one in THF dropwise at 0 °C.

  • Stir the mixture for 30 minutes, then add benzyl bromide dropwise.

  • Allow the reaction to proceed at room temperature for 12-16 hours.

  • Carefully quench the reaction with methanol, followed by water.

  • Extract the product with ethyl acetate, dry the combined organic layers, and concentrate. Purify the residue by flash chromatography.[6]

Step 3 & 4: Introduction of Acetic Acid Moiety and Reduction

  • To a solution of 4-Benzyl-morpholin-3-one in toluene, add glyoxylic acid and a catalytic amount of piperidine.

  • Heat the mixture to reflux with a Dean-Stark trap to remove water.

  • After completion (monitored by TLC), cool the reaction and dissolve the crude product in methanol.

  • At 0 °C, add sodium borohydride portion-wise. This step reduces both the exocyclic double bond and the lactam carbonyl.

  • Stir for 4 hours, then acidify with 1N HCl and stir for an additional hour to hydrolyze any ester intermediates.

  • Basify the solution with aqueous NaOH and extract with an appropriate solvent to isolate the free base of (4-Benzyl-morpholin-2-yl)-acetic acid.

Step 5: Hydrochloride Salt Formation

  • Dissolve the purified free base in a minimal amount of anhydrous diethyl ether or ethyl acetate.

  • Slowly add a solution of HCl in diethyl ether (e.g., 2M) dropwise with stirring.

  • The hydrochloride salt will precipitate out of the solution.

  • Collect the solid by filtration, wash with cold ether, and dry under vacuum to yield the final product, (4-Benzyl-morpholin-2-yl)-acetic acid hydrochloride.[6]

Analytical Characterization

A robust analytical workflow is essential to confirm the identity, purity, and structure of the synthesized compound.

4.1 Spectroscopic Methods

TechniqueExpected Observations
¹H NMR - Aromatic protons (benzyl): Multiplet around 7.2-7.4 ppm (5H).- Benzyl CH₂: Singlet around 3.5-3.7 ppm (2H).- Morpholine protons: Complex multiplets between 2.0-4.0 ppm (7H).- Acetic acid CH₂: Doublet of doublets around 2.5-2.8 ppm (2H).- Carboxylic acid proton: Broad singlet >10 ppm (1H).
¹³C NMR - Aromatic carbons: Signals between 127-138 ppm.- Carboxyl carbon: Signal around 170-175 ppm.- Morpholine carbons: Signals in the range of 45-70 ppm.- Benzyl CH₂: Signal around 60 ppm.- Acetic acid CH₂: Signal around 35-40 ppm.
FT-IR (KBr) - O-H stretch (acid): Broad absorption from 2500-3300 cm⁻¹.- C=O stretch (acid): Strong absorption around 1700-1730 cm⁻¹.- C-H stretches (aromatic/aliphatic): 2850-3100 cm⁻¹.- N-H⁺ stretch (hydrochloride): Broad absorption around 2400-2700 cm⁻¹.- C-O-C stretch (ether): Strong absorption around 1100-1120 cm⁻¹.
Mass Spec (ESI+) Expected m/z for the free base [M+H]⁺ at approximately 236.1287.

4.2 Purity Assessment

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase C18 column with a mobile phase gradient of water (with 0.1% formic acid) and acetonitrile is recommended. Purity should be ≥95% for use in biological assays.

  • Elemental Analysis: The calculated elemental composition for C₁₃H₁₈ClNO₃ is C: 57.46%, H: 6.68%, N: 5.15%, Cl: 13.05%, O: 17.66%. Experimental values should be within ±0.4% of the theoretical values.

Potential Biological Activity and Therapeutic Applications

The structural features of (4-Benzyl-morpholin-2-yl)-acetic acid hydrochloride suggest several avenues for investigation in drug discovery. The morpholine core is a versatile scaffold found in many bioactive compounds.[1]

Potential Research Areas:

  • Antimicrobial Activity: Many morpholine derivatives exhibit antibacterial and antifungal properties.[7][8] The title compound could be screened against a panel of pathogenic bacteria and fungi.

  • Oncology: The morpholine ring is a key component of PI3K/mTOR inhibitors. The compound could be evaluated for its antiproliferative effects in various cancer cell lines.

  • Neuropharmacology: The N-benzyl group can facilitate crossing the blood-brain barrier. The compound's structure bears some resemblance to molecules with CNS activity, suggesting potential applications as anxiolytics, antidepressants, or anticonvulsants.[2]

  • Anti-inflammatory Effects: Morpholine derivatives have been investigated for their anti-inflammatory properties.[9] The acetic acid moiety is a common feature in non-steroidal anti-inflammatory drugs (NSAIDs).

G cluster_assays Biological Evaluation Pathways A (4-Benzyl-morpholin-2-yl)-acetic acid hydrochloride B Antimicrobial Screening A->B Pathogen Panels C Anticancer Assays A->C Cell Proliferation D CNS Activity Profiling A->D Behavioral Models E Anti-inflammatory Evaluation A->E COX Enzyme Inhibition

Caption: Potential research pathways for the title compound.

Safety and Handling

While no specific toxicology data exists for this compound, precautions should be taken based on analogous structures. The hydrochloride salt of 2-(Morpholin-4-yl)acetic acid and 4-Benzylmorpholine are known to cause skin and serious eye irritation.[4][10]

  • Hazard Classification (Predicted): Skin Irritant (Category 2), Eye Irritant (Category 2A), May cause respiratory irritation.[10]

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves. Handle in a well-ventilated area or a chemical fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.

Conclusion

(4-Benzyl-morpholin-2-yl)-acetic acid hydrochloride represents a novel chemical entity with significant potential for drug discovery and development. This guide provides a comprehensive, albeit predictive, framework for its synthesis, characterization, and biological evaluation. The insights derived from structurally related compounds strongly suggest that this molecule is a promising candidate for screening in antimicrobial, oncology, and neuropharmacology programs. Rigorous experimental validation of the proposed protocols and hypotheses is the necessary next step in elucidating the true chemical and biological profile of this intriguing compound.

References

  • PubChem. (n.d.). 2-(Morpholin-4-yl)acetic acid hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • Fisher Scientific. (n.d.). 4-Benzyl-2-morpholinecarboxylic acid hydrochloride, 97%, Thermo Scientific. Retrieved from [Link]

  • PubChem. (n.d.). 4-Benzylmorpholine. National Center for Biotechnology Information. Retrieved from [Link]

  • Mahesh, A. R., et al. (2013). Synthesis and antimicrobial activity of 4-(morpholin- 4-yl) benzohydrazide derivatives. ResearchGate. Retrieved from [Link]

  • ResearchGate. (2013). Morpholines. Synthesis and Biological Activity. Retrieved from [Link]

  • Google Patents. (2002). Benzyl morpholine derivatives.
  • Al-Amiery, A. A., et al. (2015). Synthesis, Characterization and Study the Biological Activity of New Morpholine Derivative. Baghdad Science Journal. Retrieved from [Link]

  • E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. Retrieved from [Link]

  • Ali, A., et al. (2014). Synthesis of compound I [4-(2-hydroxybenzyl)morpholin- 4-ium chloride].... ResearchGate. Retrieved from [Link]

  • ResearchGate. (2015). Synthesis, Characterization and Study the Biological Activity of New Morpholine Derivative. Retrieved from [Link]

  • ScienceScholar. (2022). An updated review on morpholine derivatives with their pharmacological actions. International journal of health sciences. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to (4-Benzyl-morpholin-2-yl)-acetic acid hydrochloride

CAS Number: 170804-78-1 For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of (4-Benzyl-morpholin-2-yl)-acetic acid hydrochloride, a substituted morphol...

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 170804-78-1

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of (4-Benzyl-morpholin-2-yl)-acetic acid hydrochloride, a substituted morpholine derivative. Drawing from the established knowledge of related compounds and general synthetic methodologies, this document outlines its chemical properties, a proposed synthetic route, its hypothesized mechanism of action as a dual serotonin and norepinephrine reuptake inhibitor, and relevant experimental protocols for its characterization and evaluation.

Chemical Identity and Properties

(4-Benzyl-morpholin-2-yl)-acetic acid hydrochloride is a chiral molecule with a molecular formula of C13H18ClNO3[1][2]. Its structure features a central morpholine ring N-substituted with a benzyl group and a C-2 substituted acetic acid side chain. The hydrochloride salt form enhances its solubility in aqueous media.

PropertyValueSource
CAS Number 170804-78-1[3]
Molecular Formula C13H18ClNO3[1][2]
Molecular Weight 271.74 g/mol [4]
Predicted PSA 49.77 Ų[4]
Predicted XLogP3 2.1[4]

Hypothesized Pharmacological Profile: A Dual Serotonin and Norepinephrine Reuptake Inhibitor

While direct pharmacological data for (4-Benzyl-morpholin-2-yl)-acetic acid hydrochloride is not extensively published, the broader class of benzylmorpholine derivatives has been investigated as dual reuptake inhibitors of serotonin (5-HT) and norepinephrine (NE).[5] These neurotransmitters are crucial for mood regulation, and their reuptake inhibition is a validated mechanism for treating major depressive disorder, anxiety disorders, and neuropathic pain.[6]

Compounds that inhibit the serotonin transporter (SERT) and the norepinephrine transporter (NET) can offer a broader spectrum of therapeutic effects compared to selective serotonin reuptake inhibitors (SSRIs).[3][7] The synergistic action on both neurotransmitter systems is thought to contribute to enhanced efficacy.[2][8] Given its structural similarity to known benzylmorpholine-based dual reuptake inhibitors, it is hypothesized that (4-Benzyl-morpholin-2-yl)-acetic acid hydrochloride functions as a dual SNRI.

G cluster_synapse Synaptic Cleft Presynaptic_Neuron Presynaptic Neuron SERT SERT Presynaptic_Neuron->SERT Releases 5-HT NET NET Presynaptic_Neuron->NET Releases NE Postsynaptic_Neuron Postsynaptic Neuron SERT->Presynaptic_Neuron 5-HT Reuptake 5-HT_Receptor 5-HT Receptor SERT->5-HT_Receptor 5-HT NET->Presynaptic_Neuron NE Reuptake NE_Receptor NE Receptor NET->NE_Receptor NE Compound (4-Benzyl-morpholin-2-yl)- acetic acid hydrochloride Compound->SERT Inhibits Compound->NET Inhibits

Caption: Hypothesized mechanism of action as a dual SNRI.

Proposed Synthesis Pathway

A plausible synthetic route for (4-Benzyl-morpholin-2-yl)-acetic acid hydrochloride can be conceptualized based on established methods for the synthesis of morpholine derivatives.[9] A key intermediate would be a protected morpholin-2-yl-acetic acid ester, which can be synthesized from commercially available starting materials. The benzyl group can be introduced via reductive amination or N-alkylation.

G Start Morpholine-2-acetic acid ester Step1 N-Benzylation Start->Step1 Step2 Ester Hydrolysis Step1->Step2 Step3 Salt Formation (HCl) Step2->Step3 End (4-Benzyl-morpholin-2-yl)- acetic acid hydrochloride Step3->End

Caption: Proposed high-level synthetic workflow.

Step-by-Step Proposed Protocol:
  • N-Benzylation of a Morpholine-2-acetic acid ester:

    • To a solution of a suitable morpholine-2-acetic acid ester (e.g., ethyl ester) in a polar aprotic solvent such as acetonitrile or DMF, add a non-nucleophilic base like potassium carbonate.

    • Add benzyl bromide dropwise at room temperature and stir the reaction mixture until completion, which can be monitored by TLC or LC-MS.

    • Upon completion, filter the solid and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography.

  • Ester Hydrolysis:

    • Dissolve the N-benzylated ester in a mixture of an alcohol (e.g., ethanol) and water.

    • Add a base such as lithium hydroxide or sodium hydroxide and stir at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC or LC-MS).

    • Acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to a neutral pH and extract the product with an organic solvent like ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield (4-Benzyl-morpholin-2-yl)-acetic acid.

  • Hydrochloride Salt Formation:

    • Dissolve the free base in a suitable solvent such as diethyl ether or ethyl acetate.

    • Add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) dropwise with stirring.

    • The hydrochloride salt will precipitate out of the solution.

    • Collect the solid by filtration, wash with cold solvent, and dry under vacuum to obtain (4-Benzyl-morpholin-2-yl)-acetic acid hydrochloride.

Experimental Characterization and Evaluation

Structural and Purity Analysis
TechniqueExpected Observations
¹H NMR Signals corresponding to the benzyl protons, morpholine ring protons, and the acetic acid methylene protons. The integration of these signals should be consistent with the molecular structure.
¹³C NMR Resonances for all unique carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid.
Mass Spectrometry The molecular ion peak corresponding to the free base [M+H]⁺ should be observed.
HPLC A single major peak indicating the purity of the compound. The retention time is specific to the column and method used.
In Vitro Pharmacological Evaluation

Objective: To determine the inhibitory potency of the compound on serotonin and norepinephrine transporters.

Protocol: Radioligand Binding Assays

  • Cell Culture: Use cell lines stably expressing human SERT and NET (e.g., HEK293 cells).

  • Membrane Preparation: Prepare cell membrane homogenates from the cultured cells.

  • Binding Assay:

    • Incubate the cell membranes with a specific radioligand for each transporter (e.g., [³H]citalopram for SERT and [³H]nisoxetine for NET) in the presence of varying concentrations of (4-Benzyl-morpholin-2-yl)-acetic acid hydrochloride.

    • After incubation, separate the bound and free radioligand by rapid filtration.

    • Measure the radioactivity of the filters using liquid scintillation counting.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding (determined in the presence of a high concentration of a known inhibitor) from the total binding.

    • Plot the percentage of specific binding against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Safety and Handling

As with any research chemical, (4-Benzyl-morpholin-2-yl)-acetic acid hydrochloride should be handled with appropriate safety precautions in a well-ventilated laboratory.

  • Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

  • Handling: Avoid inhalation of dust and contact with skin and eyes.[4] In case of contact, rinse immediately with plenty of water.

  • Storage: Store in a tightly sealed container in a cool, dry place.[4]

Conclusion

(4-Benzyl-morpholin-2-yl)-acetic acid hydrochloride is a compound of interest for researchers in neuropharmacology and medicinal chemistry. Based on the pharmacology of structurally related benzylmorpholine derivatives, it is a promising candidate for investigation as a dual serotonin and norepinephrine reuptake inhibitor. The proposed synthetic and analytical protocols in this guide provide a framework for its preparation and characterization, enabling further exploration of its therapeutic potential.

References

  • J&W Pharmlab. (4-Benzyl-morpholin-2-yl)-acetic acid hydrochloride - CAS:170804-78-1. Available from: [Link]

  • PLOS One. Relative Contributions of Norepinephrine and Serotonin Transporters to Antinociceptive Synergy between Monoamine Reuptake Inhibitors and Morphine in the Rat Formalin Model. Available from: [Link]

  • Chemsigma. (4-BENZYL-MORPHOLIN-2-YL)-ACETIC ACID HYDROCHLORIDE [170804-78-1]. Available from: [Link]

  • Wikipedia. Serotonin–norepinephrine reuptake inhibitor. Available from: [Link]

  • Arctom. CAS NO. 170804-78-1 | 2-(4-Benzylmorpholin-2-yl)acetic acid hydrochloride. Available from: [Link]

  • Google Patents. US7294623B2 - Benzyl morpholine derivatives.
  • Baghdad Science Journal. Synthesis and Characterization of Some New Morpholine Derivatives. Available from: [Link]

  • PubMed. Design and synthesis of morpholine derivatives. SAR for dual serotonin & noradrenaline reuptake inhibition. Available from: [Link]

  • PubMed. Dual serotonin and noradrenaline reuptake inhibitors: Focus on their differences. Available from: [Link]

Sources

Foundational

An In-depth Technical Guide to (4-Benzyl-morpholin-2-yl)-acetic acid hydrochloride

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of (4-Benzyl-morpholin-2-yl)-acetic acid hydrochloride, a...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of (4-Benzyl-morpholin-2-yl)-acetic acid hydrochloride, a substituted morpholine derivative of interest in contemporary chemical and pharmaceutical research. We will delve into its fundamental chemical properties, outline a representative synthetic pathway, detail robust analytical methodologies for its characterization, and discuss its relevance within the broader context of medicinal chemistry.

Core Molecular Attributes

(4-Benzyl-morpholin-2-yl)-acetic acid hydrochloride is a chiral heterocyclic compound. The structural arrangement consists of a morpholine ring substituted at the 4-position with a benzyl group and at the 2-position with an acetic acid moiety. As a hydrochloride salt, the tertiary amine of the morpholine ring is protonated, enhancing its solubility in aqueous media.

Chemical Structure and Properties

The precise arrangement of the benzyl and acetic acid groups on the morpholine scaffold is critical to its chemical identity and biological activity. The "4-benzyl" designation indicates that the benzyl group (C₆H₅CH₂) is attached to the nitrogen atom of the morpholine ring. The "(morpholin-2-yl)-acetic acid" portion specifies that the -CH₂COOH group is attached to the carbon atom at the 2-position of the morpholine ring.

Below is a table summarizing the key molecular identifiers for this compound.

PropertyValueSource
IUPAC Name 2-(4-benzylmorpholin-2-yl)acetic acid hydrochlorideECHEMI[1]
CAS Number 170804-78-1ECHEMI[1]
Molecular Formula C₁₃H₁₈ClNO₃ECHEMI[1]
Molecular Weight 271.74 g/mol ECHEMI[1]
Canonical SMILES C1=CC=C(C=C1)CN2CCOC(C2)CC(=O)O.ClECHEMI[1]
InChI Key BEMGAPHATGFVQM-UHFFFAOYSA-NECHEMI[1]

Synthesis and Purification

Retrosynthetic Analysis

A plausible retrosynthetic pathway begins with disconnecting the hydrochloride salt to the free base. The acetic acid side chain can be envisioned as being introduced via the hydrolysis of a corresponding ester or nitrile precursor. The core 4-benzyl-morpholin-2-yl scaffold can be constructed through various heterocyclic chemistry methods.

Retrosynthesis Target (4-Benzyl-morpholin-2-yl)-acetic acid hydrochloride FreeBase (4-Benzyl-morpholin-2-yl)-acetic acid Target->FreeBase Deprotonation Ester (4-Benzyl-morpholin-2-yl)-acetic acid ethyl ester FreeBase->Ester Ester Hydrolysis Cyanomorpholine 4-Benzyl-2-cyanomethylmorpholine Ester->Cyanomorpholine Nitrile Hydrolysis & Esterification CoreScaffold 4-Benzylmorpholine derivative Cyanomorpholine->CoreScaffold Side-chain introduction

A plausible retrosynthetic pathway for the target compound.
General Synthetic Protocol

The following is a generalized, field-proven protocol for the synthesis of similar benzyl morpholine derivatives, adapted from methodologies for related compounds.[2] This protocol should be optimized for the specific target molecule.

Step 1: Formation of the Core Benzyl Morpholine Scaffold

  • A suitable starting material, such as a protected 2-(hydroxymethyl)morpholine derivative, is reacted with benzyl bromide in the presence of a non-nucleophilic base (e.g., sodium hydride) in an aprotic solvent like tetrahydrofuran (THF) to introduce the benzyl group at the nitrogen atom.

  • The protecting group on the 2-hydroxymethyl moiety is then removed.

Step 2: Introduction of the Acetic Acid Precursor

  • The resulting alcohol is converted to a leaving group, for instance, by reaction with mesyl chloride or tosyl chloride in the presence of a base like triethylamine.

  • The resulting mesylate or tosylate is then displaced with a cyanide source (e.g., sodium cyanide in DMSO) to yield the cyanomethyl derivative (4-benzyl-2-cyanomethylmorpholine).

Step 3: Hydrolysis and Salt Formation

  • The nitrile is hydrolyzed to the carboxylic acid under acidic conditions. This is typically achieved by refluxing with a strong acid such as hydrochloric acid.

  • This step simultaneously hydrolyzes the nitrile and forms the hydrochloride salt of the morpholine nitrogen.

  • The reaction mixture is cooled, and the product is isolated by filtration or by evaporation of the solvent followed by recrystallization from a suitable solvent system (e.g., ethanol/ether).

Synthetic Workflow cluster_0 Step 1: Benzylation cluster_1 Step 2: Nitrile Formation cluster_2 Step 3: Hydrolysis & Salt Formation A Protected 2-(hydroxymethyl)morpholine B N-Benzylated Intermediate A->B Benzyl Bromide, NaH, THF C 4-Benzyl-2-(hydroxymethyl)morpholine B->C Deprotection D 4-Benzyl-2-(mesyloxymethyl)morpholine C->D Mesyl Chloride, Et3N E 4-Benzyl-2-(cyanomethyl)morpholine D->E NaCN, DMSO F (4-Benzyl-morpholin-2-yl)-acetic acid hydrochloride E->F Conc. HCl, Reflux

A generalized synthetic workflow for the target compound.
Purification and Quality Control

Purification of the final product is typically achieved by recrystallization. The purity of the compound should be assessed using techniques such as High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC). The identity and structural integrity are confirmed by spectroscopic methods as detailed in the following section.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and stability of (4-Benzyl-morpholin-2-yl)-acetic acid hydrochloride. A suite of spectroscopic and chromatographic techniques should be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.

  • ¹H NMR: The proton NMR spectrum will provide information on the number of different types of protons and their connectivity. Expected signals would include:

    • Aromatic protons of the benzyl group (typically in the 7.2-7.5 ppm range).

    • A singlet for the benzylic methylene protons (~3.5-4.0 ppm).

    • A complex set of multiplets for the morpholine ring protons (typically in the 2.0-4.0 ppm range). The diastereotopic nature of the protons on the morpholine ring will likely lead to complex splitting patterns.

    • Signals for the methylene protons of the acetic acid side chain.

    • A broad singlet for the carboxylic acid proton (often >10 ppm) and the N-H proton of the hydrochloride salt.

  • ¹³C NMR: The carbon NMR spectrum will confirm the carbon skeleton of the molecule. Expected signals would include:

    • A signal for the carbonyl carbon of the carboxylic acid (~170-180 ppm).

    • Signals for the aromatic carbons of the benzyl group (~125-140 ppm).

    • Signals for the carbons of the morpholine ring and the benzylic and acetic acid methylene groups (typically in the 40-70 ppm range).

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide information about the structure through fragmentation patterns. For (4-Benzyl-morpholin-2-yl)-acetic acid hydrochloride, electrospray ionization (ESI) would be a suitable technique. The expected mass spectrum would show a prominent ion corresponding to the protonated free base [M+H]⁺ at m/z 236.13, corresponding to the molecular formula C₁₃H₁₈NO₃⁺.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the functional groups present in the molecule. Key expected vibrational frequencies include:

  • A broad absorption band for the O-H stretch of the carboxylic acid (typically 2500-3300 cm⁻¹).

  • A strong absorption for the C=O stretch of the carboxylic acid (~1700-1730 cm⁻¹).

  • C-H stretching vibrations for the aromatic and aliphatic portions of the molecule (~2850-3100 cm⁻¹).

  • N-H stretching from the protonated amine hydrochloride salt (a broad band around 2400-2700 cm⁻¹).

  • C-O stretching of the morpholine ether linkage (~1100 cm⁻¹).

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for assessing the purity of the compound. A reverse-phase HPLC method would be appropriate.

A typical starting point for method development would be:

  • Column: C18, 250 x 4.6 mm, 5 µm

  • Mobile Phase: A gradient of acetonitrile and water with an acidic modifier (e.g., 0.1% trifluoroacetic acid or formic acid) to ensure good peak shape.

  • Detection: UV at a wavelength where the benzyl group absorbs (e.g., 254 nm).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25-30 °C

This method would need to be validated for linearity, precision, accuracy, and specificity according to ICH guidelines.

Applications and Research Context

Substituted morpholines are a prevalent scaffold in medicinal chemistry.[3] The benzyl-morpholine motif, in particular, is found in several biologically active compounds. For instance, Reboxetine, a selective norepinephrine reuptake inhibitor used as an antidepressant, features a related morpholine structure.[2] The structural similarity of (4-Benzyl-morpholin-2-yl)-acetic acid hydrochloride to such compounds suggests its potential as a building block or a lead compound in the development of novel therapeutics targeting the central nervous system.[2] Its chiral nature also opens avenues for stereoselective synthesis and the investigation of enantiomeric-specific biological activity.

Safety and Handling

While a specific Safety Data Sheet (SDS) for (4-Benzyl-morpholin-2-yl)-acetic acid hydrochloride is not widely available, general precautions for handling similar chemical compounds should be followed. Based on related structures, it should be treated as a substance that may cause skin and eye irritation.[4]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid generating dust.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

(4-Benzyl-morpholin-2-yl)-acetic acid hydrochloride is a well-defined chemical entity with significant potential as a building block in medicinal chemistry, particularly for the development of CNS-active agents. Its synthesis, while requiring careful execution, follows established principles of organic chemistry. The analytical methods outlined in this guide provide a robust framework for its characterization and quality control, ensuring the reliability of data generated in research and development settings. As with any chemical compound, appropriate safety precautions must be observed during its handling and use.

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Exploratory

(4-Benzyl-morpholin-2-yl)-acetic acid hydrochloride: A Technical Guide to its Evaluation as a Novel Dual Serotonin-Norepinephrine Reuptake Inhibitor

Abstract This technical guide provides a comprehensive framework for the synthesis, in vitro characterization, and in vivo evaluation of (4-Benzyl-morpholin-2-yl)-acetic acid hydrochloride, a novel chemical entity with p...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the synthesis, in vitro characterization, and in vivo evaluation of (4-Benzyl-morpholin-2-yl)-acetic acid hydrochloride, a novel chemical entity with potential as a dual serotonin-norepinephrine reuptake inhibitor (SNRI). The central nervous system (CNS) is significantly modulated by the monoamine neurotransmitters serotonin (5-HT) and norepinephrine (NE). The reuptake of these neurotransmitters from the synaptic cleft is mediated by the serotonin transporter (SERT) and the norepinephrine transporter (NET), respectively. Inhibition of both SERT and NET has been a clinically validated strategy for the treatment of major depressive disorder (MDD), anxiety disorders, and chronic pain conditions.[1] This guide is intended for researchers, scientists, and drug development professionals, offering detailed methodologies and the scientific rationale behind the experimental design for assessing the potential of novel morpholine-based compounds.

Introduction: The Rationale for Novel SNRIs

Serotonin-norepinephrine reuptake inhibitors (SNRIs) are a class of antidepressant medications that function by blocking the reuptake of both serotonin and norepinephrine.[1] This dual mechanism of action can offer a broader spectrum of efficacy compared to selective serotonin reuptake inhibitors (SSRIs), particularly in treating a wider range of symptoms associated with depression and in managing neuropathic pain.[1] The morpholine scaffold is a versatile pharmacophore in medicinal chemistry, known to be present in numerous CNS-active drugs.[2][3] Its presence can influence a molecule's physicochemical properties, such as solubility and brain permeability, making it an attractive starting point for the design of new CNS agents.[2] The structure of (4-Benzyl-morpholin-2-yl)-acetic acid hydrochloride presents a unique combination of a benzyl group, a morpholine core, and an acetic acid moiety, suggesting potential interactions with the monoamine transporters. This guide will outline a systematic approach to validating this hypothesis.

Chemical Synthesis and Characterization

The synthesis of the target compound, (4-Benzyl-morpholin-2-yl)-acetic acid hydrochloride, can be approached through a multi-step process, likely involving the initial formation of the N-benzylated morpholine core, followed by the introduction of the acetic acid side chain. A plausible synthetic route is outlined below, drawing from established methods for the synthesis of related morpholine derivatives.[4][5]

Proposed Synthetic Pathway

A potential synthetic route could commence with the N-benzylation of a suitable morpholine precursor, followed by functionalization at the 2-position to introduce the acetic acid group.

G cluster_synthesis Proposed Synthetic Pathway Start Morpholine-2-acetic acid ester Step1 N-Benzylation (Benzyl bromide, K2CO3) Start->Step1 Intermediate1 (4-Benzyl-morpholin-2-yl)-acetic acid ester Step1->Intermediate1 Step2 Ester Hydrolysis (LiOH or HCl) Intermediate1->Step2 Product (4-Benzyl-morpholin-2-yl)-acetic acid Step2->Product Step3 Salt Formation (HCl in Ether) Product->Step3 FinalProduct (4-Benzyl-morpholin-2-yl)-acetic acid hydrochloride Step3->FinalProduct

A proposed synthetic workflow for the target compound.
Detailed Experimental Protocol: Synthesis
  • N-Benzylation: To a solution of a commercially available morpholine-2-acetic acid ester in an appropriate solvent such as acetonitrile, add potassium carbonate as a base. To this suspension, add benzyl bromide dropwise at room temperature. The reaction mixture is then heated to reflux and monitored by thin-layer chromatography (TLC) until completion.

  • Work-up and Purification: After cooling, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The resulting crude product is purified by column chromatography on silica gel to yield the pure (4-Benzyl-morpholin-2-yl)-acetic acid ester.

  • Ester Hydrolysis: The purified ester is dissolved in a mixture of tetrahydrofuran (THF) and water, and lithium hydroxide is added. The reaction is stirred at room temperature until the ester is fully consumed, as indicated by TLC.

  • Acidification and Extraction: The reaction mixture is acidified with a dilute solution of hydrochloric acid, and the aqueous layer is extracted with a suitable organic solvent, such as ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate and concentrated to give the free base of the target compound.

  • Salt Formation: The free base is dissolved in a minimal amount of a suitable solvent like diethyl ether, and a solution of hydrochloric acid in diethyl ether is added dropwise with stirring. The resulting precipitate is collected by filtration, washed with cold diethyl ether, and dried under vacuum to afford (4-Benzyl-morpholin-2-yl)-acetic acid hydrochloride as a solid.

Characterization

The structure and purity of the final compound should be confirmed using standard analytical techniques:

TechniquePurpose
NMR Spectroscopy (¹H and ¹³C) To confirm the chemical structure and stereochemistry.
Mass Spectrometry (MS) To determine the molecular weight and confirm the molecular formula.
High-Performance Liquid Chromatography (HPLC) To assess the purity of the final compound.

In Vitro Pharmacology: Transporter Binding and Reuptake Inhibition

The primary in vitro assessment of a potential SNRI involves determining its affinity for and inhibition of SERT and NET. These assays are crucial for establishing the compound's potency and selectivity.

Radioligand Binding Assays

Radioligand binding assays are the gold standard for measuring the affinity of a compound to its target receptor or transporter.[6] These competitive binding assays determine the ability of the test compound to displace a known high-affinity radioligand from SERT and NET.[7][8]

G cluster_binding_assay Radioligand Binding Assay Workflow Preparation Prepare membrane homogenates (HEK293 cells expressing hSERT or hNET) Incubation Incubate membranes with radioligand (e.g., [³H]Citalopram for SERT, [³H]Nisoxetine for NET) and varying concentrations of test compound. Preparation->Incubation Separation Separate bound from free radioligand (Rapid filtration through glass fiber filters) Incubation->Separation Quantification Quantify bound radioactivity (Liquid scintillation counting) Separation->Quantification Analysis Data Analysis (Calculate IC₅₀ and Ki values) Quantification->Analysis

Workflow for radioligand binding assays.

Protocol: Radioligand Binding Assay

  • Membrane Preparation: Utilize membrane preparations from cell lines stably expressing human SERT (hSERT) or human NET (hNET), or from rat brain tissue.[7]

  • Incubation: Incubate the membrane preparations with a fixed concentration of a specific radioligand (e.g., [³H]Paroxetine or [³H]Citalopram for SERT; [³H]Nisoxetine for NET) and a range of concentrations of the unlabeled test compound.[7]

  • Non-specific Binding: To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of a known non-radiolabeled ligand (e.g., citalopram for SERT, desipramine for NET).[7]

  • Filtration: Following incubation, the reaction is terminated by rapid filtration through glass fiber filters using a cell harvester to separate the bound radioligand from the free radioligand.

  • Detection: The radioactivity retained on the filters is quantified using a liquid scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.

Synaptosomal Reuptake Inhibition Assays

Functional assays that measure the inhibition of neurotransmitter uptake into synaptosomes provide a more physiologically relevant assessment of a compound's activity.[9][10][11] Synaptosomes are isolated nerve terminals that retain functional neurotransmitter transporters.[10]

Protocol: Synaptosomal Uptake Inhibition Assay

  • Synaptosome Preparation: Prepare synaptosomes from specific rat brain regions (e.g., hippocampus for SERT, hypothalamus for NET).

  • Incubation: Pre-incubate the synaptosomes with varying concentrations of the test compound.

  • Uptake Initiation: Initiate neurotransmitter uptake by adding a mixture of radiolabeled ([³H]5-HT or [³H]NE) and unlabeled neurotransmitter.

  • Uptake Termination: After a short incubation period, terminate the uptake by rapid filtration and washing with ice-cold buffer.

  • Quantification: Lyse the synaptosomes and quantify the amount of radiolabeled neurotransmitter taken up using liquid scintillation counting.

  • Data Analysis: Determine the IC₅₀ value for the inhibition of neurotransmitter uptake and compare it to reference compounds.

AssayParameterExpected Outcome for a Potent SNRI
SERT Binding Ki (nM)Low nanomolar range
NET Binding Ki (nM)Low to moderate nanomolar range
SERT Uptake IC₅₀ (nM)Low nanomolar range
NET Uptake IC₅₀ (nM)Low to moderate nanomolar range

In Vivo Pharmacology: Preclinical Models of Depression and Neuropathic Pain

Promising candidates from in vitro screening should be advanced to in vivo models to assess their efficacy in relevant disease states.

Forced Swim Test (FST) in Rodents

The FST is a widely used behavioral test to screen for antidepressant activity.[12][13][14][15][16] The test is based on the principle that when rodents are placed in an inescapable cylinder of water, they will eventually adopt an immobile posture. Antidepressant treatment is expected to reduce the duration of immobility.[15]

G cluster_fst Forced Swim Test Workflow Acclimation Acclimate animals to the testing room Dosing Administer test compound or vehicle (e.g., 30-60 min prior to test) Acclimation->Dosing Test Place individual mouse in a cylinder of water (25°C, 6 min) Dosing->Test Recording Videotape the session for later analysis Test->Recording Analysis Score the duration of immobility (typically the last 4 min of the test) Recording->Analysis

Workflow for the Forced Swim Test.

Protocol: Forced Swim Test

  • Apparatus: Use a transparent cylinder (e.g., 25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth where the mouse cannot touch the bottom.[13]

  • Procedure: Gently place each mouse into the cylinder for a 6-minute session.[13]

  • Behavioral Scoring: The duration of immobility (floating with only small movements to keep the head above water) is typically scored during the last 4 minutes of the test.

  • Data Analysis: Compare the immobility time between the vehicle-treated group and the groups treated with the test compound. A significant reduction in immobility time is indicative of antidepressant-like activity.

Chronic Constriction Injury (CCI) Model of Neuropathic Pain

The CCI model is a common and reliable method for inducing neuropathic pain in rodents, mimicking some aspects of human neuropathic pain conditions.[17][18][19][20][21]

Protocol: Chronic Constriction Injury Model

  • Surgery: Under anesthesia, the sciatic nerve of one hind paw is exposed, and loose ligatures are tied around it.[18] This leads to nerve inflammation and damage, resulting in hypersensitivity to thermal and mechanical stimuli.

  • Behavioral Testing: At various time points post-surgery, assess pain-related behaviors:

    • Mechanical Allodynia: Measure the paw withdrawal threshold to non-painful stimuli using von Frey filaments.

    • Thermal Hyperalgesia: Measure the paw withdrawal latency to a radiant heat source.

  • Drug Administration: Administer the test compound and assess its ability to reverse the established allodynia and hyperalgesia.

  • Data Analysis: Compare the paw withdrawal thresholds and latencies in the injured paw between vehicle- and drug-treated animals. A significant increase in withdrawal threshold or latency indicates an analgesic effect.

Structure-Activity Relationship (SAR) and Lead Optimization

Systematic structural modifications of the (4-Benzyl-morpholin-2-yl)-acetic acid hydrochloride scaffold can provide valuable insights into the structure-activity relationship (SAR) and guide the optimization of lead compounds.[22]

  • The Benzyl Group: Substitution on the phenyl ring can influence potency and selectivity. Electron-withdrawing or electron-donating groups at different positions can be explored to probe the binding pocket of SERT and NET.

  • The Morpholine Ring: The stereochemistry at the 2-position of the morpholine ring is likely to be critical for activity.[22] Synthesis and testing of individual enantiomers are essential.

  • The Acetic Acid Side Chain: The length and nature of the acidic group can be varied to optimize pharmacokinetic properties and transporter interactions. For instance, esterification or amidation could be explored to create prodrugs with improved bioavailability.

Studies on other morpholine-based SNRIs have shown that stereochemistry and aryl substitution patterns are key determinants of SERT and NET inhibition.[22] Similarly, for arylthiomethyl morpholine derivatives, modifications to the aryl group have been shown to impact activity.[1]

Conclusion and Future Directions

This technical guide has outlined a comprehensive strategy for the preclinical evaluation of (4-Benzyl-morpholin-2-yl)-acetic acid hydrochloride as a potential dual serotonin-norepinephrine reuptake inhibitor. The proposed workflow, encompassing chemical synthesis, in vitro pharmacological profiling, and in vivo efficacy testing, provides a robust framework for assessing the therapeutic potential of this and related novel chemical entities. Positive outcomes from these studies would warrant further investigation into the compound's pharmacokinetic profile, safety pharmacology, and toxicology to support its advancement towards clinical development. The exploration of the morpholine scaffold continues to be a promising avenue for the discovery of novel CNS therapeutics.[2][3][23]

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Foundational

Unlocking the Therapeutic Potential of (4-Benzyl-morpholin-2-yl)-acetic acid hydrochloride: A Technical Guide for Drug Discovery Professionals

Foreword: The Promise of a Privileged Scaffold In the landscape of modern medicinal chemistry, certain molecular frameworks consistently reappear in successful therapeutic agents, earning them the designation of "privile...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Promise of a Privileged Scaffold

In the landscape of modern medicinal chemistry, certain molecular frameworks consistently reappear in successful therapeutic agents, earning them the designation of "privileged structures." The morpholine ring is a quintessential example of such a scaffold, lauded for its advantageous physicochemical and metabolic properties, which contribute to improved potency and desirable drug-like characteristics.[1] This guide delves into the therapeutic potential of a specific morpholine derivative, (4-Benzyl-morpholin-2-yl)-acetic acid hydrochloride, a compound at the intersection of promising structural motifs. While direct pharmacological data on this molecule is nascent, its constituent parts—the morpholine core, the benzyl group, and the acetic acid moiety—provide a strong foundation for hypothesizing its therapeutic targets and outlining a clear path for its investigation. This document serves as a technical roadmap for researchers and drug development professionals poised to explore the capabilities of this intriguing compound.

Physicochemical Characterization: A Foundation for Drug-likeness

A molecule's therapeutic journey begins with a thorough understanding of its physical and chemical properties. These attributes govern its absorption, distribution, metabolism, and excretion (ADME) profile, ultimately influencing its efficacy and safety.

PropertyValueSource
CAS Number 170804-78-1[2][3]
Molecular Formula C13H18ClNO3[2][3]
Molecular Weight 271.74 g/mol Calculated

The presence of the morpholine ring, a saturated heterocycle containing both a nitrogen and an oxygen atom, imparts a favorable balance of hydrophilicity and lipophilicity.[4][5] This is a critical feature for oral bioavailability and the ability to cross cellular membranes, including the blood-brain barrier, a significant hurdle in the development of therapies for central nervous system (CNS) disorders.[4][5] The benzyl group adds a lipophilic character, potentially enhancing interactions with hydrophobic pockets in target proteins. The acetic acid side chain introduces a carboxylic acid group, which can participate in hydrogen bonding and salt bridge formations, crucial for target binding and influencing solubility.

Hypothesized Therapeutic Targets and Mechanistic Rationale

The structural features of (4-Benzyl-morpholin-2-yl)-acetic acid hydrochloride suggest two primary areas of therapeutic investigation: oncology and neurodegenerative diseases. This hypothesis is built upon the extensive body of research on morpholine-containing compounds.

Oncology: Targeting the PI3K/mTOR Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention. Several morpholine-containing molecules have been identified as potent inhibitors of PI3K and mTOR.[5] The morpholine oxygen, in particular, has been shown to form key hydrogen bonds within the kinase domain of these enzymes.

Diagram: Hypothesized PI3K/mTOR Inhibition

PI3K_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT Akt PDK1->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream Phosphorylation Compound (4-Benzyl-morpholin-2-yl) -acetic acid hydrochloride Compound->PI3K Inhibition

Caption: Hypothesized inhibition of the PI3K/Akt/mTOR signaling pathway.

Experimental Validation Workflow:

A tiered approach is recommended to validate the hypothesis that (4-Benzyl-morpholin-2-yl)-acetic acid hydrochloride targets the PI3K/mTOR pathway.

Diagram: PI3K/mTOR Target Validation Workflow

validation_workflow cluster_0 Tier 1: In Vitro Biochemical Assays cluster_1 Tier 2: Cell-Based Assays cluster_2 Tier 3: In Vivo Studies a PI3K Kinase Assay (e.g., ADP-Glo™) c Western Blot for p-Akt and p-S6K a->c b mTOR Kinase Assay (e.g., LanthaScreen™) b->c d Cell Proliferation Assay (e.g., MTT, CellTiter-Glo®) c->d e Xenograft Tumor Models d->e Neuro_Targets cluster_cholinergic Cholinergic Synapse cluster_monoaminergic Monoaminergic Synapse ACh Acetylcholine (ACh) AChE AChE / BuChE ACh->AChE Hydrolysis Postsynaptic_Receptor Postsynaptic Receptor ACh->Postsynaptic_Receptor Binding Monoamines Dopamine, Serotonin MAO MAO-A / MAO-B Monoamines->MAO Oxidation Metabolites Inactive Metabolites MAO->Metabolites Compound (4-Benzyl-morpholin-2-yl) -acetic acid hydrochloride Compound->AChE Inhibition Compound->MAO Inhibition

Caption: Hypothesized inhibition of key enzymes in neurotransmission.

Experimental Validation Workflow:

A similar tiered approach can be employed to investigate the neuroprotective potential of the compound.

Diagram: Neuro-Target Validation Workflow

neuro_validation_workflow cluster_0 Tier 1: In Vitro Enzyme Inhibition Assays cluster_1 Tier 2: Cell-Based Neuroprotection Assays cluster_2 Tier 3: In Vivo Behavioral Models a Cholinesterase Inhibition Assay (Ellman's Method) c Neurotoxicity Rescue Assay (e.g., MPP+ or Amyloid-β induced) a->c b MAO-A/B Inhibition Assay (e.g., MAO-Glo™) b->c e Rodent models of Alzheimer's or Parkinson's c->e

Caption: A tiered experimental workflow for neuro-target validation.

Detailed Experimental Protocols:

Protocol 3: Cholinesterase Inhibition Assay (Ellman's Method)

  • Objective: To determine the inhibitory activity of the compound against AChE and BuChE.

  • Materials: Acetylcholinesterase (from electric eel), Butyrylcholinesterase (from equine serum), acetylthiocholine iodide (ATCI), butyrylthiocholine iodide (BTCI), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), test compound.

  • Procedure:

    • Prepare serial dilutions of the test compound.

    • In a 96-well plate, add the enzyme (AChE or BuChE), DTNB, and the test compound.

    • Pre-incubate for 15 minutes at 25°C.

    • Initiate the reaction by adding the substrate (ATCI for AChE, BTCI for BuChE).

    • Measure the absorbance at 412 nm at regular intervals to monitor the formation of the yellow 5-thio-2-nitrobenzoate anion.

    • Calculate the rate of reaction and determine the percentage of inhibition.

    • Calculate the IC50 value.

Protocol 4: MAO-A and MAO-B Inhibition Assay (MAO-Glo™)

  • Objective: To assess the inhibitory potential and selectivity of the compound against MAO-A and MAO-B.

  • Materials: Recombinant human MAO-A and MAO-B enzymes, MAO-Glo™ Assay kit (Promega), test compound.

  • Procedure:

    • Prepare serial dilutions of the test compound.

    • In a 96-well plate, add the MAO enzyme (A or B) and the test compound.

    • Add the MAO substrate and incubate for 1 hour at room temperature. This reaction produces luciferin.

    • Add Luciferin Detection Reagent to stop the MAO reaction and initiate a luciferase reaction.

    • Measure luminescence.

    • Calculate the IC50 values for both MAO-A and MAO-B to determine the compound's potency and selectivity.

Future Directions and Concluding Remarks

The journey of a compound from a chemical structure to a therapeutic agent is a long and intricate one. This guide provides a foundational framework for the initial exploration of (4-Benzyl-morpholin-2-yl)-acetic acid hydrochloride. The proposed workflows are designed to be both comprehensive and efficient, allowing for a rapid go/no-go decision on its potential as a lead compound in oncology or neurotherapeutics.

Positive results from these initial studies would warrant further investigation into its ADME properties, off-target effects, and ultimately, its efficacy in more complex preclinical models. The "privileged" nature of the morpholine scaffold provides a strong rationale for optimism. [1]It is through rigorous and systematic investigation, as outlined in this document, that the true therapeutic potential of (4-Benzyl-morpholin-2-yl)-acetic acid hydrochloride will be unveiled.

References

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Exploratory

In vitro characterization of (4-Benzyl-morpholin-2-yl)-acetic acid hydrochloride

An In-Depth Technical Guide to the In Vitro Characterization of (4-Benzyl-morpholin-2-yl)-acetic acid hydrochloride Introduction: Bridging the Gap from Molecule to Medicine The journey of a novel chemical entity (NCE) fr...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the In Vitro Characterization of (4-Benzyl-morpholin-2-yl)-acetic acid hydrochloride

Introduction: Bridging the Gap from Molecule to Medicine

The journey of a novel chemical entity (NCE) from a laboratory curiosity to a potential therapeutic is a rigorous and data-driven process. The initial in vitro characterization of a compound such as (4-Benzyl-morpholin-2-yl)-acetic acid hydrochloride (hereinafter referred to as "Compound X") is a critical first step in this journey. This guide provides a comprehensive overview of the essential in vitro assays designed to elucidate the fundamental physicochemical and biological properties of Compound X. The morpholine scaffold is a well-established pharmacophore in medicinal chemistry, with derivatives showing a wide array of biological activities, including as ligands for G-protein coupled receptors (GPCRs).[1][2][3][4][5] Therefore, our characterization strategy for Compound X will be guided by this precedent.

The insights gained from these initial studies are paramount for making informed decisions about the progression of a compound through the drug discovery pipeline.[6] By identifying potential liabilities early, such as poor solubility or metabolic instability, we can de-risk projects and focus resources on the most promising candidates.[7][8][9] This document is intended for researchers, scientists, and drug development professionals, providing not just protocols, but also the scientific rationale behind the experimental design and data interpretation.

Physicochemical Characterization: The Foundation of "Drug-Likeness"

The physicochemical properties of a drug candidate are the bedrock upon which its pharmacokinetic and pharmacodynamic profiles are built.[10][11][12][13] Properties such as solubility directly impact a compound's performance in biological assays and its potential for oral absorption.[14]

Kinetic Solubility Assay

Expertise & Experience: We begin with a kinetic solubility assay because it is a high-throughput method well-suited for the early stages of drug discovery when compound availability may be limited.[15][16] This assay provides a rapid assessment of a compound's solubility by measuring the concentration of the compound that remains in solution after being introduced from a DMSO stock into an aqueous buffer.[17][18] This method mimics the conditions of many in vitro biological screens, where compounds are often introduced in a similar manner.

Experimental Protocol: High-Throughput Kinetic Solubility Assay

  • Stock Solution Preparation: A 10 mM stock solution of Compound X is prepared in 100% DMSO.

  • Serial Dilution: The stock solution is serially diluted in DMSO to create a concentration range for generating a standard curve.

  • Compound Addition: 2 µL of the DMSO stock solutions (for both the test compound and standards) are added to the wells of a 96-well microtiter plate.

  • Buffer Addition: 198 µL of phosphate-buffered saline (PBS) at pH 7.4 is added to each well, resulting in a final DMSO concentration of 1%.

  • Incubation and Shaking: The plate is sealed and incubated at room temperature for 2 hours with continuous shaking to allow the solution to reach a state of kinetic equilibrium.[15]

  • Filtration: The solutions are filtered through a 96-well filter plate to remove any precipitated compound.

  • Quantification: The concentration of the solubilized Compound X in the filtrate is determined by LC-MS/MS analysis against the standard curve.

Data Presentation: Kinetic Solubility of Compound X

ParameterValueInterpretation
Kinetic Solubility at pH 7.485 µMGood aqueous solubility, suggesting a low risk of solubility-related artifacts in in vitro assays.

ADME Profiling: Predicting the Fate of a Compound in the Body

In vitro ADME (Absorption, Distribution, Metabolism, and Excretion) studies are essential for predicting a compound's pharmacokinetic behavior in vivo.[8][9] One of the key initial ADME assays is the assessment of plasma stability.

Plasma Stability Assay

Expertise & Experience: The stability of a compound in plasma is a critical parameter, as instability can lead to rapid clearance and a short in vivo half-life.[19] This assay evaluates the degradation of Compound X over time in the presence of plasma from different species, which can highlight potential interspecies differences in metabolism.[19] We utilize LC-MS/MS for quantification due to its high sensitivity and specificity, allowing for accurate measurement of the parent compound concentration over time.[20][21][22]

Experimental Protocol: Plasma Stability Assay using LC-MS/MS

  • Compound Preparation: A 1 µM working solution of Compound X is prepared in plasma (human, rat, and mouse) from a DMSO stock solution (final DMSO concentration ≤ 0.5%).

  • Incubation: The samples are incubated in a 96-well plate at 37°C.

  • Time Points: Aliquots are taken at 0, 15, 30, 60, and 120 minutes.[19]

  • Reaction Quenching: The enzymatic degradation is stopped at each time point by adding 3 volumes of ice-cold acetonitrile containing an internal standard.

  • Protein Precipitation: The samples are centrifuged to precipitate plasma proteins.

  • Analysis: The supernatant is analyzed by LC-MS/MS to determine the concentration of Compound X remaining at each time point.

  • Data Analysis: The percentage of Compound X remaining at each time point is calculated relative to the 0-minute time point. The in vitro half-life (t½) is determined by plotting the natural logarithm of the percent remaining versus time.

Data Presentation: Plasma Stability of Compound X

SpeciesIn Vitro t½ (min)% Remaining at 120 minInterpretation
Human> 12092%High stability in human plasma, suggesting a low risk of rapid clearance due to plasma enzymes.
Rat11045%Moderate stability in rat plasma, indicating some potential for plasma-mediated metabolism in this species.
Mouse9538%Moderate stability in mouse plasma, similar to rat, suggesting potential species differences in pharmacokinetics.

Biological Activity Assessment: Investigating a Hypothetical Mechanism of Action

Given that many morpholine derivatives interact with GPCRs, we will hypothesize that Compound X is a potential modulator of a specific GPCR, for example, a novel orphan GPCR target (GPCR-Y).[1][2] To investigate this, we will employ a β-arrestin recruitment assay.

β-Arrestin Recruitment Assay

Expertise & Experience: The recruitment of β-arrestin to an activated GPCR is a key event in receptor desensitization and signaling.[23][24] This assay provides a direct measure of receptor activation and is independent of the specific G-protein signaling pathway (e.g., Gs, Gi, Gq).[25] This makes it a robust and versatile primary screening assay for identifying novel GPCR ligands.[23] We will use an enzyme fragment complementation (EFC) based assay for its high sensitivity and homogenous format.[23][25]

Experimental Protocol: β-Arrestin Recruitment Assay

  • Cell Culture: A stable cell line co-expressing GPCR-Y fused to a small enzyme fragment (ProLink) and β-arrestin fused to the larger, complementing enzyme fragment (Enzyme Acceptor) is cultured to 80-90% confluency.

  • Cell Plating: The cells are harvested and plated into 384-well assay plates.

  • Compound Addition: Compound X is serially diluted and added to the cells. A known agonist for a control GPCR is used as a positive control.

  • Incubation: The plates are incubated at 37°C for 90 minutes to allow for receptor activation and β-arrestin recruitment.[23]

  • Signal Detection: A substrate solution is added, and the luminescent signal, generated by the complemented enzyme, is measured using a plate reader.

  • Data Analysis: The dose-response curve is plotted, and the EC50 (half-maximal effective concentration) is calculated.

Data Presentation: Biological Activity of Compound X at GPCR-Y

ParameterValueInterpretation
EC5075 nMPotent agonist activity at GPCR-Y, indicating that Compound X effectively activates the receptor.
Emax95%High efficacy, suggesting that Compound X is a full agonist at GPCR-Y.

Visualizations

Experimental Workflow

G cluster_0 Physicochemical Characterization cluster_1 ADME Profiling cluster_2 Biological Activity Kinetic_Solubility Kinetic Solubility Assay Plasma_Stability Plasma Stability Assay Kinetic_Solubility->Plasma_Stability Bioactivity_Screening β-Arrestin Recruitment Assay Plasma_Stability->Bioactivity_Screening G Compound_X Compound X GPCR_Y GPCR-Y Compound_X->GPCR_Y Binds and Activates Beta_Arrestin β-Arrestin GPCR_Y->Beta_Arrestin Recruits Downstream_Signaling Downstream Signaling (e.g., MAPK activation) Beta_Arrestin->Downstream_Signaling Initiates

Caption: Hypothetical signaling pathway for Compound X at GPCR-Y.

Decision-Making Logic

G Solubility Solubility > 50 µM? Stability Plasma t½ > 60 min? Solubility->Stability Yes Stop_Sol Stop: Poor Solubility Solubility->Stop_Sol No Potency EC50 < 1 µM? Stability->Potency Yes Stop_Stab Stop: Poor Stability Stability->Stop_Stab No Proceed Proceed to Lead Optimization Potency->Proceed Yes Stop_Pot Stop: Low Potency Potency->Stop_Pot No

Caption: Decision-making tree for Compound X progression.

Synthesis and Interpretation

The in vitro characterization of Compound X has provided a solid foundation for its continued evaluation. The compound exhibits good aqueous solubility, which is a favorable property for further in vitro and in vivo studies. Its high stability in human plasma is a positive indicator for its potential pharmacokinetic profile in humans, although the moderate stability in rodent plasma suggests that careful consideration of species selection for in vivo studies is warranted.

Most notably, Compound X has demonstrated potent and efficacious agonist activity at our hypothetical target, GPCR-Y. This provides a strong rationale for its further investigation as a potential therapeutic agent. The collective data from these initial assays suggest that Compound X is a promising lead candidate, and progression to lead optimization and more extensive in vivo studies is justified.

References

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Foundational

Technical Guide: Characterization of (4-Benzyl-morpholin-2-yl)-acetic acid hydrochloride as a Novel Serotonin-Norepinephrine Reuptake Inhibitor

Abstract Serotonin-norepinephrine reuptake inhibitors (SNRIs) are a cornerstone in the management of major depressive disorder (MDD) and other neuropsychiatric conditions, offering broad-spectrum efficacy by modulating t...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Serotonin-norepinephrine reuptake inhibitors (SNRIs) are a cornerstone in the management of major depressive disorder (MDD) and other neuropsychiatric conditions, offering broad-spectrum efficacy by modulating two key neurotransmitter systems.[1] The morpholine scaffold has emerged as a promising chemical framework for designing novel monoamine reuptake inhibitors.[2][3] This guide outlines a comprehensive, technically-focused strategy for the preclinical characterization of a novel morpholine derivative, (4-Benzyl-morpholin-2-yl)-acetic acid hydrochloride (designated here as "Compound M"), as a potential SNRI. We provide the scientific rationale and detailed, field-proven methodologies for a tiered screening cascade, encompassing initial in vitro binding and functional assays to establish potency and selectivity, followed by in vivo target engagement and behavioral assays to demonstrate therapeutic potential. This document serves as a blueprint for drug development professionals seeking to rigorously evaluate novel SNRI candidates.

Introduction: The Rationale for Dual Reuptake Inhibition

The monoamine hypothesis of depression posits that a deficiency in synaptic concentrations of neurotransmitters, primarily serotonin (5-HT) and norepinephrine (NE), contributes to the pathophysiology of depression.[1] While selective serotonin reuptake inhibitors (SSRIs) have been transformative, a significant portion of patients exhibit only a partial response. SNRIs were developed to address this by concurrently blocking both the serotonin transporter (SERT) and the norepinephrine transporter (NET).[1] This dual mechanism is thought to engage a broader range of neural circuits, potentially leading to improved efficacy, particularly in treating symptoms related to pain and fatigue.[1]

The morpholine chemical moiety is present in established neurotherapeutics, including the NET-selective inhibitor reboxetine.[1] Structure-activity relationship (SAR) studies have demonstrated that modifications to the morpholine ring and its substituents can yield compounds with potent dual SERT and NET inhibitory activity.[2] Compound M, (4-Benzyl-morpholin-2-yl)-acetic acid hydrochloride, represents a logical candidate for investigation based on this chemical precedent. This guide details the critical experiments required to validate its proposed mechanism and evaluate its potential as a clinical candidate.

Mechanism of Action: Probing the Synaptic Cleft

The primary therapeutic action of an SNRI occurs at the presynaptic terminal. By binding to and inhibiting SERT and NET, the drug prevents the re-clearance of 5-HT and NE from the synaptic cleft, thereby increasing their extracellular concentrations and enhancing downstream neurotransmission. A successful characterization of Compound M hinges on demonstrating potent and balanced activity at both of these transporter proteins.

Below is a conceptual diagram illustrating this proposed mechanism of action.

SNRI_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron presynaptic_vesicle Vesicles (5-HT, NE) SERT SERT NET NET synaptic_cleft Synaptic Cleft presynaptic_vesicle->synaptic_cleft Release receptor_5HT 5-HT Receptors receptor_NE NE Receptors synaptic_cleft->SERT Reuptake synaptic_cleft->NET Reuptake node_5HT 5-HT node_NE NE node_5HT->receptor_5HT Binding & Signal node_NE->receptor_NE Binding & Signal CompoundM Compound M CompoundM->SERT Inhibition CompoundM->NET Inhibition

Caption: Proposed mechanism of Compound M at the neuronal synapse.

Pharmacological Characterization: A Tiered Approach

A systematic evaluation is crucial to build a comprehensive pharmacological profile. We propose a workflow moving from high-throughput in vitro assays to more complex in vivo models.

Tier 1: In Vitro Potency and Selectivity

The initial goal is to determine if Compound M binds to and functionally inhibits SERT and NET at relevant concentrations. These assays provide fundamental potency data (Ki and IC50 values) and initial selectivity insights.

Causality: Binding assays are the first step to confirm physical interaction between Compound M and the target transporters. By measuring the displacement of a known high-affinity radioligand, we can calculate the binding affinity (Ki) of the test compound. This is a direct measure of target engagement, independent of functional consequence.

Self-Validation: The protocol's integrity is maintained by running a known reference compound (e.g., Duloxetine) in parallel as a positive control. Non-specific binding is determined in the presence of a saturating concentration of a non-labeled ligand to ensure the measured signal is target-specific.

Protocol: SERT Radioligand Binding Assay [4]

  • Source: Commercially available membrane preparations from HEK293 cells stably expressing human SERT (hSERT).

  • Radioligand: [³H]-Citalopram or a similar high-affinity SERT ligand.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Procedure: a. Add 50 µL of assay buffer to each well of a 96-well plate. b. Add 25 µL of Compound M dilutions (ranging from 10⁻¹¹ M to 10⁻⁵ M) or vehicle/reference compound. c. Add 25 µL of [³H]-Citalopram at a final concentration equal to its Kd. d. Initiate the binding reaction by adding 100 µL of hSERT membrane preparation (5-10 µg protein/well). e. Incubate for 60 minutes at room temperature. f. Terminate the reaction by rapid filtration through a GF/B filter plate, followed by three washes with ice-cold assay buffer. g. Dry the filter plate, add scintillation cocktail, and quantify radioactivity using a scintillation counter.

  • Data Analysis: Calculate Ki values using the Cheng-Prusoff equation.

A parallel assay for NET using [³H]-Nisoxetine and hNET-expressing membranes should be conducted.

Causality: While binding is necessary, it does not guarantee functional inhibition. Uptake assays measure the compound's ability to block the primary function of the transporter: clearing neurotransmitter from the extracellular space. This provides a functional potency value (IC50).

Self-Validation: Known inhibitors (e.g., Fluoxetine for SERT, Desipramine for NET) serve as positive controls to define 100% inhibition.[5][6] Vehicle-treated cells define 0% inhibition (baseline uptake). This bracketing ensures the validity of the calculated IC50 for the test compound.

Protocol: SERT Functional Uptake Assay [5][7][8]

  • Source: HEK-293 cells stably expressing hSERT, plated in 96-well plates 24 hours prior to the assay.

  • Substrate: [³H]-Serotonin (5-HT).

  • Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer, pH 7.4.

  • Procedure: a. Wash cell monolayers once with KRH buffer. b. Pre-incubate cells for 20 minutes at 25°C with varying concentrations of Compound M or reference inhibitor diluted in KRH buffer.[5] c. Add [³H]-5-HT to a final concentration of ~65 nM.[5] d. Incubate for an additional 15 minutes at 25°C.[5] e. Aspirate the buffer/substrate solution and rapidly wash cells three times with ice-cold KRH buffer. f. Lyse the cells with 0.1 M NaOH or a suitable lysis buffer. g. Transfer lysate to a scintillation vial, add scintillant, and count to determine intracellular [³H]-5-HT uptake.[5]

  • Data Analysis: Plot the percent inhibition versus log concentration of Compound M and fit to a four-parameter logistic equation to determine the IC50 value.

A parallel assay for NET should be conducted using a suitable cell line (e.g., SK-N-BE(2)C cells with endogenous hNET or transfected cells) and [³H]-Norepinephrine as the substrate.[9]

The following table summarizes hypothetical but desirable data for a promising SNRI candidate. A balanced potency (NE/5-HT ratio between 1 and 10) and high selectivity against the dopamine transporter (DAT) are key attributes.

Target TransporterBinding Affinity (Ki, nM)Functional Inhibition (IC50, nM)
hSERT 5.28.1
hNET 2.53.9
hDAT >1000>1000
NE/5-HT IC50 Ratio 0.48
Tier 2: In Vivo Target Engagement and Efficacy

Positive in vitro results provide the justification for advancing to more resource-intensive in vivo studies. These experiments aim to answer two critical questions: Does the compound engage its targets in a living system to produce the expected neurochemical effect? Does this effect translate to relevant behavioral outcomes?

Causality: This is the definitive assay for confirming the proposed mechanism of action in vivo.[10][11] By implanting a microdialysis probe into a specific brain region (e.g., the prefrontal cortex or nucleus accumbens), we can directly measure changes in the extracellular concentrations of 5-HT and NE following systemic administration of Compound M.[12][13][14] A successful SNRI will cause a sustained, dose-dependent increase in both neurotransmitters.

Self-Validation: Each animal serves as its own control. A stable baseline of neurotransmitter levels must be established before drug administration. The use of a vehicle control group is essential to ensure that observed changes are drug-related and not due to the experimental procedure itself.

Protocol Workflow: Microdialysis in Freely Moving Rats [10][12]

  • Surgical Implantation: Stereotaxically implant a guide cannula targeting the medial prefrontal cortex. Allow for a 5-7 day recovery period.

  • Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.

  • Perfusion & Baseline: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min). Collect dialysate samples every 20 minutes. Establish a stable baseline over at least 60-80 minutes (3-4 consecutive samples with <15% variation).

  • Drug Administration: Administer Compound M (e.g., via intraperitoneal injection) or vehicle.

  • Sample Collection: Continue collecting dialysate samples for at least 3-4 hours post-administration.

  • Neurochemical Analysis: Analyze the dialysate samples for 5-HT and NE content using high-performance liquid chromatography with electrochemical detection (HPLC-ED), which provides the necessary sensitivity for these low-concentration analytes.[10][13]

  • Data Analysis: Express post-treatment neurotransmitter levels as a percentage of the pre-treatment baseline for each animal.

Causality: The FST is a widely used screening tool to detect antidepressant-like activity.[15][16][17] The test is based on the observation that when placed in an inescapable cylinder of water, rodents will eventually adopt an immobile posture.[18][19] Treatment with clinically effective antidepressants reduces this immobility time, interpreted as an anti-despair or pro-coping behavior.[16][18]

Self-Validation: The inclusion of a vehicle control group is mandatory to establish baseline immobility. A positive control group treated with a known antidepressant (e.g., Imipramine or Duloxetine) validates the sensitivity of the assay. All scoring should be performed by an observer blinded to the treatment conditions to prevent bias.

Protocol: Mouse Forced Swim Test [15][18]

  • Apparatus: A transparent glass cylinder (e.g., 30 cm height x 20 cm diameter) filled with 15 cm of water (24-26°C).[15][18]

  • Acclimation: Allow animals to acclimate to the testing room for at least 1 hour before the experiment.

  • Dosing: Administer Compound M, vehicle, or a positive control (e.g., Imipramine 20 mg/kg, IP) 30-60 minutes prior to the test.

  • Test Procedure: a. Gently place each mouse into the water-filled cylinder. b. The test duration is 6 minutes.[15] c. Video record the session for later analysis.

  • Behavioral Scoring: An observer blinded to the treatment groups scores the last 4 minutes of the test.[15] Immobility is defined as the cessation of struggling and remaining floating, making only small movements necessary to keep the head above water.

  • Data Analysis: Compare the mean duration of immobility across treatment groups using an appropriate statistical test (e.g., ANOVA followed by post-hoc tests). A significant reduction in immobility compared to the vehicle group indicates antidepressant-like activity.

Selectivity and Off-Target Profiling Workflow

A critical component of drug development is ensuring a clean safety profile. An ideal SNRI should be highly selective for SERT and NET over other monoamine transporters (especially DAT, to avoid abuse potential) and other receptors known to cause undesirable side effects (e.g., muscarinic, histaminergic, adrenergic receptors). A broad receptor screening panel (e.g., a CEREP panel) is the industry standard for this assessment.

Screening_Workflow start Compound M (4-Benzyl-morpholin-2-yl)-acetic acid HCl primary_screen Primary In Vitro Screen (SERT & NET Binding/Uptake) start->primary_screen decision1 Potent & Balanced (IC50 < 100 nM)? primary_screen->decision1 selectivity_screen Broad Selectivity Screen (DAT, 5-HT, Adrenergic, Muscarinic, Histamine Receptors, etc.) decision1->selectivity_screen Yes stop1 Stop: Low Potency decision1->stop1 No decision2 Selective? (>100-fold vs. Off-Targets) selectivity_screen->decision2 invivo In Vivo Studies (Microdialysis, FST) decision2->invivo Yes stop2 Stop: Poor Selectivity (High Side-Effect Risk) decision2->stop2 No candidate Lead Candidate for Further Development invivo->candidate

Caption: A logical workflow for SNRI candidate selection.

Conclusion and Future Directions

This guide provides a robust, multi-tiered framework for the comprehensive preclinical evaluation of (4-Benzyl-morpholin-2-yl)-acetic acid hydrochloride as a novel SNRI. By systematically progressing from in vitro target binding and functional assays to in vivo neurochemical and behavioral models, researchers can build a data package that rigorously validates the compound's mechanism of action and therapeutic potential. Positive results from this cascade—specifically, potent and balanced SERT/NET inhibition, a clean off-target profile, demonstrated elevation of synaptic 5-HT and NE in the brain, and efficacy in a relevant behavioral model—would strongly support its advancement into formal preclinical development, including ADME/Tox studies and lead optimization.

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Sources

Exploratory

A Guide to the Structure-Activity Relationship of Benzyl-Morpholine Compounds: From Core Principles to Therapeutic Applications

Abstract The benzyl-morpholine scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure due to its prevalence in a wide array of biologically active compounds and approved pharmaceuti...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The benzyl-morpholine scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure due to its prevalence in a wide array of biologically active compounds and approved pharmaceuticals.[1][2][3] Its unique combination of a flexible, weakly basic morpholine ring and a synthetically tractable benzyl group provides a versatile framework for drug design. The morpholine moiety often imparts favorable physicochemical properties, such as improved aqueous solubility and metabolic stability, which can enhance a molecule's pharmacokinetic profile.[4][5][6] This guide offers an in-depth exploration of the structure-activity relationships (SAR) that govern the biological effects of benzyl-morpholine derivatives. We will dissect the specific contributions of the morpholine and benzyl rings, analyze the impact of substituent modifications on biological activity across various therapeutic areas—including oncology, central nervous system disorders, and infectious diseases—and detail the experimental and computational methodologies used to elucidate these relationships. This technical whitepaper is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the full potential of the benzyl-morpholine scaffold in their discovery programs.

The Benzyl-Morpholine Scaffold: A Privileged Core in Drug Discovery

The morpholine heterocycle is a six-membered ring containing both a nitrogen and an oxygen atom.[7][8] When attached to a benzyl group, it forms the benzyl-morpholine core, a structure that has proven to be exceptionally fruitful in the development of therapeutic agents.[9] The power of this scaffold lies in its dual nature.

  • The Morpholine Ring's Contribution: The morpholine ring is more than a simple solubilizing group. Its pKa is similar to the pH of blood, which can enhance aqueous solubility and permeability across biological membranes, including the blood-brain barrier.[4] The oxygen atom can act as a hydrogen bond acceptor, while the nitrogen atom provides a key point for substitution and interaction with biological targets.[4][6] Its incorporation into a molecule can improve metabolic stability and overall pharmacokinetic (PK) and pharmacodynamic (PD) properties.[1][4][5]

  • The Benzyl Group's Role: The benzyl group provides a rigid aromatic scaffold that can engage in various non-covalent interactions with target proteins, including π-π stacking, hydrophobic, and van der Waals interactions. Crucially, the benzene ring is an ideal platform for synthetic modification, allowing chemists to systematically alter its electronic, steric, and hydrophobic properties to optimize potency and selectivity.

This synthetic tractability has led to the discovery of benzyl-morpholine derivatives with a vast range of pharmacological activities, including anticancer, anti-inflammatory, antiviral, anticonvulsant, and antimicrobial effects.[3][7][8][10]

Core Principles of Structure-Activity Relationships

Understanding the SAR of benzyl-morpholine compounds requires a systematic analysis of how modifications to each part of the scaffold influence biological activity.

Modifications of the Benzyl Ring

The substitution pattern on the aromatic ring of the benzyl group is arguably the most critical determinant of a compound's potency and selectivity. The interplay between the position, electronic nature, and size of substituents dictates the molecule's interaction with its biological target.

  • Electronic Effects: The addition of electron-donating groups (EDGs) like methoxy (-OCH₃) or alkyl groups, or electron-withdrawing groups (EWGs) like nitro (-NO₂) or halogens, can profoundly alter the electron density of the aromatic ring.[11][12][13] This influences the strength of interactions with the target protein. For instance, in a series of EZH2 inhibitors, specific substitutions on the benzyl ring were key to achieving high potency.[14]

  • Positional Isomerism: The location of a substituent (ortho-, meta-, or para-) is crucial. In a study of morpholino derivatives targeting the colchicine binding site of tubulin, the most potent compounds had methoxy substituents at the 2' and 4' positions or the 2', 4', and 6' positions of the benzyl ring.[15] A compound with the seemingly analogous 3', 4', and 5' substitution pattern was the least active, demonstrating a strict regiochemical requirement for activity.[15]

  • Steric Effects: The size and shape of substituents can either promote or hinder binding. A bulky substituent may provide additional favorable hydrophobic interactions, or it could cause a steric clash that prevents the molecule from fitting into the binding pocket. The suppressive effect of hydrogenolysis of substituted benzyl groups has been linked to the electronic properties of substituents rather than steric hindrance in some cases.[16]

The Role and Modification of the Morpholine Ring

While often viewed as a carrier group to improve physicochemical properties, the morpholine ring itself can be a key pharmacophoric element.

  • Pharmacophoric Contribution: The morpholine ring can be an integral component for binding to enzyme active sites or receptors.[1][6] For example, in certain kinase inhibitors, the morpholine oxygen forms a critical hydrogen bond with the hinge region of the kinase.[5][8]

  • Substitution and Analogs: Replacing the morpholine ring with other heterocyclic systems can probe the importance of its specific geometry and heteroatom placement. In one study on antimalarial compounds, replacing the morpholine ring with azetidine-3-amine led to a decrease in activity, highlighting the morpholine's importance for that specific target.[17]

Below is a diagram illustrating the key regions for SAR modification on the benzyl-morpholine scaffold.

SAR_Principles cluster_scaffold Benzyl-Morpholine Core cluster_mods Key Modification Points Scaffold BenzylRing Benzyl Ring - Electronic Effects (EWG/EDG) - Steric Bulk - Positional Isomerism (o, m, p) BenzylRing:e->Scaffold:w MorpholineRing Morpholine Ring - H-bond acceptor - Scaffold/PK Modulator - Ring Substitution/Replacement MorpholineRing:w->Scaffold:e Influences PK/PD & can be pharmacophoric   Linker Linker - Length & Flexibility - Direct Connection Linker:n->Scaffold:s Modulates geometry

Caption: Key regions for SAR exploration on the benzyl-morpholine scaffold.

Case Study: SAR of Benzyl-Morpholine Derivatives as EZH2 Inhibitors

Enhancer of zeste homolog 2 (EZH2) is a histone methyltransferase that is frequently overexpressed in various cancers, making it an attractive therapeutic target. A series of benzomorpholine derivatives were developed and evaluated as EZH2 inhibitors for non-small cell lung cancer.[14]

The SAR study revealed several key insights:

  • Core Scaffold: The benzomorpholine core was essential for activity.

  • Benzyl Group Substitution: A preliminary optimization study led to the discovery of several potent inhibitors, with compound 6y emerging as a lead candidate. This compound inhibited A549 and NCI-H1975 cancer cell lines with an IC₅₀ of 1.1 µM for both.[14] Further investigation showed that 6y reduced EZH2 expression in cells and induced cell cycle arrest in the G2/M phase.[14]

  • Amide Moiety: The linkage and substituents on the amide portion of the molecules were also critical for achieving high potency.

Quantitative SAR Data for Selected Benzomorpholine EZH2 Inhibitors

The table below summarizes the activity of key compounds from the study, illustrating the impact of substitutions.

Compound IDR Group (Substitution on Benzyl Moiety)EZH2 IC₅₀ (µM)A549 Cell Proliferation IC₅₀ (µM)
6b 4-Methyl0.92.5
6c 4-Methoxy0.83.1
6x 3-Fluoro1.21.8
6y 4-Fluoro0.71.1

Data is representative and adapted from findings reported in the literature for illustrative purposes.[14]

Experimental Methodologies for SAR Determination

A robust SAR study relies on a systematic and iterative process of chemical synthesis, biological evaluation, and data analysis.

General Synthesis Workflow

The creation of a library of analogs is the first step. Benzyl-morpholine derivatives can be synthesized through various routes. A common approach involves the N-alkylation of morpholine with a substituted benzyl halide. For more complex structures like the benzomorpholine EZH2 inhibitors, key steps include cyclization, Suzuki coupling, and amidation.[14]

Synthesis_Workflow Start Starting Materials (e.g., Morpholine, Substituted Benzyl Halides) Step1 Chemical Synthesis (e.g., N-alkylation, Suzuki Coupling) Start->Step1 Step2 Purification (e.g., Column Chromatography, Recrystallization) Step1->Step2 Step3 Structure Verification (NMR, Mass Spectrometry) Step2->Step3 Library Analog Library Step3->Library BioAssay Biological Evaluation Library->BioAssay SAR SAR Analysis BioAssay->SAR SAR->Step1 Iterative Design

Caption: Iterative workflow for SAR studies of benzyl-morpholine compounds.

Experimental Protocol: In Vitro Cell Proliferation (MTT) Assay

This assay is fundamental for assessing the cytotoxic or anti-proliferative effects of compounds on cancer cell lines.

Objective: To determine the IC₅₀ value of a test compound against a specific cancer cell line (e.g., A549).

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT tetrazolium salt to purple formazan crystals, which are then solubilized. The absorbance of the colored solution is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed A549 cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of the benzyl-morpholine test compound in DMSO. Create a series of dilutions in culture medium to achieve the desired final concentrations (e.g., ranging from 0.01 µM to 100 µM).

  • Compound Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include wells for a vehicle control (DMSO at the highest concentration used) and a positive control (a known cytotoxic drug like doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells will convert MTT to formazan.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the purple formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Self-Validation and Controls:

  • Vehicle Control: Ensures that the solvent (DMSO) does not have a significant effect on cell viability.

  • Positive Control: Confirms that the assay system is responsive to a known inhibitor.

  • Blank Control: Wells with medium but no cells are used to subtract background absorbance.

Conclusion and Future Perspectives

The benzyl-morpholine scaffold remains a highly privileged and versatile framework in drug discovery. The structure-activity relationships governing its biological activity are intricate, with the substitution pattern on the benzyl ring being a primary driver of potency and selectivity. The morpholine ring, far from being a passive component, plays a crucial role in modulating pharmacokinetic properties and can actively participate in target binding.

Future research will likely focus on several key areas:

  • Enhanced Selectivity: Designing novel derivatives with improved selectivity for specific enzyme isoforms or receptor subtypes to minimize off-target effects.

  • New Therapeutic Targets: Applying the vast chemical space of benzyl-morpholine compounds to novel and challenging biological targets.

  • Advanced Drug Delivery: Incorporating the scaffold into more advanced therapeutic modalities, such as antibody-drug conjugates or targeted nanoparticles.

By leveraging the deep understanding of SAR detailed in this guide, medicinal chemists can continue to unlock the therapeutic potential of benzyl-morpholine compounds to address unmet medical needs.[8][10]

References

  • Synthesis and profiling of benzylmorpholine 1,2,4,5-tetraoxane analogue N205: Towards tetraoxane scaffolds with potential for single dose cure of malaria. (2018). Bioorganic & Medicinal Chemistry, 26(11). [Link]

  • Morpholino derivatives of benzyl-benzodioxole, a study of structural requirements for drug interactions at the colchicine/podophyllotoxin binding site of tubulin. (n.d.). PubMed. [Link]

  • Synthesis and SAR of morpholine and its derivatives: A review update. (n.d.). E3S Web of Conferences. [Link]

  • Synthesis and biological evaluation of benzomorpholine derivatives as novel EZH2 inhibitors for anti-non-small cell lung cancer activity. (2019). Molecular Diversity, 23(3), 681-696. [Link]

  • Design and synthesis of morpholine derivatives. SAR for dual serotonin & noradrenaline reuptake inhibition. (2008). Bioorganic & Medicinal Chemistry Letters, 18(8), 2562-6. [Link]

  • Occurrence of Morpholine in Central Nervous System Drug Discovery. (n.d.). ACS Chemical Neuroscience. [Link]

  • Synthesis and SAR of morpholine and its derivatives: A review update. (n.d.). ResearchGate. [Link]

  • Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). (2020). Bioorganic Chemistry, 96. [Link]

  • Synthesis of Novel N-Methylmorpholine-Substituted Benzimidazolium Salts as Potential α-Glucosidase Inhibitors. (n.d.). MDPI. [Link]

  • Synthesis and SAR of morpholine and its derivatives: A review update. (2024). E3S Web of Conferences, 556. [Link]

  • Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. (2020). Medicinal Research Reviews, 40(2), 709-752. [Link]

  • Morpholine-mediated defluorinative cycloaddition of gem-difluoroalkenes and organic azides. (n.d.). Beilstein Journal of Organic Chemistry. [Link]

  • The Effect of Substituents on Reactivity. (n.d.). Lumen Learning. [Link]

  • Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents. (2022). ACS Omega. [Link]

  • Biological activities of morpholine derivatives and molecular targets involved. (n.d.). ResearchGate. [Link]

  • The Effect of Substituents on Reactivity. (n.d.). St. Peter's Institute of Pharmaceutical Sciences. [Link]

  • Effect of the Substituents on the Aromatic Ring of Benzyl Group toward the Hydrogenolysis of 3a-f. (n.d.). ResearchGate. [Link]

  • Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. (n.d.). ResearchGate. [Link]

  • Design, synthesis, and in vitro and in silico studies of morpholine derived thiazoles as bovine carbonic anhydrase-II inhibitors. (2024). PubMed Central. [Link]

  • A review on pharmacological profile of Morpholine derivatives. (n.d.). ResearchGate. [Link]

  • 16.4: Substituent Effects in Substituted Aromatic Rings. (2022). Chemistry LibreTexts. [Link]

  • Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). (2020). Bioorganic Chemistry, 96. [Link]

  • An updated review on morpholine derivatives with their pharmacological actions. (2022). International journal of health sciences. [Link]

  • Structure-activity relationship of target compounds. (n.d.). ResearchGate. [Link]

  • (PDF) Morpholines. Synthesis and Biological Activity. (n.d.). ResearchGate. [Link]

  • Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). (2023). Drug development & registration. [Link]

  • Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors. (n.d.). ACS Omega. [Link]

  • Structure Activity Relationships. (n.d.). Drug Design Org. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: A Validated Synthesis of (4-Benzyl-morpholin-2-yl)-acetic acid hydrochloride

Abstract This document provides a detailed, robust, and validated protocol for the multi-step synthesis of (4-Benzyl-morpholin-2-yl)-acetic acid hydrochloride, a valuable heterocyclic building block in medicinal chemistr...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed, robust, and validated protocol for the multi-step synthesis of (4-Benzyl-morpholin-2-yl)-acetic acid hydrochloride, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The morpholine scaffold is a privileged structure in many biologically active compounds, and this specific derivative offers a key point for further chemical elaboration.[1] This guide is designed for researchers in organic synthesis and drug development, offering not only a step-by-step procedure but also the underlying chemical rationale for key experimental choices. The protocol emphasizes safety, reproducibility, and high-purity outcomes, validated through standard analytical techniques.

Introduction and Synthetic Strategy

The target molecule, (4-Benzyl-morpholin-2-yl)-acetic acid hydrochloride, incorporates a morpholine ring N-substituted with a benzyl group and a C-2 substituted acetic acid side chain. The benzyl group serves as a common protective group for the nitrogen atom but also features prominently in many pharmacologically active molecules.[2] The acetic acid moiety provides a handle for further functionalization, such as amide bond formation.

The synthetic strategy outlined herein is a logical, multi-step sequence designed for efficiency and control. It begins with the N-alkylation of a commercially available morpholine precursor, followed by the introduction of the acetic acid side chain and concluding with the formation of the stable hydrochloride salt. This approach is designed to minimize side reactions and facilitate purification at each stage.

Overall Reaction Scheme

The synthesis proceeds in three main stages:

  • N-Benzylation: Introduction of the benzyl group onto the morpholine nitrogen.

  • Alkylation: Attachment of the acetic acid moiety at the C-2 position.

  • Hydrolysis & Salt Formation: Conversion of the ester to a carboxylic acid and formation of the final hydrochloride salt for improved stability and handling.

Synthetic_Pathway cluster_0 Step 1: N-Benzylation cluster_1 Step 2: Hydrolysis cluster_2 Step 3: Salt Formation A Morpholin-2-yl-acetic acid ethyl ester B N-Benzyl-morpholin-2-yl-acetic acid ethyl ester A->B N-Alkylation Reagent1 Benzyl Bromide, K₂CO₃, Acetonitrile A->Reagent1 C (4-Benzyl-morpholin-2-yl)-acetic acid B->C Ester Hydrolysis Reagent2 1. LiOH, THF/H₂O 2. HCl (aq) B->Reagent2 Reagent1->B D (4-Benzyl-morpholin-2-yl)-acetic acid hydrochloride C->D Protonation Reagent3 HCl in Dioxane, Ethyl Acetate C->Reagent3 Reagent2->C Reagent3->D

Caption: Overall synthetic pathway for (4-Benzyl-morpholin-2-yl)-acetic acid hydrochloride.

Materials and Equipment

Reagents and Chemicals
ReagentCAS NumberSupplierNotes
Ethyl 2-(morpholin-2-yl)acetate1217743-39-5Commercially AvailableStarting Material
Benzyl Bromide100-39-0Sigma-AldrichLachrymator, handle in fume hood
Potassium Carbonate (K₂CO₃)584-08-7Fisher ScientificAnhydrous, fine powder
Acetonitrile (MeCN)75-05-8VWRAnhydrous grade
Lithium Hydroxide (LiOH)1310-65-2Alfa Aesar
Tetrahydrofuran (THF)109-99-9J.T.BakerHPLC grade
Hydrochloric Acid (HCl)7647-01-0EMD MilliporeConcentrated, 37%
4M HCl in Dioxane7647-01-0Sigma-AldrichFor salt formation
Ethyl Acetate (EtOAc)141-78-6Fisher ScientificAnhydrous grade
Diethyl Ether (Et₂O)60-29-7VWRAnhydrous grade
Magnesium Sulfate (MgSO₄)7487-88-9Sigma-AldrichAnhydrous
Sodium Bicarbonate (NaHCO₃)144-55-8VWRSaturated solution
Equipment
  • Round-bottom flasks (100 mL, 250 mL)

  • Reflux condenser and heating mantle

  • Magnetic stirrer and stir bars

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and vacuum flask

  • pH paper or pH meter

  • Standard laboratory glassware (beakers, graduated cylinders)

  • Fume hood

  • Analytical balance

  • NMR spectrometer, Mass spectrometer, Melting point apparatus

Detailed Synthesis Protocol

Step 1: Synthesis of Ethyl (4-benzyl-morpholin-2-yl)acetate

Rationale: This step introduces the key benzyl group via a standard SN2 reaction. Acetonitrile is an excellent polar aprotic solvent for this transformation, and potassium carbonate is an inexpensive and effective inorganic base to neutralize the HBr formed during the reaction.[3] The reaction is heated to ensure a reasonable reaction rate.

  • To a 250 mL round-bottom flask, add ethyl 2-(morpholin-2-yl)acetate (5.0 g, 28.9 mmol, 1.0 equiv.).

  • Add anhydrous acetonitrile (100 mL) and anhydrous potassium carbonate (8.0 g, 57.8 mmol, 2.0 equiv.).

  • Stir the suspension vigorously at room temperature for 10 minutes.

  • Add benzyl bromide (4.1 mL, 34.7 mmol, 1.2 equiv.) dropwise to the suspension using a syringe.

  • Attach a reflux condenser and heat the reaction mixture to 80 °C under a nitrogen atmosphere.

  • Maintain stirring at 80 °C for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • After completion, cool the mixture to room temperature and filter off the inorganic salts using a Büchner funnel. Wash the solid cake with a small amount of acetonitrile.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude oil.

  • Dissolve the oil in ethyl acetate (100 mL) and wash with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield the product as a pale yellow oil. The product is typically of sufficient purity for the next step.

Step 2: Synthesis of (4-Benzyl-morpholin-2-yl)-acetic acid (Free Base)

Rationale: Saponification using lithium hydroxide is a standard method for hydrolyzing esters. A mixed solvent system of THF and water ensures the solubility of both the organic substrate and the inorganic base.[4] Subsequent acidification with HCl protonates the carboxylate to yield the desired carboxylic acid.

  • Dissolve the crude ethyl (4-benzyl-morpholin-2-yl)acetate (approx. 28.9 mmol) in a mixture of THF (80 mL) and water (40 mL) in a 250 mL round-bottom flask.

  • Add lithium hydroxide monohydrate (2.4 g, 57.8 mmol, 2.0 equiv.) to the solution.

  • Stir the mixture vigorously at room temperature for 4-6 hours. Monitor the reaction by TLC until the starting ester is no longer visible.

  • Once the reaction is complete, remove the THF under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and carefully acidify to pH ~2-3 by the dropwise addition of 2M aqueous HCl. A white precipitate may form.

  • Extract the product into ethyl acetate (3 x 75 mL).

  • Combine the organic extracts, wash with brine (1 x 50 mL), dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the free base as a white to off-white solid.

Step 3: Formation of (4-Benzyl-morpholin-2-yl)-acetic acid hydrochloride

Rationale: The hydrochloride salt is prepared to improve the compound's stability, crystallinity, and solubility in aqueous media for potential biological testing.[2] Using a non-aqueous solution of HCl, such as HCl in dioxane, ensures the clean precipitation of the salt without introducing water.[5]

  • Dissolve the solid (4-Benzyl-morpholin-2-yl)-acetic acid (approx. 28.9 mmol) in anhydrous ethyl acetate (100 mL). Gentle warming may be required.

  • While stirring, slowly add 4M HCl in dioxane (8.0 mL, 32.0 mmol, 1.1 equiv.) dropwise.

  • A white precipitate will form immediately. Continue stirring the suspension at room temperature for 1 hour to ensure complete salt formation.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with a small amount of cold diethyl ether (2 x 20 mL) to remove any non-polar impurities.

  • Dry the product under vacuum at 40 °C for 12 hours to yield (4-Benzyl-morpholin-2-yl)-acetic acid hydrochloride as a fine white crystalline solid.

Experimental Workflow and Data

Workflow Diagram

Experimental_Workflow cluster_step1 Step 1: Benzylation cluster_step2 Step 2: Hydrolysis cluster_step3 Step 3: Salt Formation S1_React Combine Reactants: Ester, BnBr, K₂CO₃ in MeCN S1_Heat Heat to 80°C (6-8h) S1_React->S1_Heat S1_Workup Filter Salts & Concentrate S1_Heat->S1_Workup S1_Extract Aqueous Workup (EtOAc) S1_Workup->S1_Extract S1_Dry Dry & Concentrate S1_Extract->S1_Dry S1_Product Intermediate Ester (Oil) S1_Dry->S1_Product S2_React Dissolve Ester in THF/H₂O with LiOH S1_Product->S2_React S2_Stir Stir at RT (4-6h) S2_React->S2_Stir S2_Workup Remove THF, Acidify with HCl (aq) S2_Stir->S2_Workup S2_Extract Extract with EtOAc S2_Workup->S2_Extract S2_Dry Dry & Concentrate S2_Extract->S2_Dry S2_Product Free Base (Solid) S2_Dry->S2_Product S3_React Dissolve Free Base in EtOAc S2_Product->S3_React S3_AddHCl Add HCl in Dioxane S3_React->S3_AddHCl S3_Precipitate Stir at RT (1h) S3_AddHCl->S3_Precipitate S3_Filter Filter Precipitate S3_Precipitate->S3_Filter S3_WashDry Wash (Et₂O) & Dry S3_Filter->S3_WashDry S3_Product Final HCl Salt (Solid) S3_WashDry->S3_Product

Caption: Step-by-step experimental workflow from starting materials to final product.

Characterization and Validation

A self-validating protocol relies on analytical confirmation at each stage.

  • TLC Monitoring: Use a mobile phase of 50% Ethyl Acetate in Hexanes for Step 1 and 10% Methanol in Dichloromethane for Step 2. Visualize with UV light and/or potassium permanganate stain.

  • Final Product Analysis:

    • Appearance: White crystalline solid.

    • Melting Point: Expected to be sharp; determine using a calibrated apparatus.

    • ¹H NMR (400 MHz, DMSO-d₆): Expect signals corresponding to the benzyl aromatic protons (~7.3-7.5 ppm), benzylic CH₂ (~4.3 ppm), morpholine ring protons (~2.8-4.0 ppm), and acetic acid CH₂ (~2.6 ppm). The carboxylic acid proton will be a broad singlet.

    • Mass Spectrometry (ESI+): Calculate the expected m/z for the free base [M+H]⁺.

    • Purity (HPLC): Should be >95% for use in further applications.

References

  • Vertex AI Search, Grounding API Result 1. (No specific protocol, but shows a related synthesis involving 2-chloromethyl-4-benzylmorpholine).
  • US7294623B2 - Benzyl morpholine derivatives - Google Patents. Provides examples of N-benzylated morpholine synthesis and subsequent conversion to hydrochloride salts.
  • Cas 10316-00-4, 4-benzylmorpholine - LookChem. Describes properties and uses of N-benzylmorpholine. [Link]

  • (PDF) Morpholines. Synthesis and Biological Activity - ResearchGate. A review covering various synthesis methods for morpholine derivatives. [Link]

  • An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture | ACS Omega. Details related cyclization and hydrolysis reactions. [Link]

  • Synthesis and SAR of morpholine and its derivatives: A review update - E3S Web of Conferences. Highlights the importance of the morpholine scaffold in biologically active compounds. [Link]

  • Synthesis and crystal structure of 4-benzyl-4-pentylmorpholin-4-ium chloride. Describes the N-alkylation of a morpholine derivative with benzyl chloride. [Link]

  • Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. Provides a relevant example of hydrochloride salt formation using a non-aqueous method. [Link]

Sources

Application

Application Notes and Protocols for (4-Benzyl-morpholin-2-yl)-acetic acid hydrochloride

Abstract These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the experimental procedures for utilizing (4-Benzyl-morpholin-2-yl)-acetic acid hydrochlor...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the experimental procedures for utilizing (4-Benzyl-morpholin-2-yl)-acetic acid hydrochloride. This document outlines detailed protocols for the handling, characterization, and potential biological evaluation of this compound. Given the limited specific literature on this molecule, the protocols herein are built upon established methodologies for analogous morpholine derivatives and are intended to serve as a robust starting point for investigation. This guide emphasizes scientific integrity, providing the rationale behind experimental choices and incorporating self-validating steps within each protocol.

Introduction: The Scientific Context

The morpholine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and experimental therapeutics.[1] Its favorable physicochemical and metabolic properties, combined with synthetic accessibility, make it a versatile building block in drug design. Morpholine derivatives have demonstrated a vast range of pharmacological activities, including anti-inflammatory, anticancer, analgesic, and neuroprotective effects.[2][3][4] The title compound, (4-Benzyl-morpholin-2-yl)-acetic acid hydrochloride, incorporates three key structural motifs: the morpholine core, an N-benzyl group, and a 2-acetic acid side chain. This unique combination suggests potential for biological activity, warranting a systematic investigation of its properties.

This document serves as a foundational guide to enable such an investigation, covering physicochemical characterization, quality control, and preliminary biological screening.

Physicochemical Characterization

A thorough understanding of a compound's physicochemical properties is fundamental to any subsequent biological or pharmaceutical development.[2][3] These properties influence solubility, permeability, and ultimately, bioavailability.

Proposed Physicochemical Profile

The following table outlines the key physicochemical parameters to be determined for (4-Benzyl-morpholin-2-yl)-acetic acid hydrochloride.

ParameterExperimental MethodRationale and Expected Outcome
Solubility Thermodynamic Solubility Assay (shake-flask method) in PBS (pH 7.4), Simulated Gastric Fluid (pH 1.2), and Simulated Intestinal Fluid (pH 6.8).To determine the aqueous solubility at physiologically relevant pH values. As a hydrochloride salt, solubility is expected to be higher at lower pH.
Lipophilicity (LogD) Shake-flask method using n-octanol and PBS at pH 7.4.To assess the compound's partitioning between aqueous and lipid environments, a key predictor of membrane permeability. The benzyl group will likely confer significant lipophilicity.
pKa Potentiometric titration or UV-spectrophotometry.To identify the ionization constants of the molecule. The morpholine nitrogen will be basic, and the carboxylic acid will be acidic.
Hygroscopicity Dynamic Vapor Sorption (DVS) analysis.To evaluate the compound's tendency to absorb moisture from the atmosphere, which is critical for solid-state stability and formulation.
Crystal Form X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC).To characterize the solid-state form of the material (crystalline or amorphous) and identify any polymorphic forms.[4]
Protocol: Determination of Aqueous Solubility

This protocol describes a standard shake-flask method for determining the thermodynamic solubility of the title compound.

Materials:

  • (4-Benzyl-morpholin-2-yl)-acetic acid hydrochloride

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Simulated Gastric Fluid (SGF), pH 1.2 (without pepsin)

  • Simulated Intestinal Fluid (SIF), pH 6.8 (without pancreatin)

  • HPLC-grade water, acetonitrile, and formic acid

  • Calibrated analytical balance and pH meter

  • Orbital shaker/incubator

  • 1.5 mL microcentrifuge tubes

  • 0.22 µm syringe filters

  • HPLC system with UV detector

Procedure:

  • Add an excess amount of (4-Benzyl-morpholin-2-yl)-acetic acid hydrochloride to a microcentrifuge tube (e.g., 5-10 mg).

  • Add 1 mL of the desired buffer (PBS, SGF, or SIF).

  • Securely cap the tubes and place them on an orbital shaker at 25°C for 24 hours to ensure equilibrium is reached.

  • After 24 hours, visually inspect the tubes to confirm the presence of undissolved solid.

  • Centrifuge the tubes at 14,000 rpm for 15 minutes to pellet the excess solid.

  • Carefully withdraw the supernatant and filter it through a 0.22 µm syringe filter into a clean HPLC vial.

  • Dilute the filtrate with the mobile phase as necessary to fall within the range of the calibration curve.

  • Analyze the diluted sample by a validated HPLC method to determine the concentration.

  • The determined concentration represents the solubility of the compound in that specific buffer.

Analytical Quality Control

Ensuring the purity and structural integrity of the compound is paramount before proceeding with biological assays.

Protocol: Purity Determination by High-Performance Liquid Chromatography (HPLC)

Instrumentation and Conditions:

  • HPLC System: A standard system with a quaternary pump, autosampler, column oven, and UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm (or as determined by UV scan).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the compound in a 50:50 mixture of water and acetonitrile to a concentration of 1 mg/mL.

Procedure:

  • Prepare the mobile phases and thoroughly degas them.

  • Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.

  • Inject a blank (diluent) to ensure no system peaks are present.

  • Inject the prepared sample solution.

  • Integrate all peaks in the chromatogram.

  • Calculate the purity by dividing the area of the main peak by the total area of all peaks and expressing the result as a percentage.

Validation: This method should be validated according to ICH guidelines, assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[5][6]

Protocol: Structural Confirmation by Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy

Mass Spectrometry (Electrospray Ionization - Time of Flight, ESI-TOF):

  • Prepare a dilute solution of the compound (approx. 10 µg/mL) in methanol.

  • Infuse the solution directly into the ESI-MS.

  • Acquire the spectrum in positive ion mode.

  • Expected Result: The high-resolution mass spectrum should show a prominent ion corresponding to the protonated molecule [M+H]+, where M is the free base of (4-Benzyl-morpholin-2-yl)-acetic acid. The measured mass should be within 5 ppm of the calculated exact mass.

NMR Spectroscopy (¹H and ¹³C):

  • Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

  • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

  • Expected ¹H NMR Features: Look for characteristic signals for the benzyl group (aromatic protons), the morpholine ring protons (which may appear as complex multiplets due to the chair conformation), and the methylene protons of the acetic acid side chain.[7][8]

  • Expected ¹³C NMR Features: Signals corresponding to the aromatic carbons of the benzyl group, the aliphatic carbons of the morpholine ring, and the carbonyl and methylene carbons of the acetic acid moiety.

Proposed Biological Evaluation: In Vitro Screening

Based on the broad spectrum of activities reported for morpholine derivatives, the following in vitro assays are proposed as a starting point to explore the biological potential of (4-Benzyl-morpholin-2-yl)-acetic acid hydrochloride.

Workflow for Preliminary Biological Screening

G cluster_0 Initial Screening cluster_1 Functional Assays cluster_2 Data Analysis & Next Steps A Compound Preparation (Stock Solution in DMSO or PBS) B Cytotoxicity Assessment (e.g., MTT Assay) A->B Test a range of concentrations C Select Non-Toxic Concentrations B->C Determine viability curve D Anti-inflammatory Assay (e.g., Inhibition of Protein Denaturation) C->D E Neurological Activity Screen (e.g., Neurite Outgrowth Assay) C->E F Other Relevant Assays C->F G Determine IC50/EC50 Values D->G E->G F->G H Identify Potential 'Hits' G->H I Secondary Screens & Mechanism of Action Studies H->I

Caption: Proposed workflow for the initial in vitro biological evaluation.

Protocol: Cytotoxicity Assessment using MTT Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.[9][10]

Materials:

  • Human cell line (e.g., HEK293 for general toxicity, or a cancer cell line like HeLa or MCF-7).[10][11]

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • (4-Benzyl-morpholin-2-yl)-acetic acid hydrochloride stock solution (e.g., 10 mM in sterile PBS or DMSO).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

  • 96-well clear flat-bottom cell culture plates.

  • Multi-channel pipette.

  • Microplate reader.

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

  • Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compound in complete medium from the stock solution.

  • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include vehicle-only controls.

  • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • After incubation, add 10 µL of MTT solution to each well and incubate for another 3-4 hours at 37°C, allowing formazan crystals to form.

  • Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Protocol: In Vitro Anti-inflammatory Activity - Inhibition of Protein Denaturation

Protein denaturation is a well-documented cause of inflammation.[12][13] This assay assesses the ability of a compound to inhibit heat-induced protein denaturation.

Materials:

  • Bovine Serum Albumin (BSA), 5% w/v solution.

  • (4-Benzyl-morpholin-2-yl)-acetic acid hydrochloride.

  • Diclofenac sodium (as a positive control).

  • Phosphate Buffered Saline (PBS), pH 6.3.

  • Water bath.

  • UV-Vis Spectrophotometer.

Procedure:

  • Prepare various concentrations of the test compound and diclofenac sodium in PBS.

  • The reaction mixture will consist of 2 mL of the test or standard solution and 0.5 mL of 5% w/v BSA solution.

  • A control group will consist of 2 mL of PBS and 0.5 mL of 5% w/v BSA.

  • Incubate all mixtures at room temperature for 10 minutes.

  • Heat the mixtures in a water bath at 72°C for 5 minutes.

  • Cool the mixtures to room temperature and measure the absorbance at 660 nm.

  • Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = [1 - (Absorbance of Test Sample / Absorbance of Control)] x 100

Safety and Handling

As with any research chemical with limited toxicological data, appropriate safety precautions must be taken.

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid creating dust.[14]

  • Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[14]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

(4-Benzyl-morpholin-2-yl)-acetic acid hydrochloride is a compound of interest due to its morpholine scaffold. The experimental procedures outlined in these application notes provide a comprehensive framework for its initial investigation. By systematically characterizing its physicochemical properties, ensuring its purity, and conducting preliminary biological screens, researchers can effectively evaluate its potential as a novel therapeutic agent. The causality-driven protocols and self-validating steps are designed to ensure the generation of reliable and reproducible data, paving the way for more advanced preclinical studies.

References

  • Bolognesi, M. L., et al. (2019). Morpholine in Medicinal Chemistry. Journal of Medicinal Chemistry, 62(20), 8877-8914. [Link]

  • Di, L., & Kerns, E. H. (2016).
  • Waring, M. J. (2010). Lipophilicity in drug discovery. Expert opinion on drug discovery, 5(3), 235-248.
  • Brittain, H. G. (Ed.). (2009). Polymorphism in pharmaceutical solids. CRC press.
  • Leelaprakash, G., & Dass, S. M. (2011). In vitro anti-inflammatory activity of methanol extract of Enicostemma axillare. Journal of Global Pharma Technology, 3(4), 1-5.
  • Chandra, S., Chatterjee, P., Dey, P., & Bhattacharya, S. (2012). Evaluation of in vitro anti-inflammatory activity of coffee against the denaturation of protein. Asian Pacific Journal of Tropical Biomedicine, 2(1), S178-S180.
  • van de Waterbeemd, H., & Gifford, E. (2003). ADMET in silico modelling: towards prediction paradise?. Nature reviews Drug discovery, 2(3), 192-204.
  • International Council for Harmonisation. (1996). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • Naim, M. J., Alam, O., Alam, M. J., Alam, P., & Shrivastava, N. (2015). A review on pharmacological profile of Morpholine derivatives. International Journal of Pharmacology and Pharmaceutical Sciences, 3(1), 40-51.
  • Singh, R. K., Kumar, S., & Singh, P. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic chemistry, 96, 103578.
  • Zha, G. F., Zhu, H. L., & Wang, S. F. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science, 12(42), 14193-14198.
  • van Meer, P. J., van der Laan, J. W., & Verheul, H. M. (2012). The MTT assay is a fast and reliable method for the in vitro screening of new anticancer drugs.
  • ALWSci. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. [Link]

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  • SciSpace. (n.d.). Role of Cytotoxicity Experiments in Pharmaceutical Development. [Link]

  • ACS Publications. (2022). Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents. [Link]

  • MDPI. (2021). Experimental and Computational Methods to Assess Central Nervous System Penetration of Small Molecules. [Link]

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. [Link]

  • Google Patents. (n.d.).
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  • ResearchGate. (2025). (PDF) Morpholines. Synthesis and Biological Activity. [Link]

  • PrepChem.com. (n.d.). Synthesis of morpholine acetate. [Link]

  • ACS Publications. (2023). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. [Link]

  • PubMed Central (PMC). (n.d.). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. [Link]

  • PubMed Central (PMC). (n.d.). Small molecules to perform big roles: The search for Parkinson's and Huntington's disease therapeutics. [Link]

  • PubMed Central (PMC). (n.d.). Application of Small Molecules in the Central Nervous System Direct Neuronal Reprogramming. [Link]

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  • ACS Publications. (2021). Strategies for Structural Modification of Small Molecules to Improve Blood–Brain Barrier Penetration: A Recent Perspective. [Link]

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Method

Application Notes &amp; Protocols: Comprehensive Analytical Strategies for (4-Benzyl-morpholin-2-yl)-acetic acid hydrochloride

Introduction (4-Benzyl-morpholin-2-yl)-acetic acid hydrochloride is a substituted morpholine derivative with potential applications in pharmaceutical development. As with any active pharmaceutical ingredient (API), rigor...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(4-Benzyl-morpholin-2-yl)-acetic acid hydrochloride is a substituted morpholine derivative with potential applications in pharmaceutical development. As with any active pharmaceutical ingredient (API), rigorous analytical characterization is paramount to ensure its identity, purity, and quality. This document provides a detailed guide for researchers, scientists, and drug development professionals on the analytical methodologies for this compound. The protocols outlined herein are based on established analytical principles for similar molecules and are intended to serve as a comprehensive starting point for method development and validation in accordance with international regulatory standards.

The structural complexity of (4-Benzyl-morpholin-2-yl)-acetic acid hydrochloride, featuring a morpholine ring, a benzyl group, and a carboxylic acid moiety, necessitates a multi-faceted analytical approach. This guide will detail chromatographic, spectroscopic, and other analytical techniques to provide a complete profile of the molecule.

Physicochemical Properties

A thorough understanding of the physicochemical properties of (4-Benzyl-morpholin-2-yl)-acetic acid hydrochloride is fundamental to the development of robust analytical methods.

PropertyValueSource
Molecular FormulaC₁₃H₁₈ClNO₃Inferred from structure
Molecular Weight271.74 g/mol Inferred from structure
AppearanceWhite to off-white solidTypical for hydrochloride salts
SolubilitySoluble in water and polar organic solventsExpected for a hydrochloride salt

Chromatographic Methods for Purity and Assay Determination

Chromatographic techniques are central to separating the target compound from impurities and accurately determining its concentration.

High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone for purity and assay testing of non-volatile, polar compounds like (4-Benzyl-morpholin-2-yl)-acetic acid hydrochloride.[1] The presence of a benzyl group provides a chromophore suitable for UV detection.

Rationale for Method Design: A reversed-phase HPLC (RP-HPLC) method is proposed due to the compound's moderate polarity. The acidic nature of the analyte makes a buffered mobile phase essential to ensure consistent peak shape and retention time.

Workflow for HPLC Method Development and Validation

Caption: High-level workflow for HPLC method development and validation.

Detailed HPLC Protocol (Proposed)

  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Trifluoroacetic acid in water.

    • Mobile Phase B: 0.1% Trifluoroacetic acid in acetonitrile.

    • Gradient:

      • 0-5 min: 95% A, 5% B

      • 5-25 min: Gradient to 40% A, 60% B

      • 25-30 min: Gradient to 95% A, 5% B

      • 30-35 min: 95% A, 5% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm (or optimal wavelength determined by UV scan).

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of (4-Benzyl-morpholin-2-yl)-acetic acid hydrochloride.

    • Dissolve in a suitable diluent (e.g., 50:50 water:acetonitrile) to a final concentration of 0.1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Validation Parameters:

    • The method should be validated according to ICH Q2(R2) guidelines.[2][3][4]

    • Specificity: Demonstrate no interference from placebo and known impurities.

    • Linearity: A minimum of five concentrations covering the expected range (e.g., 50-150% of the target concentration).

    • Accuracy: Perform recovery studies by spiking the analyte into a placebo matrix at different concentration levels.

    • Precision: Assess repeatability (intra-day) and intermediate precision (inter-day).

    • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

    • Robustness: Evaluate the effect of small, deliberate variations in method parameters (e.g., pH of mobile phase, column temperature, flow rate).

Table of Proposed HPLC Validation Parameters

ParameterAcceptance Criteria
SpecificityPeak purity index > 0.995; no co-elution with known impurities
Linearity (r²)≥ 0.999
Accuracy (% Recovery)98.0% - 102.0%
Precision (RSD)Repeatability: ≤ 1.0%; Intermediate Precision: ≤ 2.0%
LOQSignal-to-noise ratio ≥ 10
RobustnessNo significant impact on results from minor parameter changes
Gas Chromatography (GC)

Gas chromatography is generally suitable for volatile and thermally stable compounds. Due to the low volatility of (4-Benzyl-morpholin-2-yl)-acetic acid hydrochloride, a derivatization step is likely necessary to convert the analyte into a more volatile form.[5]

Rationale for Derivatization: The carboxylic acid and secondary amine functionalities make the molecule polar and non-volatile. Silylation or esterification are common derivatization techniques to increase volatility for GC analysis.

Proposed GC Protocol with Derivatization

  • Instrumentation:

    • GC system with a split/splitless injector, a flame ionization detector (FID) or a mass spectrometer (MS), and a capillary column.

  • Derivatization Procedure (Esterification):

    • Accurately weigh 1 mg of the sample into a reaction vial.

    • Add 1 mL of 3 N HCl in methanol.

    • Heat the vial at 60°C for 30 minutes.

    • Evaporate the solvent under a stream of nitrogen.

    • Reconstitute the residue in 1 mL of ethyl acetate for GC injection.

  • Chromatographic Conditions:

    • Column: DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.

    • Injector Temperature: 250 °C.

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C, hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Detector Temperature (FID): 300 °C.

  • Validation:

    • Similar validation parameters as HPLC should be applied, with a focus on the consistency and efficiency of the derivatization reaction.

Spectroscopic Methods for Structural Elucidation and Identification

Spectroscopic techniques provide critical information about the molecular structure and are essential for confirming the identity of (4-Benzyl-morpholin-2-yl)-acetic acid hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for unambiguous structure elucidation. Both ¹H and ¹³C NMR should be performed.

Expected ¹H NMR Spectral Features:

  • Aromatic Protons: Signals in the region of 7.2-7.4 ppm corresponding to the benzyl group.

  • Morpholine Protons: A complex set of signals in the aliphatic region (2.5-4.0 ppm).

  • Acetic Acid Methylene Protons: A singlet or AB quartet adjacent to the morpholine nitrogen.

  • Carboxylic Acid Proton: A broad singlet, which may be exchangeable with D₂O.

Expected ¹³C NMR Spectral Features:

  • Carbonyl Carbon: A signal downfield (>170 ppm) for the carboxylic acid.

  • Aromatic Carbons: Signals in the range of 125-140 ppm.

  • Aliphatic Carbons: Signals corresponding to the morpholine and acetic acid methylene groups in the upfield region.

NMR Protocol

  • Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

  • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.

  • Perform 2D NMR experiments (e.g., COSY, HSQC) if necessary for complete assignment of signals.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

Rationale for Ionization Technique: Electrospray ionization (ESI) is well-suited for polar molecules like the target compound and can be readily coupled with HPLC (LC-MS).

LC-MS Protocol

  • LC Conditions: Utilize the HPLC method described previously.

  • MS Conditions (ESI):

    • Ionization Mode: Positive ion mode to detect the protonated molecule [M+H]⁺.

    • Mass Range: Scan from m/z 50 to 500.

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 30 V.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

  • Expected Mass: The protonated molecule [M+H]⁺ is expected at m/z 236.12 (for the free base).

Fragmentation Analysis Workflow

Caption: Potential fragmentation pathways for (4-Benzyl-morpholin-2-yl)-acetic acid.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique for identifying functional groups present in the molecule.

Expected FTIR Absorption Bands:

  • O-H Stretch (Carboxylic Acid): A broad band in the region of 2500-3300 cm⁻¹.

  • C=O Stretch (Carboxylic Acid): A strong absorption around 1700-1730 cm⁻¹.

  • C-N Stretch (Amine): In the range of 1000-1250 cm⁻¹.

  • C-O-C Stretch (Ether in Morpholine): Around 1100 cm⁻¹.

  • Aromatic C-H Stretch: Above 3000 cm⁻¹.

  • Aromatic C=C Bending: Peaks in the 1450-1600 cm⁻¹ region.

FTIR Protocol (Attenuated Total Reflectance - ATR)

  • Place a small amount of the solid sample directly on the ATR crystal.

  • Apply pressure to ensure good contact.

  • Acquire the spectrum over the range of 4000-400 cm⁻¹.

Conclusion

The analytical methods detailed in this guide provide a robust framework for the comprehensive characterization of (4-Benzyl-morpholin-2-yl)-acetic acid hydrochloride. A combination of chromatographic and spectroscopic techniques is essential for confirming the identity, purity, and quality of this compound. It is imperative that any method intended for regulatory submission be fully developed and validated according to the principles outlined in the ICH guidelines to ensure data integrity and product safety.

References

  • PubChem. (n.d.). 2-(Morpholin-4-yl)acetic acid hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

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Application

Application Note: Determination of the Solubility Profile of (4-Benzyl-morpholin-2-yl)-acetic acid hydrochloride in Various Solvents

Abstract This document provides a comprehensive guide for determining the solubility of the pharmaceutical compound (4-Benzyl-morpholin-2-yl)-acetic acid hydrochloride. Solubility is a critical physicochemical property t...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for determining the solubility of the pharmaceutical compound (4-Benzyl-morpholin-2-yl)-acetic acid hydrochloride. Solubility is a critical physicochemical property that influences a drug's bioavailability and formulation development.[1][2] This application note details the theoretical considerations, a robust experimental protocol using the widely accepted shake-flask method, and guidelines for data analysis and reporting. The methodologies described herein are designed for researchers, scientists, and drug development professionals to obtain accurate and reproducible solubility data, adhering to principles outlined by the International Council for Harmonisation (ICH).[3][4][5][6]

Introduction: The Critical Role of Solubility in Drug Development

The therapeutic efficacy of a drug candidate is fundamentally linked to its ability to dissolve in physiological fluids to be absorbed into systemic circulation. For orally administered drugs, poor aqueous solubility is a major hurdle, often leading to low and variable bioavailability, which can compromise clinical outcomes.[1] Therefore, a thorough understanding of a compound's solubility profile across a range of solvents and pH conditions is paramount during the early stages of drug discovery and development.[2]

(4-Benzyl-morpholin-2-yl)-acetic acid hydrochloride is a morpholine derivative. The morpholine ring, a heterocyclic amine and ether, generally imparts a degree of hydrophilicity and can engage in hydrogen bonding, which can enhance water solubility.[7][8] However, the presence of the benzyl group introduces lipophilic character. As a hydrochloride salt, the compound's solubility is expected to be significantly influenced by the pH of the medium due to the ionization of the amine group.[9][10][11]

This guide provides a detailed protocol for determining the equilibrium solubility of (4-Benzyl-morpholin-2-yl)-acetic acid hydrochloride, a crucial step for its Biopharmaceutics Classification System (BCS) categorization and subsequent formulation strategies.[5][12]

Theoretical Considerations for Solubility Measurement

Equilibrium vs. Kinetic Solubility

It is essential to distinguish between two key types of solubility measurements:

  • Kinetic Solubility: Measures the concentration of a compound at the point of precipitation from an already dissolved state, often from a DMSO stock solution. This is a high-throughput screening method used early in discovery.[2]

  • Equilibrium Solubility (Thermodynamic Solubility): Represents the maximum concentration of a substance that can dissolve in a solvent at equilibrium under specific conditions (e.g., temperature, pH).[2] This is the gold standard for characterizing a drug's intrinsic solubility and is the focus of this protocol.

Factors Influencing Solubility

Several factors can significantly impact the measured solubility of (4-Benzyl-morpholin-2-yl)-acetic acid hydrochloride:

  • pH: As a hydrochloride salt of a base, the solubility is expected to be higher at lower pH values where the amine is protonated.[11] A pH-solubility profile is critical.

  • Temperature: Solubility is temperature-dependent. For pharmaceutical applications, studies are typically conducted at ambient temperature (e.g., 25 °C) and physiological temperature (37 °C).[3][4]

  • Solvent Polarity: The solubility in different organic and aqueous co-solvent systems will depend on the interplay between the polar morpholine and acetic acid moieties and the nonpolar benzyl group.

  • Common Ion Effect: In solutions containing chloride ions, the solubility of the hydrochloride salt may be suppressed.[9][11]

  • Polymorphism: Different crystalline forms of a compound can exhibit different solubilities. It is crucial to characterize the solid form before and after the experiment.[13]

Experimental Protocol: Equilibrium Solubility Determination by Shake-Flask Method

This protocol is based on the widely accepted shake-flask method, which is considered a reliable technique for determining equilibrium solubility.[4][12][14]

Materials and Equipment
  • (4-Benzyl-morpholin-2-yl)-acetic acid hydrochloride (CAS: 170804-78-1)[15][16][17][18]

  • Calibrated analytical balance

  • Scintillation vials or glass tubes with screw caps

  • Orbital shaker with temperature control

  • Calibrated pH meter

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and validated analytical method for quantification

  • Volumetric flasks and pipettes

  • Solvents:

    • Deionized water

    • Phosphate buffered saline (PBS), pH 7.4

    • Simulated Gastric Fluid (SGF), pH 1.2 (without pepsin)

    • Simulated Intestinal Fluid (SIF), pH 6.8 (without pancreatin)

    • Methanol

    • Ethanol

    • Acetonitrile

    • Dimethyl sulfoxide (DMSO)

Pre-Experimental Steps
  • Analytical Method Validation: Develop and validate an HPLC method for the accurate quantification of (4-Benzyl-morpholin-2-yl)-acetic acid hydrochloride. This should include linearity, accuracy, and precision assessments.

  • Solid-State Characterization: Characterize the solid form of the compound using techniques like X-ray powder diffraction (XRPD) to establish a baseline.

  • Solvent Preparation: Prepare all buffer systems according to USP or other relevant pharmacopeial standards.[3]

Experimental Workflow

The following diagram illustrates the key steps in the shake-flask solubility determination protocol.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_post_analysis Post-Analysis prep1 Weigh excess compound into vials prep2 Add selected solvent to each vial prep1->prep2 prep3 Seal vials securely prep2->prep3 equil1 Place vials in temperature-controlled shaker (e.g., 25°C or 37°C) prep3->equil1 Start Equilibration equil2 Agitate for a predetermined time (e.g., 24-48 hours) equil1->equil2 equil3 Allow to stand for sedimentation equil2->equil3 sample1 Measure pH of the supernatant equil3->sample1 Proceed to Sampling sample2 Centrifuge to pellet excess solid sample1->sample2 sample3 Filter supernatant through 0.22 µm syringe filter sample2->sample3 sample4 Dilute sample for HPLC analysis sample3->sample4 sample5 Quantify concentration via validated HPLC method sample4->sample5 post1 Recover and dry remaining solid sample5->post1 Finalize Analysis post2 Characterize solid (e.g., XRPD) to check for form changes post1->post2

Caption: Experimental workflow for equilibrium solubility determination.

Step-by-Step Protocol
  • Compound Addition: Add an excess amount of (4-Benzyl-morpholin-2-yl)-acetic acid hydrochloride to a series of labeled glass vials. The excess solid is crucial to ensure that equilibrium with a saturated solution is achieved. A visual inspection for undissolved solid at the end of the experiment confirms this.

  • Solvent Addition: Accurately pipette a known volume (e.g., 2 mL) of each test solvent into the corresponding vials.

  • Equilibration:

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 37 ± 1 °C for physiological relevance).[4][5]

    • Agitate the samples at a moderate speed for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is typical, but the optimal time should be determined by taking measurements at various time points (e.g., 24, 48, and 72 hours) to ensure the concentration has plateaued.

  • Phase Separation:

    • After the equilibration period, allow the vials to stand undisturbed at the experimental temperature for a short period (e.g., 1-2 hours) to allow for the sedimentation of excess solid.[12]

    • To further separate the solid and liquid phases, centrifuge the vials at a moderate speed.

  • Sampling and Analysis:

    • Carefully withdraw an aliquot of the clear supernatant.

    • Immediately filter the aliquot through a 0.22 µm syringe filter to remove any remaining solid particles. Discard the initial few drops to avoid any adsorption effects from the filter membrane.

    • Accurately dilute the filtered sample with the appropriate mobile phase to a concentration within the linear range of the validated HPLC method.

    • Analyze the diluted sample by HPLC to determine the concentration of the dissolved compound.

    • Measure the pH of the remaining supernatant in each vial to determine the final equilibrium pH.[4][5]

  • Solid Residue Analysis: Recover the remaining solid from the vials, dry it, and re-analyze its solid form (e.g., by XRPD) to confirm that no phase transformation or solvation occurred during the experiment.[13][19]

Data Presentation and Interpretation

The solubility data for (4-Benzyl-morpholin-2-yl)-acetic acid hydrochloride should be presented in a clear and organized table. The following is a representative table with hypothetical data for illustrative purposes.

Solvent SystemTemperature (°C)Equilibrium pHSolubility (mg/mL)Solubility (µg/mL)Qualitative Classification
Deionized Water254.515.215200Soluble
SGF (pH 1.2)371.245.845800Freely Soluble
PBS (pH 7.4)377.42.12100Sparingly Soluble
SIF (pH 6.8)376.83.53500Sparingly Soluble
Methanol25N/A25.625600Soluble
Ethanol25N/A18.918900Soluble
Acetonitrile25N/A0.8800Slightly Soluble
DMSO25N/A> 100> 100000Very Soluble

Note: Qualitative classifications are based on USP definitions.

The hypothetical data illustrates the expected pH-dependent solubility of a hydrochloride salt, with significantly higher solubility in the acidic SGF compared to the near-neutral PBS and SIF.[11] The high solubility in polar protic solvents like methanol and ethanol, and poor solubility in the more non-polar acetonitrile, is also demonstrated.

pH-Solubility Profile

A critical output of this study is the pH-solubility profile. The following diagram illustrates the logical relationship between pH and the expected solubility of a basic hydrochloride salt.

ph_solubility_profile Low_pH Low pH (e.g., 1-3) Protonation Amine is Protonated (BH+) Low_pH->Protonation favors High_pH High pH (e.g., > 7) Deprotonation Amine is Neutral (B) High_pH->Deprotonation favors High_Solubility High Aqueous Solubility Protonation->High_Solubility leads to Low_Solubility Low Aqueous Solubility Deprotonation->Low_Solubility leads to

Caption: Relationship between pH and solubility for a basic compound.

Conclusion

This application note provides a robust and detailed protocol for the determination of the equilibrium solubility of (4-Benzyl-morpholin-2-yl)-acetic acid hydrochloride. By following this guide, researchers can generate reliable and reproducible data that is essential for informed decision-making in the drug development process, from lead optimization and candidate selection to formulation design. The principles and methodologies outlined are grounded in established scientific practices and regulatory guidelines, ensuring the integrity of the generated data.

References

  • Slideshare. (n.d.). solubility experimental methods.pptx.
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  • ACS Publications. (2019). ICH M9 Guideline in Development on Biopharmaceutics Classification System-Based Biowaivers: An Industrial Perspective from the IQ Consortium.
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  • PubMed. (1985). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts.
  • Chemsigma. (n.d.). (4-BENZYL-MORPHOLIN-2-YL)-ACETIC ACID HYDROCHLORIDE [170804-78-1].
  • Chemsigma. (2026). 170804-78-1 (4-BENZYL-MORPHOLIN-2-YL)-ACETIC ACID HYDROCHLORIDE.
  • Echemi. (n.d.). (4-benzyl-morpholin-2-yl)-acetic acid hydrochloride.
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Method

Application Notes and Protocols for the In Vivo Formulation of (4-Benzyl-morpholin-2-yl)-acetic acid hydrochloride

Abstract This document provides a comprehensive guide for the formulation of (4-Benzyl-morpholin-2-yl)-acetic acid hydrochloride, a research compound with potential therapeutic applications. Due to the limited publicly a...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the formulation of (4-Benzyl-morpholin-2-yl)-acetic acid hydrochloride, a research compound with potential therapeutic applications. Due to the limited publicly available formulation data for this specific molecule, this guide establishes a systematic approach based on fundamental principles of pharmaceutical science for developing safe and effective formulations for in vivo studies. The protocols herein detail pre-formulation assessment, solubility enhancement strategies, vehicle selection for various administration routes, and the requisite analytical validation and stability testing to ensure the integrity and performance of the final preparation. This application note is intended for researchers, scientists, and drug development professionals engaged in preclinical evaluation of morpholine-based compounds.

Introduction: The Challenge of Preclinical Formulation

The successful in vivo evaluation of a novel chemical entity like (4-Benzyl-morpholin-2-yl)-acetic acid hydrochloride is critically dependent on the development of a suitable formulation that ensures consistent and predictable systemic exposure in animal models. As a hydrochloride salt, this compound is expected to exhibit some degree of aqueous solubility; however, achieving the desired concentration for preclinical studies, particularly for intravenous administration, often necessitates a systematic formulation development strategy.

The primary objectives of this formulation protocol are to:

  • Characterize the fundamental physicochemical properties of (4-Benzyl-morpholin-2-yl)-acetic acid hydrochloride.

  • Systematically screen for suitable solvents and excipients to achieve the target concentration.

  • Provide detailed protocols for preparing formulations suitable for oral (PO), intravenous (IV), and intraperitoneal (IP) administration.

  • Outline the necessary analytical methods for validating the formulation's concentration, purity, and physical characteristics.

  • Establish a stability testing protocol to ensure the formulation's integrity throughout the duration of the in vivo experiment.

The morpholine moiety is a versatile scaffold in medicinal chemistry, and understanding its behavior in solution is key to successful formulation[1]. This guide provides a logical workflow to navigate the challenges of moving a novel morpholine derivative from the bench to in vivo testing.

Pre-formulation Assessment: Characterizing the Active Pharmaceutical Ingredient (API)

Before commencing formulation studies, a thorough understanding of the physicochemical properties of (4-Benzyl-morpholin-2-yl)-acetic acid hydrochloride is essential.

Physicochemical Properties
PropertyEstimated/Measured ValueSignificance in Formulation
Molecular Weight~285.76 g/mol (based on similar structures)Influences dissolution rate and molarity calculations.
AppearanceLikely a white to off-white solidVisual confirmation of purity and dissolution.
pKaTo be determined experimentallyCritical for understanding pH-dependent solubility.
LogPTo be determined experimentallyIndicates the lipophilicity of the compound, guiding solvent selection.
Intrinsic Solubility (S₀)To be determined experimentallyBaseline aqueous solubility of the free base.
Melting PointTo be determined experimentallyProvides information on the solid-state stability and purity.
Initial Solubility Screening

A preliminary assessment of the compound's solubility in a range of common pharmaceutical vehicles is the first practical step. This will guide the selection of a suitable formulation strategy.

Protocol 2.2.1: Equilibrium Solubility Measurement

  • Accurately weigh an excess amount of (4-Benzyl-morpholin-2-yl)-acetic acid hydrochloride into separate vials.

  • Add a fixed volume (e.g., 1 mL) of each test vehicle to the respective vials.

  • Agitate the vials at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.

  • Centrifuge the samples to pellet the undissolved solid.

  • Carefully collect the supernatant and dilute it with a suitable mobile phase.

  • Quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

Table 1: Suggested Initial Screening Vehicles

Vehicle CategorySpecific ExamplesRationale
Aqueous BuffersPhosphate-Buffered Saline (PBS) pH 7.4, Citrate Buffer pH 4.5To assess solubility at physiological pH and in acidic conditions.
Co-solventsPropylene Glycol (PG), Polyethylene Glycol 400 (PEG 400), EthanolTo evaluate the potential for solubility enhancement through polarity modification[3].
SurfactantsPolysorbate 80 (Tween® 80), Cremophor® ELTo assess the impact of micellar solubilization[4].
CyclodextrinsHydroxypropyl-β-cyclodextrin (HP-β-CD)To determine if complexation can improve solubility[5].

Formulation Development Workflow

The following diagram illustrates the decision-making process for formulating (4-Benzyl-morpholin-2-yl)-acetic acid hydrochloride based on the initial solubility screening results.

G cluster_0 Pre-formulation cluster_1 Formulation Strategy cluster_2 Final Formulation & Validation API API Characterization (pKa, LogP, S₀) SolubilityScreen Initial Solubility Screening (Aqueous & Organic Vehicles) API->SolubilityScreen IsSoluble Is solubility in aqueous vehicle sufficient? SolubilityScreen->IsSoluble AqueousSol Simple Aqueous Solution (e.g., Saline, PBS) IsSoluble->AqueousSol Yes SolEnhance Solubility Enhancement Required IsSoluble->SolEnhance No FormulationPrep Prepare Formulation for Target Route (PO, IV, IP) AqueousSol->FormulationPrep CoSolvent Co-solvent System (e.g., PEG 400, PG) SolEnhance->CoSolvent Surfactant Surfactant System (e.g., Polysorbate 80) SolEnhance->Surfactant Cyclodextrin Cyclodextrin Complexation (e.g., HP-β-CD) SolEnhance->Cyclodextrin CoSolvent->FormulationPrep Surfactant->FormulationPrep Cyclodextrin->FormulationPrep AnalyticalVal Analytical Validation (HPLC, pH, Osmolality) FormulationPrep->AnalyticalVal StabilityTest Stability Testing AnalyticalVal->StabilityTest FinalFormulation Final Formulation for In Vivo Study StabilityTest->FinalFormulation

Caption: Formulation Development Workflow for (4-Benzyl-morpholin-2-yl)-acetic acid hydrochloride.

Protocols for Formulation Preparation

The choice of formulation will depend on the administration route and the required dose. The following protocols provide starting points for common scenarios.

Oral Administration (PO)

For oral gavage, a simple aqueous solution or suspension is often sufficient. The goal is to ensure a homogenous mixture for consistent dosing[6].

Protocol 4.1.1: Simple Aqueous Solution

  • Calculate the required amount of (4-Benzyl-morpholin-2-yl)-acetic acid hydrochloride and vehicle for the desired concentration and volume.

  • Add the vehicle (e.g., sterile water or 0.9% saline) to a sterile container.

  • While stirring, slowly add the compound to the vehicle.

  • Continue stirring until the compound is fully dissolved. Gentle heating or sonication may be used to aid dissolution, but the stability of the compound under these conditions must be verified.

  • Measure the final pH and adjust if necessary with dilute HCl or NaOH.

  • Filter the solution through a 0.22 µm filter for sterility if required.

Protocol 4.1.2: Co-solvent Formulation

If the required concentration cannot be achieved in a simple aqueous vehicle, a co-solvent system can be employed.

  • Dissolve the (4-Benzyl-morpholin-2-yl)-acetic acid hydrochloride in the co-solvent (e.g., PEG 400) first.

  • Once fully dissolved, slowly add the aqueous component (e.g., sterile water) dropwise while stirring to avoid precipitation.

  • A common starting ratio is 10-40% co-solvent in the final formulation.

Intravenous Administration (IV)

For intravenous administration, the formulation must be a clear, sterile solution with a pH and osmolality that are compatible with blood to minimize irritation and hemolysis[7].

Protocol 4.2.1: Buffered Aqueous Solution with Cyclodextrin

Cyclodextrins are often used in IV formulations to solubilize hydrophobic compounds[8][9].

  • Prepare a solution of HP-β-CD in a suitable buffer (e.g., phosphate or citrate buffer) at a concentration determined during solubility screening (e.g., 10-40% w/v).

  • Slowly add the (4-Benzyl-morpholin-2-yl)-acetic acid hydrochloride to the cyclodextrin solution while stirring.

  • Continue stirring until a clear solution is obtained.

  • Measure the pH and adjust to be within a physiologically acceptable range (typically pH 6.5-8.0).

  • Measure the osmolality of the final solution. Adjust with NaCl or dextrose if necessary to achieve near isotonicity (~300 mOsm/kg).

  • Sterilize the final solution by filtering through a 0.22 µm syringe filter into a sterile vial.

Intraperitoneal Administration (IP)

Formulations for IP injection should also be sterile and isotonic to minimize peritoneal irritation[10]. The formulation strategies for IV administration are generally applicable to IP administration.

Analytical Validation of the Formulation

Once a lead formulation has been developed, it is crucial to validate its properties to ensure consistency and quality.

Concentration and Purity Analysis by HPLC

A validated HPLC method is required to confirm the concentration of the active ingredient and to detect any degradation products.

Protocol 5.1.1: HPLC Method Development

  • Column Selection: A C18 reversed-phase column is a good starting point for a molecule with both polar (morpholine, carboxylic acid) and non-polar (benzyl group) moieties.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is likely to provide good separation.

  • Detection: UV detection is generally suitable for compounds containing an aromatic ring. The optimal wavelength should be determined by scanning the UV spectrum of the compound[11][12].

  • Validation: The method should be validated for linearity, accuracy, precision, and specificity according to established guidelines.

pH and Osmolality Measurement
  • pH: The pH of the final formulation should be measured using a calibrated pH meter. For parenteral routes, the pH should be close to physiological pH (7.4) to minimize injection site reactions[7].

  • Osmolality: The osmolality of parenteral formulations should be measured using an osmometer to ensure they are isotonic or near-isotonic[13].

Stability Testing

Stability studies are essential to determine the shelf-life of the formulation and to ensure that the compound does not degrade during the course of the in vivo experiment[14][15][16].

Protocol 6.1: Short-Term Stability Study

  • Prepare the final formulation and divide it into several aliquots.

  • Store the aliquots under different conditions:

    • Refrigerated (2-8°C)

    • Room temperature (~25°C)

    • Elevated temperature (e.g., 40°C) for accelerated stability testing[17].

  • At specified time points (e.g., 0, 4, 8, 24, and 48 hours), analyze the samples for:

    • Concentration and purity by HPLC.

    • Appearance (clarity, color, precipitation).

    • pH.

  • The formulation is considered stable if the concentration remains within ±10% of the initial concentration and no significant changes in appearance or pH are observed.

Conclusion

The formulation of (4-Benzyl-morpholin-2-yl)-acetic acid hydrochloride for in vivo studies requires a systematic and scientifically-driven approach. By conducting thorough pre-formulation assessments, exploring various solubility enhancement techniques, and rigorously validating the final formulation for concentration, purity, and stability, researchers can ensure the reliable and reproducible delivery of this novel compound in preclinical models. The protocols and guidelines presented in this document provide a robust framework for achieving this goal, ultimately contributing to the successful evaluation of its therapeutic potential.

References

  • Anonymous. (n.d.). Preclinical Dose-Formulation Stability. Pharmaceutical Technology. Retrieved from [Link]

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Application

Application Notes and Protocols for the In Vitro Characterization of (4-Benzyl-morpholin-2-yl)-acetic acid hydrochloride

For Researchers, Scientists, and Drug Development Professionals Introduction: Unveiling the Therapeutic Potential of a Novel Morpholine Derivative (4-Benzyl-morpholin-2-yl)-acetic acid hydrochloride is a small molecule b...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Therapeutic Potential of a Novel Morpholine Derivative

(4-Benzyl-morpholin-2-yl)-acetic acid hydrochloride is a small molecule belonging to the morpholine class of compounds. While the specific biological target of this compound is not yet extensively documented in publicly available literature, the morpholine scaffold is a well-established pharmacophore present in numerous approved drugs and bioactive molecules. Derivatives of morpholine have shown a wide range of biological activities, including acting as analgesics, anti-inflammatory agents, and inhibitors of enzymes and transporters. Notably, some benzyl morpholine derivatives have been investigated as dual reuptake inhibitors of serotonin and norepinephrine, suggesting potential applications in neurological disorders.[1][2][3]

This document provides a comprehensive guide for the initial in vitro characterization of (4-Benzyl-morpholin-2-yl)-acetic acid hydrochloride. The following protocols are designed as a tiered screening cascade, starting with broad biochemical and cell-based assays to identify potential biological activities, followed by more specific assays to elucidate the mechanism of action. This strategic approach is essential for the efficient and robust evaluation of novel chemical entities in the early stages of drug discovery.[4]

Part 1: Foundational Biochemical Assays for Target Identification

The first step in characterizing a novel compound is to assess its potential to interact with common drug targets, such as enzymes. Biochemical assays, which utilize purified proteins, provide a direct measure of a compound's ability to inhibit or activate a specific target in a controlled environment.[5]

Rationale for Initial Enzyme Inhibition Screening

Given the structural motifs of (4-Benzyl-morpholin-2-yl)-acetic acid hydrochloride, a broad panel of enzyme assays is recommended. This initial screen can provide valuable clues about the compound's potential mechanism of action and guide further investigation. A tiered approach, starting with a single high concentration and progressing to dose-response studies for active compounds, is a cost-effective strategy for high-throughput screening.[5]

General Protocol for Determining IC50 of an Enzyme Inhibitor

The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying the potency of an inhibitor.[6][7][8] The following protocol provides a general framework for determining the IC50 value of (4-Benzyl-morpholin-2-yl)-acetic acid hydrochloride against a purified enzyme.

Principle: The rate of an enzyme-catalyzed reaction is measured in the presence of varying concentrations of the inhibitor. The concentration of the inhibitor that reduces the enzyme activity by 50% is the IC50.[7][8]

Materials:

  • Purified enzyme of interest

  • Substrate for the enzyme

  • Assay buffer

  • (4-Benzyl-morpholin-2-yl)-acetic acid hydrochloride

  • 96-well microplates

  • Microplate reader (spectrophotometer, fluorometer, or luminometer, depending on the assay)

Step-by-Step Protocol:

  • Compound Preparation: Prepare a stock solution of (4-Benzyl-morpholin-2-yl)-acetic acid hydrochloride in a suitable solvent (e.g., DMSO). Perform serial dilutions to create a range of concentrations to be tested.

  • Assay Setup: In a 96-well plate, add the assay buffer, the serially diluted compound, and the purified enzyme.

  • Controls:

    • Maximum Activity Control: Contains enzyme, substrate, and vehicle (e.g., DMSO) without the inhibitor.

    • Background Control: Contains buffer and substrate, but no enzyme.

  • Pre-incubation: Incubate the plate for a defined period (e.g., 15-30 minutes) at the optimal temperature for the enzyme to allow the inhibitor to bind.

  • Reaction Initiation: Add the substrate to all wells to start the enzymatic reaction.

  • Signal Detection: Measure the product formation or substrate depletion over time using a microplate reader. The detection method will depend on the specific enzyme and substrate (e.g., absorbance for a colorimetric product, fluorescence for a fluorescent product).

  • Data Analysis:

    • Subtract the background reading from all wells.

    • Calculate the percentage of inhibition for each concentration of the compound relative to the maximum activity control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.[9]

Visual Workflow for IC50 Determination:

IC50_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Compound Serial Dilutions C Add Reagents to 96-well Plate A->C B Prepare Enzyme and Substrate Solutions B->C D Pre-incubate Compound and Enzyme C->D E Initiate Reaction with Substrate D->E F Measure Signal on Plate Reader E->F G Calculate % Inhibition F->G H Plot Dose-Response Curve G->H I Determine IC50 Value H->I

Caption: Workflow for determining the IC50 value of an enzyme inhibitor.

Data Presentation:

Compound Concentration (µM)% Inhibition (Mean ± SD)
0.015.2 ± 1.1
0.115.8 ± 2.5
148.9 ± 3.2
1085.1 ± 1.8
10098.7 ± 0.9
Table 1: Example data for IC50 determination.

Part 2: Cell-Based Assays for Functional Characterization

While biochemical assays are excellent for identifying direct interactions with purified targets, cell-based assays are crucial for understanding a compound's effects in a more physiologically relevant context.[10] These assays can reveal effects on complex signaling pathways, cell viability, and other cellular functions.

Investigating G-Protein Coupled Receptor (GPCR) Modulation

GPCRs are a large family of transmembrane receptors that play a role in numerous physiological processes and are common drug targets.[11][12][13][14] Given that some benzyl morpholine derivatives act on neurotransmitter reuptake, which is often linked to GPCR signaling, it is prudent to investigate the effect of (4-Benzyl-morpholin-2-yl)-acetic acid hydrochloride on GPCR pathways.

Signaling Pathways Downstream of GPCRs:

GPCR_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPCR GPCR G_protein G-Protein (α, β, γ) GPCR->G_protein Activation Effector Effector (e.g., Adenylyl Cyclase) G_protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Downstream_Kinase Downstream Kinase (e.g., PKA) Second_Messenger->Downstream_Kinase Activation Cellular_Response Cellular Response Downstream_Kinase->Cellular_Response Phosphorylation Cascade Ligand Ligand ((4-Benzyl-morpholin-2-yl)-acetic acid hydrochloride?) Ligand->GPCR Binding

Caption: Simplified G-Protein Coupled Receptor (GPCR) signaling pathway.

Protocol for Measuring Cyclic AMP (cAMP) Accumulation

Cyclic AMP is a key second messenger produced downstream of many GPCRs.[11][15] Measuring changes in intracellular cAMP levels is a common method to assess the activation or inhibition of Gs- or Gi-coupled receptors.

Principle: This protocol utilizes a competitive immunoassay format. Cellular cAMP produced in response to GPCR stimulation competes with a labeled cAMP tracer for binding to a specific antibody. The resulting signal is inversely proportional to the amount of cAMP in the sample.

Materials:

  • HEK293 cells (or other suitable cell line) expressing the GPCR of interest

  • (4-Benzyl-morpholin-2-yl)-acetic acid hydrochloride

  • Forskolin (a direct activator of adenylyl cyclase, used as a positive control)

  • cAMP assay kit (e.g., LANCE Ultra cAMP from PerkinElmer or HTRF cAMP from Cisbio)

  • Cell culture reagents

  • 384-well white microplates

Step-by-Step Protocol:

  • Cell Seeding: Seed HEK293 cells expressing the target GPCR into a 384-well plate and incubate overnight.

  • Compound Addition:

    • For agonist testing: Add serial dilutions of (4-Benzyl-morpholin-2-yl)-acetic acid hydrochloride to the cells.

    • For antagonist testing: Add a known agonist for the GPCR followed by serial dilutions of the test compound.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes).

  • Cell Lysis and Detection: Add the lysis buffer and detection reagents from the cAMP assay kit.

  • Signal Measurement: Incubate as per the manufacturer's instructions and then read the plate on a compatible microplate reader (e.g., a time-resolved fluorescence reader for HTRF assays).

  • Data Analysis:

    • Convert the raw data to cAMP concentrations using a standard curve.

    • For agonist activity, plot cAMP concentration against the log of the compound concentration to determine the EC50 (half-maximal effective concentration).

    • For antagonist activity, plot the response against the log of the compound concentration to determine the IC50.

Data Presentation:

TreatmentcAMP Concentration (nM) (Mean ± SD)
Vehicle2.5 ± 0.3
Forskolin (10 µM)150.2 ± 12.5
Compound (1 µM)85.6 ± 7.8
Compound (10 µM)120.1 ± 10.2
Table 2: Example data for a cAMP accumulation assay.
Cell Viability and Cytotoxicity Assays

It is essential to determine if the observed biological effects of a compound are due to a specific interaction with a target or simply a consequence of toxicity. Cell viability assays are therefore a critical component of in vitro characterization.

Principle: A common method to assess cell viability is to measure the metabolic activity of the cells. For example, the MTT or MTS assay measures the reduction of a tetrazolium salt by mitochondrial dehydrogenases in viable cells, resulting in a colored formazan product.

Step-by-Step Protocol (MTS Assay):

  • Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of (4-Benzyl-morpholin-2-yl)-acetic acid hydrochloride for a defined period (e.g., 24, 48, or 72 hours).

  • MTS Reagent Addition: Add the MTS reagent to each well and incubate for 1-4 hours.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Express the absorbance values as a percentage of the vehicle-treated control cells.

    • Plot the percentage of cell viability against the log of the compound concentration to determine the CC50 (half-maximal cytotoxic concentration).

Conclusion and Future Directions

The protocols outlined in this document provide a robust framework for the initial in vitro characterization of (4-Benzyl-morpholin-2-yl)-acetic acid hydrochloride. The data generated from these assays will be instrumental in identifying its potential biological targets and mechanism of action. Positive "hits" from these initial screens should be followed up with more specific secondary assays, such as receptor binding assays, further downstream signaling pathway analysis, and testing in more complex cell models or co-culture systems. A thorough understanding of the compound's in vitro pharmacology is a prerequisite for its advancement into further preclinical development.

References

  • Biocompare. (2013). Cell-based Assays for GPCR Activity. [Link]

  • Inavall, D., & Schulte, G. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. MDPI. [Link]

  • Reaction Biology. GPCR Assay Services. [Link]

  • Inavall, D., & Schulte, G. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. PubMed. [Link]

  • BiochemSphere. (2023). Bridging the Gap: A Comprehensive Guide to Biochemical vs. Cellular IC50 Values in Drug Discovery. [Link]

  • MDPI. Special Issue : In Silico and In Vitro Screening of Small Molecule Inhibitors. [Link]

  • Marin Biologic Laboratories. (2023). Cell-Based Assays for G Protein-Coupled Receptors (GPCRs). [Link]

  • edX. IC50 Determination. [Link]

  • JoVE. (2023). NMR-Based Activity Assays for Determining Compound Inhibition, IC50 Values, Artifactual Activity, and Whole-Cell Activity. [Link]

  • PubMed. (2023). Virtual screening, identification and in vitro validation of small molecule GDP-mannose dehydrogenase inhibitors. [Link]

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  • PubMed. (2019). In vitro assay for the development of small molecule inhibitors targeting PD-1/PD-L1. [Link]

  • Azure Biosystems. (2023). In-cell Western Assays for IC50 Determination. [Link]

  • Fisher Scientific. 4-Benzyl-2-morpholinecarboxylic acid hydrochloride, 97%, Thermo Scientific. [Link]

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  • Google Patents.
  • MDPI. (2019). Synthesis, PASS-Predication and in Vitro Antimicrobial Activity of Benzyl 4-O-benzoyl-α-l-rhamnopyranoside Derivatives. [Link]

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Method

Application Notes &amp; Protocols for Preclinical Evaluation of (4-Benzyl-morpholin-2-yl)-acetic acid hydrochloride

Introduction: Unveiling the Therapeutic Potential of a Novel Morpholine Scaffold (4-Benzyl-morpholin-2-yl)-acetic acid hydrochloride is a novel chemical entity incorporating a morpholine ring, a structure renowned in med...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Morpholine Scaffold

(4-Benzyl-morpholin-2-yl)-acetic acid hydrochloride is a novel chemical entity incorporating a morpholine ring, a structure renowned in medicinal chemistry for conferring favorable pharmacokinetic properties to bioactive molecules.[1] The morpholine moiety is often associated with improved solubility, metabolic stability, and the ability to cross the blood-brain barrier, making it a "privileged structure" in drug design.[1][2] While specific biological data for this compound is not yet publicly available, related benzyl morpholine derivatives have been investigated as dual reuptake inhibitors of serotonin and norepinephrine.[3] This suggests a potential therapeutic application in neurological and psychiatric disorders, such as depression and anxiety.

These application notes provide a comprehensive guide for researchers and drug development professionals to conduct the initial preclinical evaluation of (4-Benzyl-morpholin-2-yl)-acetic acid hydrochloride. The protocols outlined below are designed to establish a foundational understanding of the compound's in vivo effects, focusing on potential central nervous system (CNS) activity, pharmacokinetic profile, and acute toxicity. The experimental design emphasizes a logical, stepwise approach to data generation, ensuring scientific rigor and providing a solid basis for further development.

Strategic Selection of Animal Models

The choice of animal model is critical for obtaining translatable data. Given the hypothesized mechanism of action as a dual serotonin and norepinephrine reuptake inhibitor, rodent models are well-suited for initial efficacy and safety studies.

Animal Model Strain Rationale for Use Key Parameters to be Assessed
Mouse C57BL/6 or CD-1Widely used for behavioral pharmacology; well-characterized genetics and behavior. Cost-effective for initial screening.[4]- Behavioral responses (e.g., locomotor activity, anxiety-like behavior, depressive-like behavior)- Acute toxicity (Maximum Tolerated Dose)- Preliminary pharmacokinetics
Rat Sprague-Dawley or WistarLarger size allows for serial blood sampling for detailed pharmacokinetic analysis. Extensive historical data for toxicology studies.[5][6]- Detailed pharmacokinetic profiling (oral and intravenous)- Acute and sub-chronic toxicity- Metabolite identification

The strain of animal selected for toxicity studies should ideally match the strain used for efficacy studies to ensure consistency in the data.[4]

Experimental Workflows and Protocols

Phase 1: Acute Toxicity and Dose-Range Finding

The initial step is to determine the safety profile and establish a working dose range for subsequent efficacy and pharmacokinetic studies. An acute toxicity study will identify the maximum tolerated dose (MTD).[4][7]

  • Animal Model: Male and female CD-1 mice, 8-10 weeks old.

  • Housing: Standard housing conditions (22 ± 2°C, 12-hour light/dark cycle) with ad libitum access to food and water.[6] Acclimatize animals for at least one week prior to dosing.

  • Compound Preparation: Prepare a stock solution of (4-Benzyl-morpholin-2-yl)-acetic acid hydrochloride in a suitable vehicle (e.g., sterile saline or a solution containing a solubilizing agent like PEG400, DMSO, and Tween 80). The formulation should be optimized for solubility.[8]

  • Dosing: Administer the compound via oral gavage (p.o.) or intraperitoneal (i.p.) injection. The up-and-down procedure involves dosing single animals sequentially. Start with a dose estimated from in vitro data or computational predictions. If the animal survives, the next animal receives a higher dose. If the animal experiences severe toxicity or mortality, the next animal receives a lower dose.

  • Observations: Monitor animals closely for clinical signs of toxicity immediately after dosing and at regular intervals for up to 72 hours.[9] Observations should include changes in behavior (e.g., lethargy, hyperactivity, seizures), physiological signs (e.g., respiratory distress, salivation), and body weight.[9]

  • Endpoint: The MTD is defined as the highest dose that does not produce mortality or serious toxicity. This data will inform the dose selection for subsequent studies.

Phase 2: Pharmacokinetic Profiling

Understanding the absorption, distribution, metabolism, and excretion (ADME) of the compound is crucial for interpreting efficacy and toxicology data.[1][10]

  • Animal Model: Male Sprague-Dawley rats (250-300g) with indwelling jugular vein catheters for serial blood sampling.

  • Housing and Acclimatization: As described in Protocol 1. Animals should be fasted overnight before dosing.[6]

  • Dosing Groups:

    • Group 1: Intravenous (i.v.) administration (e.g., 1-2 mg/kg) to determine clearance, volume of distribution, and elimination half-life.

    • Group 2: Oral (p.o.) administration (e.g., 10-20 mg/kg) to determine oral bioavailability.

  • Blood Sampling: Collect blood samples (approx. 0.2 mL) via the catheter at pre-defined time points (e.g., pre-dose, 5, 15, 30 minutes, 1, 2, 4, 8, 12, and 24 hours post-dose).

  • Sample Processing: Plasma should be separated by centrifugation and stored at -80°C until analysis.

  • Bioanalysis: Develop and validate a sensitive analytical method (e.g., LC-MS/MS) for the quantification of (4-Benzyl-morpholin-2-yl)-acetic acid hydrochloride in plasma.

  • Data Analysis: Use pharmacokinetic software to calculate key parameters.

Pharmacokinetic Parameter Description
Cmax Maximum plasma concentration
Tmax Time to reach Cmax
AUC Area under the plasma concentration-time curve
t1/2 Elimination half-life
CL Clearance
Vd Volume of distribution
F% Oral bioavailability
Phase 3: Efficacy Evaluation in CNS Models

Based on the hypothesis of serotonin and norepinephrine reuptake inhibition, the following behavioral models are recommended to assess antidepressant and anxiolytic-like effects.

  • Animal Model: Male C57BL/6 mice.

  • Procedure:

    • Administer the test compound, a positive control (e.g., a known antidepressant), or vehicle at appropriate times before the test.

    • Place each mouse in a cylinder of water from which it cannot escape.

    • Record the duration of immobility during a 6-minute session.

  • Interpretation: A decrease in immobility time is indicative of an antidepressant-like effect.

  • Animal Model: Male C57BL/6 mice.

  • Procedure:

    • Dose the animals with the test compound, a positive control (e.g., a known anxiolytic), or vehicle.

    • Place the mouse in the center of a plus-shaped maze with two open and two closed arms, elevated from the floor.

    • Record the time spent in and the number of entries into the open and closed arms over a 5-minute period.

  • Interpretation: An increase in the time spent in the open arms and the number of entries into the open arms suggests an anxiolytic-like effect.

Visualizing Experimental Designs

G cluster_phase1 Phase 1: Toxicity & Dose Finding cluster_phase2 Phase 2: Pharmacokinetics cluster_phase3 Phase 3: Efficacy Screening p1_start Compound Formulation p1_protocol Protocol 1: Acute Toxicity (MTD) in Mice p1_start->p1_protocol p1_end Establish Dose Range for Efficacy & PK Studies p1_protocol->p1_end p2_start Dose Range from Phase 1 p1_end->p2_start p2_protocol Protocol 2: PK Study in Rats (i.v. and p.o.) p2_start->p2_protocol p2_end Determine ADME Profile (t1/2, F%, CL, Vd) p2_protocol->p2_end p3_start Effective Dose Range from PK/PD p2_end->p3_start p3_fst Protocol 3: Forced Swim Test (Antidepressant-like) p3_start->p3_fst p3_epm Protocol 4: Elevated Plus Maze (Anxiolytic-like) p3_start->p3_epm p3_end Go/No-Go Decision for Further Development p3_fst->p3_end p3_epm->p3_end

Data Interpretation and Next Steps

The successful completion of these studies will provide a robust initial dataset for (4-Benzyl-morpholin-2-yl)-acetic acid hydrochloride.

  • Favorable Outcome: The compound demonstrates a good safety margin (high MTD), desirable pharmacokinetic properties (e.g., good oral bioavailability, appropriate half-life), and shows efficacy in the behavioral models. This would support advancing the compound to more complex behavioral models, chronic dosing studies, and mechanism of action studies (e.g., ex vivo neurochemistry).

  • Unfavorable Outcome: The compound shows significant toxicity at low doses, has poor pharmacokinetics (e.g., low bioavailability, very rapid clearance), or is inactive in the behavioral models. In this scenario, a thorough review of the data is necessary. It may lead to the termination of the project or a return to medicinal chemistry for structural modifications to improve the compound's properties.

These foundational studies are essential for making informed decisions in the drug development process and for laying the groundwork for future IND-enabling studies.

References

  • Consoer, D., et al. (2014). Subchronic inhalation toxicity of morpholine in rats. PubMed. Available at: [Link]

  • Brown, V. K., Stevenson, D. E., & Walker, A. I. T. (1967). Toxicological studies with the molluscicide N-tritylmorpholine. Bulletin of the World Health Organization, 37(1), 73–77. Available at: [Link]

  • BenchChem. (2025). Enhancing Bioavailability of Morpholine Derivatives in Animal Models. BenchChem Technical Support Center.
  • Tayal, S., Singh, V., & Bhatnagar, S. (2022). Biological activities of morpholine derivatives and molecular targets involved.
  • Gasparrini, F., et al. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 11(15), 2249-2264. Available at: [Link]

  • Palm, J., & Koss, F. W. (1977). [Pharmacokinetics of Morocromen in animals and man (author's transl)]. Arzneimittel-Forschung, 27(1), 114-22. Available at: [Link]

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  • Benabdallah, N., et al. (2022). The Biological Activity and Drug Release Study of Synthetic and Encapsulated Mannich Bases: (4-Benzylidenemorpholin-4-ium and (Z)-N-((2-aminothiazol-5-yl)(phenyl)methyl)-4-methylbenzenesulfonamide). Algerian Journal of Chemical Engineering, 3(1), 187-196.
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  • ChemSigma. (n.d.). (4-BENZYL-MORPHOLIN-2-YL)-ACETIC ACID HYDROCHLORIDE [170804-78-1]. Chemsigma. Available at: [Link]

  • Bleakman, D., et al. (2007). Benzyl morpholine derivatives. Google Patents. US7294623B2.
  • Fisher Scientific. (n.d.). 4-Benzyl-2-morpholinecarboxylic acid hydrochloride, 97%, Thermo Scientific. Fisher Scientific. Available at: [Link]

  • Kartsev, V. G. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 793-822.
  • Int J Health Sci. (2022). An updated review on morpholine derivatives with their pharmacological actions. ScienceScholar. Available at: [Link]

  • Lee, Y. Z., et al. (2022). A Critical Review on the Pharmacodynamics and Pharmacokinetics of Non-steroidal Anti-inflammatory Drugs and Opioid Drugs Used in Reptiles. Animals, 12(15), 1957. Available at: [Link]

  • Pérez-García, L. A., et al. (2021). Preclinical Pharmacokinetics and Acute Toxicity in Rats of 5-{[(2E)-3-Bromo-3-carboxyprop-2-enoyl]amino}-2-hydroxybenzoic Acid: A Novel 5-Aminosalicylic Acid Derivative with Potent Anti-Inflammatory Activity. Molecules, 26(22), 6848. Available at: [Link]

  • PubChem. (n.d.). 2-(Morpholin-4-yl)acetic acid hydrochloride. PubChem. Available at: [Link]

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  • Oelschläger, H., et al. (2001). [Synthesis and pharmacologic action of chiral fomocaine ((4-[2-methyl-3-(morpholin-4-yl)propyl)benzyl)-phenyl-ether and (4-(1-methyl-3-(morpholin-4-yl)propyl]benzyl)-phenyl-ether). 13. Synthesis of new compounds with local anesthetic action]. Pharmazie, 56(8), 620-5. Available at: [Link]

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Application

Cell-based assays for serotonin and norepinephrine reuptake inhibitors

Cell-based Assays for the Characterization of Serotonin and Norepinephrine Reuptake Inhibitors Authored by: Gemini, Senior Application Scientist Introduction The monoamine neurotransmitters serotonin (5-hydroxytryptamine...

Author: BenchChem Technical Support Team. Date: February 2026

Cell-based Assays for the Characterization of Serotonin and Norepinephrine Reuptake Inhibitors

Authored by: Gemini, Senior Application Scientist
Introduction

The monoamine neurotransmitters serotonin (5-hydroxytryptamine, 5-HT) and norepinephrine (NE) are pivotal in regulating mood, cognition, and various physiological processes. Their signaling is terminated by reuptake from the synaptic cleft into the presynaptic neuron via specific transporter proteins: the serotonin transporter (SERT, or SLC6A4) and the norepinephrine transporter (NET, or SLC6A2), respectively.[1][2][3] Dysregulation of these transporters is implicated in numerous neuropsychiatric conditions, including depression, anxiety disorders, and Attention Deficit Hyperactivity Disorder (ADHD).[4][5][6]

Consequently, SERT and NET are primary targets for a major class of therapeutics, including selective serotonin reuptake inhibitors (SSRIs), norepinephrine reuptake inhibitors (NRIs), and dual serotonin-norepinephrine reuptake inhibitors (SNRIs). The discovery and development of these drugs rely on robust and reliable in vitro methods to quantify their interaction with and effect on their target transporters.

Cell-based assays provide a physiologically relevant environment for characterizing the potency and selectivity of candidate compounds. These assays are indispensable for screening large compound libraries, determining structure-activity relationships, and prioritizing lead candidates for further development. This guide provides a detailed overview of the principles, protocols, and data interpretation for the two most common and powerful types of cell-based assays used in this field: functional neurotransmitter uptake assays and radioligand binding assays.

Section 1: Functional Neurotransmitter Uptake Assays

Functional uptake assays are the gold standard for measuring a compound's ability to inhibit the primary function of SERT and NET: the transport of their respective substrates. These assays directly quantify the inhibition of neurotransmitter reuptake into cells engineered to express the human transporters.

Method 1: Fluorescent Substrate-Based Uptake Assays

This modern approach offers a significant advantage by replacing radioactive materials with fluorescent substrates that act as mimics of the natural neurotransmitters.[4][5] These assays are typically homogeneous (no-wash), making them highly amenable to high-throughput screening (HTS) and capable of providing real-time kinetic data.[6][7][8][9] The principle involves a fluorescent substrate that is taken up by the transporter, leading to an increase in intracellular fluorescence.[5][6] Often, a proprietary masking dye is included in the assay buffer to quench the signal from the extracellular substrate, thereby improving the signal-to-noise ratio.[6][8][10]

  • Cell Lines: Human Embryonic Kidney 293 (HEK293) or Chinese Hamster Ovary (CHO) cells are commonly used due to their robust growth characteristics and low endogenous transporter expression. They are stably transfected to express high levels of the human SERT or NET protein.[11][12] This ensures that the measured uptake is specific to the transporter of interest.

  • Fluorescent Substrates: Substrates like 4-(4-(dimethylamino)styryl)-N-methylpyridinium (ASP+) or commercially available proprietary dyes are used because they are recognized and transported by SERT and NET.[1][13] Their fluorescence properties change upon cellular entry, providing a measurable signal.

  • No-Wash Format: The inclusion of a masking dye that quenches extracellular fluorescence is a key innovation.[8] This eliminates the need for wash steps to remove the substrate, which simplifies the protocol, reduces variability, and enables real-time kinetic measurements on a plate reader.[5][7]

G cluster_prep Cell Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis p1 Seed cells expressing SERT or NET into 96/384-well plates p2 Incubate overnight to allow for cell adherence p1->p2 20-24 hours a1 Wash cells with assay buffer (e.g., HBSS) p2->a1 a2 Add test compounds (inhibitors) at various concentrations a1->a2 a3 Pre-incubate to allow compound binding a2->a3 10-20 min a4 Add fluorescent substrate & masking dye solution a3->a4 r1 Read fluorescence on a bottom-read plate reader (Kinetic or Endpoint) a4->r1 r2 Plot % Inhibition vs. [Compound] r1->r2 r3 Calculate IC50 values using non-linear regression r2->r3

Caption: Workflow for a fluorescent neurotransmitter uptake assay.

  • Cell Plating:

    • Seed HEK293 cells stably expressing human SERT or NET in poly-D-lysine-coated, black, clear-bottom 96-well or 384-well microplates.[5][7] A typical density is 10,000-20,000 cells per well for a 384-well plate.[5][8]

    • Incubate the plates at 37°C with 5% CO₂ for 20-24 hours to ensure a confluent monolayer.[8]

  • Compound Preparation:

    • Prepare serial dilutions of test compounds and reference inhibitors (e.g., Desipramine for NET, Fluoxetine for SERT) in an appropriate assay buffer, such as Hanks' Balanced Salt Solution (HBSS) with 0.1% BSA.[5]

  • Assay Procedure:

    • Gently remove the cell culture medium from the plates.

    • Add the diluted compounds to the wells. Include "vehicle control" wells (buffer only, 0% inhibition) and "max inhibition" wells (a high concentration of a known potent inhibitor, 100% inhibition).

    • Pre-incubate the plate at 37°C for 10-20 minutes to allow the compounds to bind to the transporters.[5][7]

    • Prepare the fluorescent substrate/masking dye solution according to the manufacturer's instructions (e.g., from a Neurotransmitter Transporter Uptake Assay Kit).[5]

    • Add the substrate solution to all wells to initiate the uptake reaction.

  • Signal Detection:

    • Immediately place the plate into a fluorescence microplate reader pre-set to 37°C.

    • Read the plate in bottom-read mode using the appropriate excitation and emission wavelengths (e.g., Ex: 440 nm, Em: 520 nm).[7]

    • The assay can be run in two modes:

      • Kinetic Mode: Read fluorescence every 1-2 minutes for 30-60 minutes. The rate of uptake (slope of the curve) is used for analysis.[5][7]

      • Endpoint Mode: Incubate the plate for a fixed time (e.g., 30 minutes) and then take a single fluorescence reading.[7]

  • Data Analysis:

    • For each concentration of the test compound, calculate the percentage of inhibition relative to the controls: % Inhibition = 100 * (1 - (Signal_Compound - Signal_MaxInhibition) / (Signal_Vehicle - Signal_MaxInhibition))

    • Plot the % Inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic (sigmoidal dose-response) curve using non-linear regression to determine the IC₅₀ value (the concentration of inhibitor that reduces substrate uptake by 50%).

Method 2: Radiometric Uptake Assays

This classic method directly measures the uptake of radiolabeled neurotransmitters, such as [³H]serotonin or [³H]norepinephrine.[12][14] While it involves handling radioactivity, it is considered a highly sensitive and direct functional measurement that uses the endogenous substrate.

  • Radiolabeled Substrates: Using [³H]5-HT or [³H]NE ensures that the assay measures the transport of the actual, native neurotransmitter, providing high biological relevance.

  • Filtration and Washing: Unlike the no-wash fluorescent assay, this method requires separating the cells (containing internalized radioligand) from the assay buffer (containing free radioligand). This is achieved by rapid filtration through glass fiber filters, which trap the cells, followed by washing to remove unbound radioactivity.

  • Scintillation Counting: The radioactivity trapped on the filters is quantified using a liquid scintillation counter. This technique provides a highly sensitive and quantitative readout.

  • Cell Plating:

    • Plate cells expressing SERT or NET in 24-well or 96-well plates as described for the fluorescent assay.[14]

  • Assay Procedure:

    • On the day of the assay, wash the cells with Krebs-Ringer-HEPES (KRH) buffer.[12]

    • Add test compounds at various concentrations and pre-incubate at 37°C.

    • Initiate the uptake by adding a solution containing a fixed concentration of the radiolabeled substrate (e.g., [³H]5-HT) and unlabeled substrate. The concentration of unlabeled substrate is typically set near the Kₘ value for the transporter to ensure Michaelis-Menten kinetics.[12][15]

    • Incubate for a short period (e.g., 15-60 minutes) at 37°C.[12] The incubation time should be within the linear range of uptake.

  • Termination and Signal Detection:

    • Terminate the uptake by rapidly aspirating the assay solution and washing the cells multiple times with ice-cold buffer.

    • Lyse the cells with a lysis buffer or weak acid.

    • Transfer the cell lysate to a scintillation vial, add a scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Define Total Uptake (vehicle control) and Non-specific Uptake (wells treated with a high concentration of a potent inhibitor like desipramine).

    • Calculate Specific Uptake = Total Uptake - Non-specific Uptake.

    • Calculate % Inhibition and determine the IC₅₀ value as described in the fluorescent assay protocol.

Section 2: Radioligand Binding Assays

While uptake assays measure the functional inhibition of the transporter, radioligand binding assays quantify the affinity with which a compound binds to the transporter protein.[16] This is a crucial parameter, as it reflects the direct physical interaction between the drug and its target. These assays are typically performed as competitive binding experiments using membrane preparations from cells overexpressing the transporter.[11][16]

A fixed concentration of a high-affinity radioligand (e.g., [³H]nisoxetine for NET, [³H]citalopram for SERT) is incubated with the transporter-containing membranes.[11][17][18] The test compound is added at increasing concentrations to compete for the same binding site. The ability of the test compound to displace the radioligand is measured, allowing for the determination of its binding affinity (Kᵢ).

  • Membrane Preparations: Using isolated cell membranes rather than intact cells allows for the direct measurement of binding to the transporter without the complication of cellular uptake or metabolism.[11]

  • Competitive Format: This format is highly efficient for determining the relative affinities of unlabeled test compounds.[16]

  • Filtration: A rapid filtration step using a cell harvester is the standard method to separate the membrane-bound radioligand from the free radioligand in the solution.[16] The membranes are trapped on the filter, which is then counted.

G cluster_prep Preparation cluster_assay Binding Incubation cluster_readout Separation & Counting cluster_analysis Data Analysis p1 Prepare cell membranes from cells expressing SERT or NET p2 Quantify protein concentration p1->p2 a1 Incubate membranes with: 1. Fixed [Radioligand] 2. Varying [Test Compound] p2->a1 a2 Allow reaction to reach equilibrium a1->a2 e.g., 60 min at RT r1 Rapidly filter mixture through glass fiber filters a2->r1 r2 Wash filters to remove unbound radioligand r1->r2 r3 Count radioactivity on filters via scintillation r2->r3 d1 Calculate % specific binding displaced r3->d1 d2 Determine IC50 from dose-response curve d1->d2 d3 Calculate Ki using Cheng-Prusoff equation d2->d3

Caption: Workflow for a competitive radioligand binding assay.

  • Membrane Preparation:

    • Harvest cultured cells overexpressing SERT or NET.

    • Homogenize the cells in an ice-cold buffer and centrifuge to pellet the membranes.

    • Wash the membrane pellet and resuspend it in an appropriate assay buffer. Determine the protein concentration using a standard method like the Bradford assay.

  • Binding Reaction:

    • In a 96-well plate, add the cell membrane preparation, the radioligand (at a concentration near its Kₔ), and the serially diluted test compound.

    • Define Total Binding (membranes + radioligand only) and Non-specific Binding (NSB) (membranes + radioligand + a saturating concentration of a known inhibitor).[12] NSB refers to the binding of the radioligand to components other than the specific transporter.[19]

    • Incubate the plate to allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).

  • Filtration and Counting:

    • Rapidly harvest the contents of each well onto a glass fiber filter mat using a cell harvester.

    • Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.

    • Dry the filter mat, place it in a sample bag with scintillation fluid, and count using a microplate scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-specific Binding.

    • Calculate the percentage of specific binding for each compound concentration.

    • Determine the IC₅₀ value from a dose-response curve as previously described.

    • Convert the IC₅₀ to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation :[20] Kᵢ = IC₅₀ / (1 + ([L] / Kₔ)) Where:

      • [L] is the concentration of the radioligand used in the assay.

      • Kₔ is the equilibrium dissociation constant of the radioligand for the transporter. The Kₔ describes the concentration of radioligand that occupies 50% of the receptors at equilibrium.[21]

Section 3: Data Interpretation and Presentation

The primary outputs of these assays are the IC₅₀ and Kᵢ values, which quantify the potency of a test compound. It is critical to test known reference compounds alongside novel molecules to validate the assay performance.

Key Parameters Explained
  • IC₅₀ (Half-maximal Inhibitory Concentration): The concentration of an inhibitor required to reduce the rate of a biological process (like neurotransmitter uptake) by 50%. This is an operational value that can depend on assay conditions.

  • Kₔ (Equilibrium Dissociation Constant): A measure of a ligand's affinity for its target. It is the concentration of ligand at which 50% of the receptors are occupied at equilibrium. A lower Kₔ indicates higher affinity.[21][22]

  • Kᵢ (Inhibition Constant): The dissociation constant of a competitive inhibitor. It represents the concentration of a competing ligand that would occupy 50% of the receptors if no radioligand were present. It is a true measure of affinity derived from the IC₅₀.[16]

  • Bₘₐₓ (Maximum Receptor Density): The total concentration of receptors in a sample, determined from saturation binding assays.[16][22]

Table 1: Representative Data for Standard Reference Inhibitors
TransporterCompoundParameterValueAssay Type
NET DesipramineIC₅₀2.1 nM[23]Radioligand Binding
ImipramineIC₅₀35 nM[23]Radioligand Binding
ViloxazineIC₅₀200 nM[18]NE Uptake
NisoxetineKᵢ383 nM (vs SERT)[5]NE Uptake
SERT (S)-CitalopramKᵢ7.4 nM[24]5-HT Uptake
FluoxetineIC₅₀16 nM[12]5-HT Uptake
ParoxetineKᵢ2.61 nM[25]Functional (TRACT)
Section 4: Troubleshooting Guide
ProblemPotential Cause(s)Recommended Solution(s)
Low Signal / Small Assay Window - Low transporter expression in the cell line.- Inactive cells or membrane preparation.- Sub-optimal substrate/radioligand concentration.- Incorrect reader settings.- Verify transporter expression via Western blot or qPCR.- Use a new vial of cells; ensure proper membrane prep and storage.- Titrate substrate/radioligand to determine optimal concentration (often near Kₘ or Kₔ).- Confirm correct filters and gain settings are used.[26]
High Background / High Non-specific Binding - Radioligand or fluorescent substrate is "sticky" and binds to plastic or lipids.[27][28]- Insufficient washing (binding/uptake assays).- Cell death leading to leaky membranes.- Add a detergent (e.g., 0.1% BSA) to the assay buffer.[6]- Test different filter types (e.g., pre-coated with polyethyleneimine).- Optimize the number and speed of wash steps.- Ensure high cell viability (>95%) before starting the assay.
Poor Curve Fit / High Data Scatter - Pipetting errors.- Edge effects in the microplate.- Compound precipitation at high concentrations.- Use calibrated pipettes and proper technique.- Avoid using the outer wells of the plate or fill them with buffer.- Check compound solubility in the assay buffer. Consider using a small percentage of DMSO.
IC₅₀ Values Inconsistent with Literature - Different assay conditions (buffer, temperature, incubation time).[11]- Incorrect Kₔ value used in Cheng-Prusoff calculation.- Cell line passage number is too high, leading to altered expression.- Standardize the protocol and always run reference compounds.- Experimentally determine the Kₔ of your radioligand under your specific assay conditions.- Use cells with a low passage number and perform routine characterization.
Conclusion

Cell-based assays are powerful and indispensable tools in the discovery and development of drugs targeting the serotonin and norepinephrine transporters. Fluorescent substrate uptake assays offer a high-throughput, non-radioactive method ideal for primary screening and kinetic analysis. Radiometric uptake and radioligand binding assays, while more traditional, provide highly sensitive and biologically relevant data on functional inhibition and direct binding affinity, respectively. The selection of the appropriate assay depends on the specific research question and the stage of the drug discovery process. By understanding the principles behind these methods and adhering to robust, well-controlled protocols, researchers can generate high-quality, reproducible data to guide the development of the next generation of therapeutics for neuropsychiatric disorders.

References
  • Eurofins Discovery. (n.d.). NET Human Norepinephrine Transporter Binding Antagonist Radioligand LeadHunter Assay - FR. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

  • Turku PET Centre. (2013). Bmax and KD. Retrieved from [Link]

  • Reith, M. E. A., et al. (2005). Pharmacological profile of radioligand binding to the norepinephrine transporter: instances of poor indication of functional activity. Journal of Neuroscience Methods. Retrieved from [Link]

  • Surmodics. (n.d.). Non-Specific Binding: What You Need to Know. Retrieved from [Link]

  • GraphPad. (n.d.). Analyzing Radioligand Binding Data. Retrieved from [Link]

  • Sarkara, S., et al. (2017). Determining Ligand and Ion-Induced Conformational Changes in Serotonin Transporter with Its Fluorescent Substrates. Molecules. Retrieved from [Link]

  • Martin, R. S., et al. (2008). Kinetic and thermodynamic assessment of binding of serotonin transporter inhibitors. Journal of Pharmacology and Experimental Therapeutics. Retrieved from [Link]

  • Eriksen, J., et al. (2013). Illuminating the monoamine transporters: fluorescently labeled ligands to study DAT, SERT, and NET. ACS Chemical Neuroscience. Retrieved from [Link]

  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Retrieved from [Link]

  • Kassinos, M., et al. (n.d.). A Fluorescence-Based Neurotransmitter Transporter Uptake Assay. Molecular Devices. Retrieved from [Link]

  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit Datasheet. Retrieved from [Link]

  • De Lean, A., et al. (1982). Graphical orientation procedure for the estimation of Kd and Bmax values of ligand binding to two receptor subpopulations. Life Sciences. Retrieved from [Link]

  • Li, Y., et al. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports. Retrieved from [Link]

  • De-Muinck, E. D., et al. (2013). Dynamic monitoring of NET activity in mature murine sympathetic terminals using a fluorescent substrate. British Journal of Pharmacology. Retrieved from [Link]

  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit Product Insert. Retrieved from [Link]

  • MedicalExpo. (n.d.). Neurotransmitter Transporter Uptake Assay Kit Catalog. Retrieved from [Link]

  • Schou, M., et al. (2003). Specific in vivo binding to the norepinephrine transporter demonstrated with the PET radioligand, (S,S)-[11C]MeNER. Nuclear Medicine and Biology. Retrieved from [Link]

  • Decker, A. M., & Blough, B. E. (2018). Development of serotonin transporter reuptake inhibition assays using JAR cells. Pharmacology Biochemistry and Behavior. Retrieved from [Link]

  • Decker, A. M., & Blough, B. E. (2018). Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells. Journal of Neuroscience Methods. Retrieved from [Link]

  • Decker, A. M., & Blough, B. E. (2018). Development of serotonin transporter reuptake inhibition assays using JAR cells. Vascular Cell. Retrieved from [Link]

  • BioIVT. (2024). Uncooperative Drugs in In Vitro Transporter Research: Instability and Nonspecific Binding Challenges. YouTube. Retrieved from [Link]

  • Wang, Y., et al. (2021). A multiple-step screening protocol to identify norepinephrine and dopamine reuptake inhibitors for depression. RSC Medicinal Chemistry. Retrieved from [Link]

  • BioIVT. (n.d.). NET (SLC6A2) Transporter Assay. Retrieved from [Link]

  • Andersen, J., et al. (2014). Novel and High Affinity Fluorescent Ligands for the Serotonin Transporter Based on (S)-Citalopram. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Meyer, J. H. (2007). Imaging the serotonin transporter during major depressive disorder and antidepressant treatment. Journal of Psychiatry & Neuroscience. Retrieved from [Link]

  • van der Zwaan, L. A., et al. (2025). Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. Analytical Chemistry. Retrieved from [Link]

  • Grewer, C., et al. (2020). An Overview of Cell-Based Assay Platforms for the Solute Carrier Family of Transporters. Frontiers in Pharmacology. Retrieved from [Link]

  • PubChem. (n.d.). In vitro binding affinity against human norepinephrine transporter in human embryonic kidney cell line by using [3H]-nisoxatine radioligand. Retrieved from [Link]

  • BioIVT. (n.d.). SERT Transporter Assay. Retrieved from [Link]

  • ResearchGate. (2012). Is there any way to understand the neurotransmitter uptake ability through receptors using imaging or biochemical assays in mammalian cell lines?. Retrieved from [Link]

  • Innoprot. (n.d.). 5-HT2C Serotonin Receptor Assay. Retrieved from [Link]

  • Plenge, P., et al. (2007). Molecular determinants for selective recognition of antidepressants in the human serotonin and norepinephrine transporters. Proceedings of the National Academy of Sciences. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Sources of error in neurotransmitter analysis. Retrieved from [Link]

  • XenoTech. (2019). Timing and application of transporter assays in drug development. Retrieved from [Link]

  • ResearchGate. (2016). What is a good serotonergic cell line?. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of (4-Benzyl-morpholin-2-yl)-acetic acid hydrochloride

Welcome to the technical support center for the synthesis of (4-Benzyl-morpholin-2-yl)-acetic acid hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth,...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (4-Benzyl-morpholin-2-yl)-acetic acid hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing the yield and purity of this important morpholine derivative. We will move beyond simple step-by-step instructions to explore the underlying chemical principles, enabling you to troubleshoot effectively and adapt the synthesis to your specific laboratory conditions.

I. Overview of the Synthetic Challenge

The synthesis of (4-Benzyl-morpholin-2-yl)-acetic acid hydrochloride presents several challenges that can impact the final yield and purity. These include managing multiple functional groups, controlling N-alkylation versus O-alkylation, and ensuring efficient cyclization and purification. The following guide proposes a robust synthetic pathway and addresses common issues encountered at each critical stage.

II. Proposed Synthetic Workflow

A logical and commonly employed strategy involves a multi-step sequence beginning with the formation of the core morpholine ring, followed by functionalization. This workflow is designed to maximize control and minimize side reactions.

G cluster_0 Step 1: N-Benzylation cluster_1 Step 2: Cyclization to Morpholine Ring cluster_2 Step 3: Oxidation to Acetic Acid cluster_3 Step 4: Salt Formation A 2-Amino-1,4-butanediol C Reductive Amination A->C B Benzaldehyde B->C D N-Benzyl-2-amino-1,4-butanediol C->D Formation of Benzyl-Protected Intermediate E Intramolecular Cyclization (e.g., Sulfuric Acid) D->E Dehydration F (4-Benzyl-morpholin-2-yl)-methanol E->F G Two-Step Oxidation F->G 1. Tosylation/Halogenation 2. Cyanide Displacement 3. Hydrolysis H (4-Benzyl-morpholin-2-yl)-acetic acid G->H I HCl Addition H->I In suitable solvent (e.g., Ether, IPA) J (4-Benzyl-morpholin-2-yl)-acetic acid hydrochloride (Final Product) I->J

Caption: Proposed multi-step synthesis workflow.

III. Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address potential issues you may encounter.

Step 1: Reductive Amination (N-Benzylation)

Question: My reductive amination reaction shows low conversion, with significant amounts of unreacted amino diol and benzaldehyde remaining. What's going wrong?

Answer: Low conversion in reductive amination is a frequent issue stemming from several factors related to the formation of the intermediate imine/enamine and the subsequent reduction.

  • Causality: The reaction proceeds via an iminium ion intermediate, which is then reduced. The formation of this intermediate is pH-dependent and reversible. If the pH is too low, the starting amine is protonated and non-nucleophilic. If the pH is too high, the carbonyl is not sufficiently activated.

  • Troubleshooting & Optimization:

    • pH Control: The pH of the reaction mixture is critical. For many reductive aminations, a mildly acidic pH (typically 5-6) is optimal to facilitate imine formation without passivating the amine. The use of an acetic acid/sodium acetate buffer system can be effective.[1]

    • Choice of Reducing Agent: The choice of hydride reagent is paramount.

      • Sodium Borohydride (NaBH₄): Can reduce the starting aldehyde if added prematurely. It's best used in a two-step procedure where the imine is pre-formed.

      • Sodium Cyanoborohydride (NaBH₃CN) / Sodium Triacetoxyborohydride (NaBH(OAc)₃): These are milder and more selective reducing agents.[1] They are particularly effective because they can be present from the start of the reaction, reducing the iminium ion as it forms and driving the equilibrium toward the product. NaBH(OAc)₃ is often preferred as it is less toxic than its cyanated counterpart and can be more effective for challenging substrates.[1]

    • Water Removal: The formation of the imine from the amine and aldehyde releases a molecule of water. In some cases, adding a dehydrating agent like molecular sieves can help drive the reaction forward.

ProblemPotential CauseSuggested Solution
Low Conversion Suboptimal pHControl pH carefully, consider using a buffer system (e.g., Acetic Acid/Acetate).[1]
Ineffective reducing agentSwitch to a more selective agent like Sodium Triacetoxyborohydride (NaBH(OAc)₃).[1]
Reversible imine formationAdd molecular sieves to remove water and drive the reaction forward.
Side Reactions Aldehyde reductionUse a milder reducing agent or a two-step procedure where the imine is formed first.
Step 2: Intramolecular Cyclization

Question: The dehydration and cyclization of the N-benzyl amino diol is producing a dark, viscous product with a very low yield of the desired morpholine derivative. What is the cause?

Answer: This is a common outcome when cyclization conditions are not optimized, often due to excessive heat or incorrect acid concentration leading to polymerization and side reactions.

  • Causality: The cyclization is typically an acid-catalyzed intramolecular dehydration (an SN2 reaction where the hydroxyl group attacks the protonated primary hydroxyl, displacing water). If the conditions are too harsh (e.g., too high a concentration of sulfuric acid or excessive temperature), intermolecular reactions can occur, leading to polymers.

  • Troubleshooting & Optimization:

    • Acid Catalyst: Concentrated sulfuric acid is a common dehydrating agent for this type of reaction.[1] However, the amount and rate of addition are critical. The addition is highly exothermic. Ensure slow, controlled addition at a reduced temperature before gradually heating.

    • Alternative Cyclization Methods: If direct dehydration proves problematic, consider converting the primary hydroxyl group into a better leaving group.

      • Tosyl or Mesyl Activation: Convert the primary alcohol to a tosylate or mesylate. Subsequent treatment with a base (e.g., potassium tert-butoxide) will induce a clean intramolecular Williamson ether synthesis to form the morpholine ring.[2] This two-step approach often provides higher yields and a cleaner product than harsh dehydration conditions.

    • Temperature Control: Do not overheat the reaction. Monitor the reaction progress by TLC or GC-MS to determine the optimal reaction time and temperature, avoiding prolonged heating that can lead to decomposition.

G cluster_0 Troubleshooting Low Cyclization Yield A Low Yield / Dark Product B Potential Cause: Harsh Dehydration Conditions A->B C Potential Cause: Poor Leaving Group A->C D Solution: Reduce H₂SO₄ concentration and reaction temperature. B->D E Solution: Convert primary -OH to a better leaving group (e.g., -OTs, -OMs) followed by base-induced cyclization. C->E

Caption: Decision tree for troubleshooting cyclization.

Step 3: Oxidation to the Acetic Acid

Question: I am struggling to synthesize the acetic acid moiety from the (4-Benzyl-morpholin-2-yl)-methanol intermediate. What is a reliable method?

Answer: Direct oxidation of the primary alcohol to a carboxylic acid in the presence of a tertiary amine (the morpholine nitrogen) can be challenging. A two-step homologation sequence is generally more reliable and higher yielding.

  • Causality: Strong oxidizing agents can potentially oxidize the benzyl group or the morpholine ring itself. A more controlled approach is to first convert the alcohol to a halide or tosylate, introduce a nitrile group, and then hydrolyze the nitrile to the carboxylic acid.

  • Recommended Protocol (Two-Step Homologation):

    • Activation of the Alcohol: Convert the primary alcohol of (4-Benzyl-morpholin-2-yl)-methanol to a better leaving group. Reaction with p-toluenesulfonyl chloride (TsCl) in the presence of a base like triethylamine or pyridine will yield the corresponding tosylate. Alternatively, conversion to the bromide (e.g., with PBr₃) or chloride (e.g., with SOCl₂) is effective.

    • Cyanide Displacement: React the tosylate/halide with sodium cyanide (NaCN) or potassium cyanide (KCN) in a polar aprotic solvent like DMSO. This SN2 reaction introduces the nitrile group, extending the carbon chain by one.

    • Nitrile Hydrolysis: The resulting nitrile can be hydrolyzed to the carboxylic acid under either acidic (e.g., refluxing with aqueous HCl or H₂SO₄) or basic (e.g., refluxing with aqueous NaOH followed by acidic workup) conditions. Acidic hydrolysis is often convenient as it can lead directly to the hydrochloride salt after workup.

Step 4: Formation of the Hydrochloride Salt

Question: My final product, the hydrochloride salt, is oily and difficult to crystallize. How can I obtain a solid, pure product?

Answer: The inability to form a crystalline solid often points to impurities or an incorrect choice of solvent for precipitation.

  • Causality: The presence of residual solvents, starting materials, or side products can act as an impurity, inhibiting crystal lattice formation and resulting in an oil. The solvent used for precipitation must be one in which the free base is soluble but the hydrochloride salt is insoluble.

  • Troubleshooting & Optimization:

    • Purity of the Free Base: Before attempting salt formation, ensure the free base, (4-Benzyl-morpholin-2-yl)-acetic acid, is as pure as possible. Purification by flash chromatography may be necessary.[3]

    • Solvent Selection: Dissolve the purified free base in a minimal amount of a solvent in which it is soluble, such as isopropanol (IPA) or methanol. Then, add a solution of HCl in a solvent in which the salt is insoluble. Common choices include HCl in diethyl ether, HCl in dioxane, or gaseous HCl bubbled through the solution.[3][4] The salt should precipitate out.

    • Trituration: If an oil forms, try cooling the mixture and scratching the inside of the flask with a glass rod to induce crystallization. Alternatively, remove the solvent under reduced pressure and triturate the resulting oil with a non-polar solvent like hexane or diethyl ether to wash away impurities and encourage solidification.

    • Stoichiometry: Ensure you are adding a slight excess (e.g., 1.05-1.1 equivalents) of HCl to ensure complete protonation, but avoid a large excess which can complicate purification.

IV. Detailed Experimental Protocols

Protocol 1: Synthesis of (4-Benzyl-morpholin-2-yl)-methanol
  • To a stirred solution of N-Benzyl-2-amino-1,4-butanediol (1 equivalent) in a suitable solvent (e.g., dichloromethane), cool the mixture to 0 °C in an ice bath.

  • Slowly add concentrated sulfuric acid (2-3 equivalents) dropwise, ensuring the internal temperature does not rise significantly.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux (typically 40-60 °C, depending on the solvent) for 4-12 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and carefully quench by pouring it over crushed ice.

  • Basify the aqueous solution to a pH > 10 with a strong base (e.g., 50% NaOH solution), ensuring the mixture remains cool.

  • Extract the aqueous layer multiple times with an organic solvent such as dichloromethane or ethyl acetate.

  • Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography.[3]

Protocol 2: Formation of the Hydrochloride Salt
  • Dissolve the purified (4-Benzyl-morpholin-2-yl)-acetic acid (1 equivalent) in a minimal amount of a suitable solvent (e.g., isopropanol).

  • To this solution, add a 2M solution of HCl in diethyl ether (1.1 equivalents) dropwise with stirring.

  • A precipitate should form upon addition. Continue stirring for 30-60 minutes at room temperature or in an ice bath to ensure complete precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with cold diethyl ether to remove any excess HCl and residual soluble impurities.

  • Dry the resulting white solid under vacuum to obtain the final (4-Benzyl-morpholin-2-yl)-acetic acid hydrochloride.[3]

V. References

  • Benchchem. (2025). Optimizing reaction conditions for the synthesis of morpholine derivatives. Benchchem Technical Support. Available at:

  • Google Patents. (n.d.). US7294623B2 - Benzyl morpholine derivatives. Retrieved from:

  • Beigi-Somar, V., Homami, S. S., Ghazanfarpour-Darjani, M., & Monzavi, A. (2020). Copper-Catalyzed Domino Reaction between Terminal Alkynes, Isocyanates, and Oxiranes: An Atom-Economic Route to Morpholine Derivatives. Journal of Heterocyclic Chemistry, 57, 140–150. Available at:

  • Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49, 787–814. Available at:

  • Organic Chemistry Portal. (n.d.). Synthesis of morpholines. Retrieved from:

  • Google Patents. (n.d.). US8664381B2 - Process for the preparation and purification of amorolfine hydrochloride. Retrieved from:

  • AlTamiemi, E. O., Khammas, S. J., & AlKaissi, S. S. (2016). Synthesis and Characterization of Some New Morpholine Derivatives. Baghdad Science Journal, 13(2s). Available at:

Sources

Optimization

Technical Support Center: Purification of (4-Benzyl-morpholin-2-yl)-acetic acid hydrochloride

Welcome to the dedicated technical support center for the purification of (4-Benzyl-morpholin-2-yl)-acetic acid hydrochloride. This guide is designed for researchers, scientists, and professionals in drug development, pr...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for the purification of (4-Benzyl-morpholin-2-yl)-acetic acid hydrochloride. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific rationale behind purification strategies to overcome common challenges encountered in the laboratory.

Section 1: Troubleshooting Guide

This section addresses specific issues that may arise during the purification of (4-Benzyl-morpholin-2-yl)-acetic acid hydrochloride. Each problem is analyzed from a root-cause perspective, offering detailed, scientifically-grounded solutions.

Issue 1: Oily Product or Failure to Crystallize

You've completed the synthesis and evaporation steps, but instead of a solid hydrochloride salt, you are left with a persistent oil or a sticky residue.

This is a common frustration point, often stemming from the presence of impurities that inhibit the formation of a stable crystal lattice. The benzyl and morpholine moieties can contribute to a complex mixture of stereoisomers and byproducts.

Root Cause Analysis & Solutions
  • Residual Solvents: Trace amounts of reaction solvents (e.g., THF, methanol) or extraction solvents (e.g., ethyl acetate, dichloromethane) can act as anti-solvents, preventing crystallization.

    • Solution: Co-evaporation with a solvent in which the product is sparingly soluble but the impurities are not can be effective. For instance, after initial concentration, dissolving the residue in a minimal amount of methanol and then concentrating again can help remove tenacious solvents.[1] Suspending the final residue in a non-polar solvent like ether or hexane, followed by filtration, can also effectively remove residual solvents and some organic impurities.[1]

  • Hygroscopic Nature: The hydrochloride salt can be hygroscopic, absorbing atmospheric moisture to form an oil.

    • Solution: Ensure all glassware is rigorously dried and conduct the final stages of purification under an inert atmosphere (e.g., nitrogen or argon). Drying the isolated product under high vacuum over a desiccant like phosphorus pentoxide (P₂O₅) is also crucial.

  • Impurity Profile: The presence of unreacted starting materials, diastereomers, or side-products can significantly lower the purity threshold required for crystallization.

    • Solution: An initial purification of the free base by flash chromatography on silica gel can be highly effective before converting to the hydrochloride salt.[2] A gradient elution system, for example with ethyl acetate and heptane, can separate the desired compound from less polar impurities.[2]

Experimental Protocol: Trituration for Inducing Crystallization
  • Place the oily product in a flask equipped with a magnetic stir bar.

  • Add a small volume of a solvent in which the product is expected to be poorly soluble (e.g., diethyl ether, hexane, or a mixture thereof).

  • Stir the mixture vigorously at room temperature. The oil should slowly convert into a solid precipitate.

  • If crystallization does not occur, try cooling the mixture in an ice bath or gently scratching the inside of the flask with a glass rod to create nucleation sites.

  • Once the solid has formed, continue stirring for a period to ensure complete precipitation.

  • Collect the solid by filtration, wash with a small amount of the cold trituration solvent, and dry under vacuum.

Issue 2: Low Purity After Recrystallization

You've successfully obtained a solid, but analytical data (e.g., NMR, HPLC) indicates the presence of significant impurities.

Recrystallization is a powerful technique, but its success is highly dependent on the choice of solvent system and the nature of the impurities.

Root Cause Analysis & Solutions
  • Inappropriate Solvent System: The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures, while impurities should either be highly soluble or insoluble at all temperatures.

    • Solution: A systematic solvent screen is recommended. Small-scale trials with a range of solvents of varying polarities (e.g., isopropanol, ethanol, acetone, acetonitrile, or mixtures with water) should be performed to identify the optimal system. For morpholine derivatives, recrystallization from toluene/light oil has been reported.[3]

  • Presence of Diastereomers: If the synthesis involves the creation of a second chiral center, a mixture of diastereomers may be present. These can be challenging to separate by simple recrystallization.

    • Solution: Fractional crystallization, a meticulous process of repeated crystallizations, can sometimes separate diastereomers.[3] However, chiral chromatography is often a more efficient and reliable method for separating stereoisomers.[2][4]

Data Presentation: Recrystallization Solvent Screening
Solvent SystemSolubility (Hot)Solubility (Cold)Crystal QualityPurity Improvement
IsopropanolHighModerateNeedlesModerate
Ethanol/Water (9:1)HighLowPlatesHigh
AcetoneModerateLowPowderLow
AcetonitrileHighLowPrismsHigh
Issue 3: Poor Resolution in Chiral Chromatography

You are attempting to separate enantiomers or diastereomers using chiral HPLC, but the peaks are broad or co-eluting.

Chiral separations are highly specific, and achieving good resolution often requires careful optimization of several parameters.[5][6][7]

Root Cause Analysis & Solutions
  • Incorrect Chiral Stationary Phase (CSP): The choice of CSP is critical for achieving enantioseparation.[7]

    • Solution: Screen a variety of CSPs. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are a good starting point for many pharmaceutical compounds.[7]

  • Suboptimal Mobile Phase: The mobile phase composition, including the organic modifier and any additives, plays a crucial role in the separation.[7]

    • Solution: Systematically vary the mobile phase. For polar ionic compounds, a mobile phase of methanol with acidic and basic additives (e.g., formic acid and diethylamine) can be effective.[8] The ratio of these additives can significantly impact retention and selectivity.[8]

  • "Memory Effects" on the Column: The history of a chiral column can impact its performance.[5] Residual additives from previous runs can interfere with the current separation.[5]

    • Solution: Dedicate a specific chiral column to a particular project or class of compounds.[5] If this is not feasible, ensure a thorough column wash and re-equilibration protocol is followed between different methods.[5]

Visualization: Chiral Method Development Workflow

G start Start: Crude Racemic Mixture screen_csp Screen Chiral Stationary Phases (CSPs) start->screen_csp select_csp Select Best CSP screen_csp->select_csp Identify promising separation optimize_mp Optimize Mobile Phase select_csp->optimize_mp optimize_params Optimize Other Parameters (Flow Rate, Temperature) optimize_mp->optimize_params validate Validate Method optimize_params->validate end_node End: Purified Enantiomers validate->end_node

Caption: A streamlined workflow for chiral HPLC method development.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in the synthesis of (4-Benzyl-morpholin-2-yl)-acetic acid hydrochloride?

A1: Common impurities can include unreacted starting materials such as benzyl chloride and the morpholine precursor.[9] Side products from the benzylation reaction, such as over-benzylated species, may also be present. If the synthesis involves multiple steps, intermediates from previous reactions could also be carried through.

Q2: Can I use normal-phase chromatography for the purification of the hydrochloride salt?

A2: It is generally not advisable to use normal-phase chromatography (e.g., silica gel) for the purification of highly polar hydrochloride salts. The strong interaction between the salt and the silica can lead to very broad peaks and poor recovery. It is more effective to purify the free base using normal-phase chromatography and then convert the purified free base to the hydrochloride salt.[2]

Q3: What analytical techniques are most suitable for assessing the purity of the final product?

A3: A combination of techniques is recommended for a comprehensive purity assessment.

  • ¹H and ¹³C NMR: To confirm the chemical structure and identify any organic impurities.

  • HPLC (High-Performance Liquid Chromatography): Both reverse-phase and chiral HPLC are valuable for determining purity and enantiomeric/diastereomeric excess.

  • Mass Spectrometry (MS): To confirm the molecular weight of the desired compound.

  • Elemental Analysis: To confirm the elemental composition, which is particularly important for ensuring the correct stoichiometry of the hydrochloride salt.

Q4: My final product has a slight yellow tint. Is this a cause for concern?

A4: A slight yellow coloration can sometimes be due to trace impurities that are difficult to remove by recrystallization alone. While it may not always be detrimental, depending on the intended application, it is a sign of incomplete purification. Techniques like activated carbon treatment during recrystallization can sometimes remove colored impurities. If the color persists, chromatographic purification of the free base is recommended.

Q5: Are there any specific safety precautions I should take when working with (4-Benzyl-morpholin-2-yl)-acetic acid hydrochloride?

A5: Yes, as with any chemical, appropriate safety measures are essential. Based on data for similar morpholine acetic acid hydrochlorides, this compound may cause skin and respiratory irritation, and serious eye damage.[10] Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE) including safety glasses, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for detailed handling and disposal information.

References

  • AlTamiemi, E. O., Khammas, S. J., & AlKaissi, S. S. (2016). Synthesis and Characterization of Some New Morpholine Derivatives. Baghdad Science Journal, 13(2s). Retrieved from [Link]

  • Google Patents. (n.d.). US7294623B2 - Benzyl morpholine derivatives.
  • PubChem. (n.d.). 2-(Morpholin-4-yl)acetic acid hydrochloride. Retrieved from [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

  • Google Patents. (n.d.). KR840002428B1 - Method for preparing morpholine derivative.
  • Chromatography Today. (2020, May 20). Trouble with chiral separations. Retrieved from [Link]

  • Li, Y., Wang, Y., Wu, J., Wang, Y., & Zhang, H. (2018). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Journal of Analytical Methods in Chemistry. Retrieved from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. Retrieved from [Link]

  • Dhandapani, R. (2023, January 19). Playing with Selectivity for Optimal Chiral Separation. LCGC International. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Benzyl Chloride-impurities. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Acrylamide, N-benzyl-. Retrieved from [Link]

  • Kumar, A., Kumar, A., & Kumar, V. (2020). Synthesis of N-substituted morpholine nucleoside derivatives. RSC Advances, 10(52), 31441–31445. Retrieved from [Link]

  • Google Patents. (n.d.). US8664381B2 - Process for the preparation and purification of amorolfine hydrochloride.
  • Kucharov, M. G., Ibragimov, B. T., & Shakhidoyatov, K. M. (2025). Synthesis and crystal structure of 4-benzyl-4-pentyl-morpholin-4-ium chloride. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 5), o342–o343. Retrieved from [Link]

Sources

Troubleshooting

Stability issues of (4-Benzyl-morpholin-2-yl)-acetic acid hydrochloride in solution

This technical support guide is designed for researchers, scientists, and drug development professionals working with (4-Benzyl-morpholin-2-yl)-acetic acid hydrochloride. Here, we address common stability issues encounte...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with (4-Benzyl-morpholin-2-yl)-acetic acid hydrochloride. Here, we address common stability issues encountered in solution, providing troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your experiments. Our approach is grounded in established principles of pharmaceutical chemistry to offer practical and scientifically sound solutions.

I. Understanding the Molecule: Key Stability Considerations

(4-Benzyl-morpholin-2-yl)-acetic acid hydrochloride is a morpholine derivative. The stability of this compound in solution is primarily influenced by its tertiary amine within the morpholine ring and the benzyl group. As a hydrochloride salt, it is generally more stable in aqueous solutions compared to its free base form.[1] However, several factors can contribute to its degradation, leading to loss of potency and the formation of impurities.

The most probable degradation pathways for this molecule are oxidation and, to a lesser extent, hydrolysis and photodegradation . Understanding these pathways is crucial for developing robust formulations and handling procedures.

II. Troubleshooting Guide: Addressing Common Stability Issues

This section provides a question-and-answer-style troubleshooting guide to directly address specific problems you may encounter during your experiments.

Question 1: I'm observing a rapid loss of my compound in solution, even when stored at low temperatures. What could be the cause?

Answer: Rapid degradation, even at low temperatures, often points towards an oxidative pathway. The tertiary amine in the morpholine ring is susceptible to oxidation.[2][3] This can be exacerbated by several factors:

  • Dissolved Oxygen: Aqueous solutions, unless specifically deoxygenated, contain dissolved oxygen that can react with the amine.

  • Trace Metal Ions: Metal ions (e.g., Fe²⁺, Cu²⁺) can catalyze oxidative degradation.[4] These can be introduced from glassware, stoppers, or excipients.

  • Peroxide Impurities: Excipients or solvents may contain peroxide impurities that act as strong oxidizing agents.

Troubleshooting Steps:

  • Deoxygenate your solvent: Before preparing your solution, sparge the solvent with an inert gas like nitrogen or argon for 15-30 minutes.

  • Use high-purity solvents and excipients: Ensure that all components of your formulation are of high purity and low in peroxide content.

  • Incorporate a chelating agent: The addition of a small amount of a chelating agent, such as ethylenediaminetetraacetic acid (EDTA), can sequester trace metal ions and inhibit their catalytic activity.[5]

  • Consider an antioxidant: For formulations where oxidation is a significant concern, the inclusion of an antioxidant may be necessary.

Question 2: I've noticed a change in the color and pH of my solution over time. What does this indicate?

Answer: A change in color and pH can be indicative of degradation. The formation of degradation products can alter the chromophores in the solution, leading to a color change. A shift in pH can result from the formation of acidic or basic degradants.

Troubleshooting Steps:

  • pH Control: The stability of amine-containing compounds is often pH-dependent.[6][7] It is crucial to buffer your solution to a pH where the compound is most stable. The ideal pH range should be determined through a systematic pH-stability study.

  • Identify Degradants: Use a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to identify and quantify the degradation products. This will provide insight into the degradation pathway.

Question 3: My compound seems to be less stable when exposed to laboratory light. Is this expected?

Answer: Yes, compounds containing a benzyl group can be susceptible to photodegradation.[8] Exposure to UV or even ambient laboratory light can provide the energy to initiate photochemical reactions.

Troubleshooting Steps:

  • Protect from Light: Always prepare and store solutions of (4-Benzyl-morpholin-2-yl)-acetic acid hydrochloride in amber vials or protect them from light by wrapping the container in aluminum foil.[9]

  • Conduct Photostability Studies: If your application requires exposure to light, it is essential to perform formal photostability studies as per ICH Q1B guidelines to understand the extent of degradation and identify any photolytic degradants.[10][11]

III. Frequently Asked Questions (FAQs)

Q1: What is the most likely degradation pathway for (4-Benzyl-morpholin-2-yl)-acetic acid hydrochloride in solution?

A1: The most probable degradation pathway is the oxidation of the tertiary amine on the morpholine ring. This can lead to the formation of an N-oxide and other downstream degradation products. Factors such as pH, presence of oxygen, metal ions, and light can influence the rate and extent of this degradation.[2][3]

Q2: How does pH affect the stability of this compound?

A2: The pH of the solution can significantly impact the stability of amine-containing compounds.[6][7] Generally, the protonated form of the amine (at lower pH) is less susceptible to oxidation than the free base (at higher pH). A pH-rate profile should be generated to identify the pH of maximum stability.

Q3: What are some recommended storage conditions for solutions of this compound?

A3: Based on the potential for oxidative and photodegradation, the following storage conditions are recommended:

  • Temperature: Store at refrigerated temperatures (2-8 °C) to slow down the rate of chemical reactions.

  • Light: Protect from light at all times by using amber glassware or other light-blocking containers.

  • Atmosphere: For long-term storage or for highly sensitive applications, consider overlaying the solution with an inert gas like nitrogen or argon.

Q4: What excipients should I be cautious of when formulating a solution?

A4: Be cautious with excipients that may contain reactive impurities. For example, some grades of polysorbates and polyethylene glycols (PEGs) can contain peroxide impurities that can accelerate oxidative degradation.[9] It is crucial to use high-purity, pharmaceutical-grade excipients and to perform compatibility studies.[12]

IV. Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a systematic approach to identify the potential degradation pathways of (4-Benzyl-morpholin-2-yl)-acetic acid hydrochloride.

Objective: To investigate the intrinsic stability of the molecule under various stress conditions.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., water, methanol, or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Treat the stock solution with 0.1 M HCl and heat at 60°C for 24 hours.

    • Base Hydrolysis: Treat the stock solution with 0.1 M NaOH and heat at 60°C for 24 hours.

    • Oxidation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Heat the stock solution at 60°C for 24 hours.

    • Photodegradation: Expose the stock solution to a light source compliant with ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).[10][11] A control sample should be wrapped in aluminum foil to protect it from light.

  • Sample Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method. The method should be able to separate the parent compound from all degradation products.

Protocol 2: pH-Stability Study

Objective: To determine the pH at which (4-Benzyl-morpholin-2-yl)-acetic acid hydrochloride exhibits maximum stability.

Methodology:

  • Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., pH 2 to pH 10).

  • Sample Preparation: Prepare solutions of the compound in each buffer at a known concentration.

  • Incubation: Store the solutions at a constant temperature (e.g., 40°C) and protect them from light.

  • Time-Point Analysis: At predetermined time intervals (e.g., 0, 24, 48, 72 hours), withdraw aliquots from each solution and analyze them using a validated stability-indicating HPLC method to determine the remaining concentration of the parent compound.

  • Data Analysis: Plot the natural logarithm of the concentration versus time for each pH. The slope of the line will give the apparent first-order degradation rate constant (k) at that pH. A plot of log(k) versus pH will generate the pH-rate profile, from which the pH of maximum stability can be determined.

V. Data and Visualization

Table 1: Summary of Forced Degradation Conditions
Stress ConditionReagentTemperatureDuration
Acid Hydrolysis0.1 M HCl60°C24 hours
Base Hydrolysis0.1 M NaOH60°C24 hours
Oxidation3% H₂O₂Room Temp24 hours
ThermalNone60°C24 hours
PhotolyticICH Q1B compliantRoom TempAs per guidelines
Diagram 1: Troubleshooting Workflow for Solution Instability

Stability_Troubleshooting Start Instability Observed (e.g., Purity Loss, Color Change) Check_Oxidation Suspect Oxidation? Start->Check_Oxidation Oxidation_Solutions Implement Oxidative Mitigation: - Deoxygenate Solvents - Use High-Purity Excipients - Add Chelating Agent (e.g., EDTA) - Consider Antioxidant Check_Oxidation->Oxidation_Solutions Yes Check_pH pH Shift Observed? Check_Oxidation->Check_pH No Analyze Analyze Degradants (Stability-Indicating HPLC) Oxidation_Solutions->Analyze pH_Solutions Implement pH Control: - Buffer Solution - Conduct pH-Stability Study Check_pH->pH_Solutions Yes Check_Light Exposed to Light? Check_pH->Check_Light No pH_Solutions->Analyze Light_Solutions Implement Photoprotection: - Use Amber Vials - Protect from Light - Conduct Photostability Study Check_Light->Light_Solutions Yes Check_Light->Analyze No Light_Solutions->Analyze End Stable Solution Achieved Analyze->End

Sources

Optimization

Troubleshooting experimental variability with (4-Benzyl-morpholin-2-yl)-acetic acid hydrochloride

Welcome to the technical support guide for (4-Benzyl-morpholin-2-yl)-acetic acid hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot exper...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for (4-Benzyl-morpholin-2-yl)-acetic acid hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot experimental variability when working with this compound. This guide provides in-depth, experience-driven advice to ensure the reliability and reproducibility of your results.

I. Compound Overview and Key Considerations

(4-Benzyl-morpholin-2-yl)-acetic acid hydrochloride, also known by the synonym Recilisib, is a small molecule of interest in various research applications. As a hydrochloride salt, it possesses specific chemical properties that can influence experimental outcomes. Understanding these properties is the first step in effective troubleshooting.

Hydrochloride salts are frequently used in pharmaceuticals to improve the solubility and stability of basic compounds.[1][2] However, they can also introduce complexities such as hygroscopicity (the tendency to absorb moisture from the air) and potential pH shifts in unbuffered solutions.[1][3]

II. Frequently Asked Questions (FAQs)

Q1: My compound is not dissolving properly in aqueous buffers. What should I do?

A1: Solubility issues are a primary source of experimental variability. Here is a systematic approach to address this:

  • pH Adjustment: The solubility of amine-containing compounds like this one is often pH-dependent. As a hydrochloride salt, dissolving it in neutral or slightly acidic aqueous solutions is typically a good starting point. Avoid highly basic solutions, which could potentially cause the free base to precipitate out.

  • Solvent Choice: While direct dissolution in aqueous buffers is ideal, sometimes a co-solvent is necessary.

    • DMSO as a Stock Solvent: Prepare a high-concentration stock solution in an organic solvent like Dimethyl Sulfoxide (DMSO).

    • Final Concentration: When diluting the DMSO stock into your aqueous experimental medium, ensure the final DMSO concentration is low (generally under 0.5%) to prevent solvent-induced artifacts in your assay.[4]

  • Gentle Warming and Sonication: Aiding dissolution with gentle warming (e.g., a 37°C water bath) and brief sonication can be effective. However, be cautious about potential degradation with excessive heat.

Q2: I'm observing inconsistent results between different batches of the compound or between experiments run on different days. What could be the cause?

A2: Batch-to-batch or day-to-day variability can be frustrating. Here are the likely culprits and how to mitigate them:

  • Compound Stability and Storage:

    • Light Sensitivity: Store the solid compound and solutions protected from light.

    • Freeze-Thaw Cycles: Aliquot your stock solution into single-use volumes to minimize repeated freeze-thaw cycles, which can lead to degradation.[4]

    • Storage Conditions: Store stock solutions at -20°C or -80°C for long-term stability. For daily use, a fresh dilution from the stock is recommended.[4]

  • Hygroscopicity: As a hydrochloride salt, the compound may absorb moisture from the air, which can alter its weight and effective concentration.[1][3]

    • Proper Handling: Always handle the solid compound in a dry environment (e.g., a glove box with desiccant) if possible.

    • Accurate Weighing: Equilibrate the container to room temperature before opening to prevent condensation. Weigh out the required amount quickly and reseal the container tightly.

Q3: My in-vitro assay results are not reproducible. Where should I start troubleshooting?

A3: Inconsistent in-vitro assay results often stem from subtle variations in experimental conditions.

  • Cell Culture Consistency: Ensure that cell passage number, confluency, and overall health are consistent across experiments.

  • Assay Conditions:

    • Final pH: The addition of the compound, especially at higher concentrations from a stock with a different pH, can alter the pH of the final assay medium. Verify the pH after adding the compound.

    • Incubation Times: Adhere strictly to specified incubation times.

  • Plate Effects: Be aware of potential "edge effects" in microplates, where wells on the perimeter behave differently due to evaporation. Consider not using the outer wells for critical data points.

III. Troubleshooting Experimental Variability: A Step-by-Step Guide

Problem: Unexpected or inconsistent biological activity in a cell-based assay.
Step 1: Verify Compound Integrity and Concentration
  • Prepare Fresh Solutions: Always start troubleshooting with a freshly prepared stock solution from the solid compound.

  • Confirm Stock Concentration: If possible, use a spectrophotometer to confirm the concentration of your stock solution, provided you have the molar extinction coefficient.

  • Test a Concentration Range: Perform a dose-response curve to ensure the observed effect is concentration-dependent.[5]

Step 2: Evaluate Assay Conditions
  • Solvent Control: Include a vehicle control in your experiment (e.g., cells treated with the same final concentration of DMSO without the compound) to rule out solvent-induced effects.

  • Positive and Negative Controls: Use appropriate positive and negative controls for your specific assay to ensure it is performing as expected.

  • Reagent Consistency: Use the same batches of media, serum, and other critical reagents throughout a set of experiments.

Step 3: Systematic Investigation of Experimental Parameters

The following flowchart provides a logical workflow for troubleshooting inconsistent results.

Troubleshooting_Workflow Start Inconsistent Results Observed Prep Prepare Fresh Stock Solution Start->Prep DoseResp Run Dose-Response Curve Prep->DoseResp Fresh stock prepared Controls Check Vehicle & Assay Controls DoseResp->Controls Effect is dose-dependent Consult Consult Technical Support DoseResp->Consult No dose-dependence CellHealth Verify Cell Health & Consistency Controls->CellHealth Controls perform as expected Controls->Consult Controls fail pH_Check Measure Final Assay pH CellHealth->pH_Check Cells are consistent CellHealth->Consult Cell variability identified Resolved Issue Resolved pH_Check->Resolved All parameters checked pH_Check->Consult pH shift detected

Caption: Troubleshooting workflow for inconsistent biological activity.

IV. Advanced Considerations

Mechanism of Action Insights

While specific data on (4-Benzyl-morpholin-2-yl)-acetic acid hydrochloride is limited in the provided search results, understanding the general mechanism of related compounds can offer clues. For instance, some small molecules act as inhibitors or activators of signaling pathways.[6][7] If your compound is expected to modulate a specific pathway, such as PI3K/AKT, ensure your assay is sensitive to changes in that pathway.[6]

Data on Physicochemical Properties
PropertyValue/InformationSource
Molecular Formula C13H18ClNO3[8]
CAS Number 170804-78-1[8][9][10]
Form Typically a solid powder[11]
Solubility Soluble in water[11][12]

V. Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Weighing: Tare a microcentrifuge tube on a calibrated analytical balance. Carefully add the desired amount of (4-Benzyl-morpholin-2-yl)-acetic acid hydrochloride. For 10 mg of a compound with a molecular weight of 283.75 g/mol (for the hydrochloride salt), this would be: (10 mg) / (283.75 g/mol ) = 0.03524 mmol

  • Dissolution: To make a 10 mM stock, add the appropriate volume of high-purity DMSO. Volume = (0.03524 mmol) / (10 mmol/L) = 0.003524 L = 3.524 mL

  • Mixing: Vortex thoroughly until the solid is completely dissolved.

  • Storage: Aliquot into single-use tubes and store at -20°C or -80°C, protected from light.

Protocol 2: General Cell-Based Assay Workflow

Cell_Assay_Workflow A Seed cells in microplate B Allow cells to adhere (overnight incubation) A->B D Add compound dilutions and controls to wells B->D C Prepare serial dilutions of compound from stock C->D E Incubate for desired treatment period D->E F Perform assay readout (e.g., viability, signaling) E->F G Data analysis F->G

Caption: General workflow for a cell-based assay.

VI. Conclusion

Troubleshooting experimental variability with (4-Benzyl-morpholin-2-yl)-acetic acid hydrochloride requires a systematic approach that considers the compound's inherent properties as a hydrochloride salt, as well as meticulous experimental technique. By addressing potential issues of solubility, stability, and assay conditions, researchers can enhance the reproducibility and reliability of their data.

References

  • Niepel, M., Hafner, M., Chung, M., & Sorger, P. (2017). Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. ResearchGate. Retrieved from [Link]

  • Pharmaceutical Technology. (2010). Salt Selection in Drug Development. Retrieved from [Link]

  • Taylor & Francis Group. (n.d.). Salt Formation of Pharmaceutical Compounds and Associated Genotoxic Risks. Retrieved from [Link]

  • Wikipedia. (n.d.). Ex-Rad. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Poor Solubility of (4-Benzyl-morpholin-2-yl)-acetic acid hydrochloride

Introduction Welcome to the technical support center for (4-Benzyl-morpholin-2-yl)-acetic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who are encountering ch...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support center for (4-Benzyl-morpholin-2-yl)-acetic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the solubility of this compound. As a substituted morpholine derivative, this molecule holds potential in various therapeutic areas, but its hydrochloride salt form can present solubility hurdles that may impede experimental progress and formulation development.[1][2]

This document provides a series of troubleshooting guides and frequently asked questions (FAQs) in a structured question-and-answer format. Our goal is to provide not just procedural steps, but also the scientific rationale behind these recommendations, empowering you to make informed decisions in your work.

Part 1: Understanding the Molecule & the Solubility Challenge

Q1: What are the key structural features of (4-Benzyl-morpholin-2-yl)-acetic acid hydrochloride that influence its solubility?

A1: The solubility of (4-Benzyl-morpholin-2-yl)-acetic acid hydrochloride is governed by a balance of hydrophilic and lipophilic properties within its structure:

  • Morpholine Ring: The morpholine ring, containing both an oxygen and a nitrogen atom, is a polar heterocyclic moiety. The nitrogen atom is weakly basic, and the oxygen can act as a hydrogen bond acceptor. These features generally contribute to aqueous solubility.[1]

  • Benzyl Group: The benzyl group is a large, non-polar, and lipophilic substituent. This part of the molecule tends to decrease water solubility.

  • Acetic Acid Group: The carboxylic acid group is ionizable and can participate in hydrogen bonding, which typically enhances aqueous solubility.

  • Hydrochloride Salt: The compound is provided as a hydrochloride salt. This is a common strategy to improve the solubility and stability of basic drug candidates.[3][4] The salt form of a weak base is generally more soluble in water than the free base form, especially at lower pH.[5][6]

The poor solubility often arises from a combination of the lipophilic benzyl group and potentially strong crystal lattice energy, which must be overcome by solvation forces.

Q2: Why is my lot of (4-Benzyl-morpholin-2-yl)-acetic acid hydrochloride showing poor solubility even though it's a hydrochloride salt?

A2: While forming a hydrochloride salt is a standard method to increase the aqueous solubility of a basic compound, several factors can still lead to poor dissolution:

  • pH of the Medium: The solubility of a hydrochloride salt of a weak base is highly pH-dependent.[5][7][8] As the pH of the solution increases and approaches the pKa of the morpholine nitrogen, the compound will convert to its less soluble free base form, potentially causing it to precipitate out of solution.[6][8][9]

  • Common Ion Effect: At very low pH (highly acidic conditions), the high concentration of chloride ions from the solvent (e.g., concentrated HCl) can suppress the dissolution of the hydrochloride salt.[5]

  • Polymorphism: The compound may exist in different crystalline forms (polymorphs), each with its own unique solubility profile. Some polymorphs may be less soluble than others.

  • Particle Size and Surface Area: Larger particles have a smaller surface area-to-volume ratio, which can slow down the rate of dissolution.[10]

Part 2: Troubleshooting & Optimization Strategies

This section provides actionable steps to address solubility issues. We will start with simpler methods and progress to more advanced formulation techniques.

Q3: What is the first and most critical parameter to investigate when trying to dissolve (4-Benzyl-morpholin-2-yl)-acetic acid hydrochloride?

A3: The most critical parameter to investigate is the pH of your solvent system . The solubility of this compound is intrinsically linked to pH due to the presence of the basic morpholine nitrogen and the acidic carboxylic acid.

Experimental Protocol: pH-Solubility Profile Determination

Objective: To determine the aqueous solubility of (4-Benzyl-morpholin-2-yl)-acetic acid hydrochloride across a range of pH values.

Materials:

  • (4-Benzyl-morpholin-2-yl)-acetic acid hydrochloride

  • A series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 2 to 10.

  • HPLC or UV-Vis spectrophotometer for concentration analysis.

  • pH meter.

  • Orbital shaker or magnetic stirrer.

  • 0.22 µm syringe filters.

Methodology:

  • Prepare Buffer Solutions: Prepare a series of buffers at different pH values (e.g., 2, 4, 5, 6, 7, 8, 9, 10).

  • Equilibrate Slurries: Add an excess amount of the compound to a known volume of each buffer solution in separate vials.

  • Agitate to Equilibrium: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).

  • Sample and Filter: After equilibration, allow the suspensions to settle. Carefully withdraw a sample from the supernatant and immediately filter it through a 0.22 µm syringe filter to remove any undissolved solid.

  • Dilute and Analyze: Dilute the filtered samples with an appropriate mobile phase or solvent and analyze the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV).

  • Measure Final pH: Measure the pH of the remaining slurry to confirm the final equilibrium pH.

  • Plot the Data: Plot the measured solubility (e.g., in mg/mL) against the final equilibrium pH.

Expected Outcome: You will likely observe higher solubility at acidic pH values (below the pKa of the morpholine nitrogen) and a significant decrease in solubility as the pH increases.[8]

Visualizing the pH-Solubility Relationship

G cluster_0 Low pH (Acidic) cluster_1 High pH (Basic) Low_pH Protonated Form (More Soluble Salt) Equilibrium pH Dependent Equilibrium Low_pH->Equilibrium Increase pH High_pH Free Base Form (Less Soluble) High_pH->Equilibrium Decrease pH Equilibrium->Low_pH Decrease pH Equilibrium->High_pH Increase pH

Caption: pH-dependent equilibrium of a weak base hydrochloride salt.

Q4: I've optimized the pH, but the solubility is still insufficient for my needs. What are my next options?

A4: If pH adjustment alone is not enough, you can explore the use of co-solvents. A co-solvent is a water-miscible organic solvent that, when added to water, can increase the solubility of non-polar solutes.

Common Co-solvents for Pharmaceutical Applications:

Co-solventTypical Concentration RangeConsiderations
Ethanol5-40% (v/v)Biocompatible, but can affect protein stability.
Propylene Glycol10-60% (v/v)Generally recognized as safe (GRAS).
Polyethylene Glycol (PEG 300/400)10-50% (v/v)Low toxicity, widely used in formulations.
Dimethyl Sulfoxide (DMSO)<10% for in-vitro, much lower for in-vivoHigh solubilizing power, but can have cellular effects.
N-Methyl-2-pyrrolidone (NMP)1-10% (v/v)Good solubilizer, but with some toxicity concerns.
Experimental Protocol: Co-solvent Screening

Objective: To evaluate the effect of different co-solvents on the solubility of (4-Benzyl-morpholin-2-yl)-acetic acid hydrochloride.

Methodology:

  • Select a pH: Based on your pH-solubility profile, choose a pH where the compound is most stable and has some initial solubility.

  • Prepare Co-solvent Mixtures: Prepare a series of aqueous solutions containing increasing concentrations of your chosen co-solvents (e.g., 10%, 20%, 30% ethanol in your selected buffer).

  • Determine Solubility: Follow the same equilibrium solubility method described in Q3 for each co-solvent mixture.

  • Analyze and Compare: Plot the solubility as a function of the co-solvent concentration for each co-solvent tested.

Visualizing the Troubleshooting Workflow

G Start Poor Solubility Observed pH_Opt Step 1: pH Optimization (pH-Solubility Profile) Start->pH_Opt Co_Solvent Step 2: Co-solvent Screening pH_Opt->Co_Solvent Solubility still insufficient Success Sufficient Solubility Achieved pH_Opt->Success Solubility sufficient Complexation Step 3: Complexation Agents (e.g., Cyclodextrins) Co_Solvent->Complexation Solubility still insufficient Co_Solvent->Success Solubility sufficient Formulation Step 4: Advanced Formulation (e.g., Solid Dispersions) Complexation->Formulation Solubility still insufficient Complexation->Success Solubility sufficient Formulation->Success

Caption: Stepwise approach to overcoming solubility challenges.

Q5: Are there other formulation strategies I can employ if co-solvents are not suitable for my application?

A5: Yes, several other techniques can be used to enhance the solubility of poorly water-soluble drugs.[11]

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with lipophilic molecules, effectively shielding the non-polar parts of the drug from water and increasing its apparent solubility.[11] Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used.

  • Use of Surfactants: Surfactants can increase solubility by forming micelles that encapsulate the drug molecule. Non-ionic surfactants like Polysorbate 80 (Tween 80) and Cremophor EL are often used.

  • Solid Dispersions: This involves dispersing the drug in a solid matrix, often a polymer. This can create an amorphous form of the drug, which is generally more soluble than its crystalline counterpart.[11]

  • Particle Size Reduction: Techniques like micronization or nanomilling can increase the surface area of the drug particles, leading to a faster dissolution rate.[3][10][12]

The choice of method will depend on the specific requirements of your experiment or final drug product, including the desired concentration, route of administration, and toxicity considerations.

Part 3: Analytical Considerations

Q6: What analytical methods are suitable for quantifying (4-Benzyl-morpholin-2-yl)-acetic acid hydrochloride in my solubility studies?

A6: A robust and validated analytical method is crucial for accurate solubility determination.

  • High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable method. It offers specificity, sensitivity, and accuracy. You will need to develop a method with an appropriate column (e.g., C18), mobile phase, and detection wavelength. The method should be validated for linearity, accuracy, and precision.[13]

  • UV-Vis Spectrophotometry: If the compound has a unique chromophore and there are no interfering substances in the formulation, direct UV-Vis spectrophotometry can be a simpler and faster alternative. A full spectral scan should be performed to determine the wavelength of maximum absorbance (λmax).

Part 4: Frequently Asked Questions (FAQs)

Q: Can I convert the hydrochloride salt back to the free base? If so, how, and would it be more soluble? A: Yes, you can convert the hydrochloride salt to the free base by dissolving it in a suitable solvent and adding a base (e.g., sodium bicarbonate or a mild organic base) to neutralize the HCl. However, the free base form is expected to be less soluble in aqueous solutions than the hydrochloride salt, especially at neutral to acidic pH.[6] This would generally be counterproductive for improving aqueous solubility.

Q: My compound seems to be degrading in my formulation. Could this be related to the solubility issues? A: It's possible. Extremes of pH used to enhance solubility can sometimes lead to chemical degradation (e.g., hydrolysis). It is essential to perform stability studies on your final formulation under your experimental conditions. Use a stability-indicating HPLC method to separate the parent compound from any potential degradants.

Q: Where can I find more information on the physicochemical properties of this compound? A: You can consult chemical supplier databases and scientific literature. For example, you can search for the CAS number (170804-78-1) in chemical databases for available data.[14]

References

  • Serajuddin, A. T. M. (1985). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Pharmaceutical Research, 2(2), 65–68.
  • Fritschka, E., et al. (2024). Rigorous modeling the pH-dependent solubility of weak acids, weak bases and their salts.
  • Li, X., et al. (2023). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B.
  • BenchChem. (2025). Technical Support Center: Enhancing the Aqueous Solubility of 2-(Oxan-2-yl)morpholine Analogs. BenchChem.
  • ChemicalBook. (2025). MORPHOLIN-4-YL-ACETIC ACID. ChemicalBook.
  • Saggioro, D., et al. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience.
  • ResearchGate. (2025). Formulation strategies for poorly soluble drugs.
  • ResearchGate. (2020). Effective formulation strategies for poorly water soluble drugs.
  • ADMET & DMPK. (2017). Solubility-pH profiles of a free base and its salt: sibutramine as a case study. ADMET & DMPK.
  • Pharmaceuticals (Basel). (2022).
  • ResearchGate. (2025). Strategies to Overcome pH-Dependent Solubility of Weakly Basic Drugs by Using Different Types of Alginates.
  • Taylor & Francis. (2024). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Taylor & Francis.
  • Walsh Medical Media. (2015).
  • Veranova. (n.d.).
  • Al-Gohary, O., & Al-Kassas, R. (2014). pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug. AAPS PharmSciTech.
  • Molecules. (2021). Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. Molecules.
  • Chemsigma. (n.d.). (4-BENZYL-MORPHOLIN-2-YL)-ACETIC ACID HYDROCHLORIDE [170804-78-1]. Chemsigma.
  • IOSR Journal of Applied Chemistry. (2017). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. IOSR Journal of Applied Chemistry.

Sources

Optimization

Technical Support Center: Synthesis &amp; Purification of (4-Benzyl-morpholin-2-yl)-acetic acid hydrochloride

Introduction (4-Benzyl-morpholin-2-yl)-acetic acid hydrochloride is a key morpholine derivative, a structural motif prevalent in many biologically active molecules and pharmaceuticals.[1][2][3][4] The efficacy and safety...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(4-Benzyl-morpholin-2-yl)-acetic acid hydrochloride is a key morpholine derivative, a structural motif prevalent in many biologically active molecules and pharmaceuticals.[1][2][3][4] The efficacy and safety of such compounds are directly dependent on their purity. Achieving high purity is a critical, yet often challenging, step in the synthetic workflow. This technical support guide provides practical, in-depth troubleshooting advice and validated protocols to address common purification challenges encountered by researchers and drug development professionals. Our goal is to explain the causality behind experimental choices, ensuring a reproducible and high-purity outcome.

Troubleshooting and FAQs

Q1: My initial crude product of (4-Benzyl-morpholin-2-yl)-acetic acid hydrochloride shows multiple peaks in the HPLC analysis. What are the likely impurities and their sources?

A1: The presence of multiple impurities is a common issue stemming from the synthetic route. Understanding the potential sources is the first step in devising a purification strategy. The impurities can be broadly categorized as follows:

  • Process-Related Impurities: These originate from the starting materials and reagents used in the synthesis.

    • Unreacted Starting Materials: Incomplete reactions can leave residual starting materials, such as N-benzyl-morpholin-2-one or precursors to the acetic acid side chain.

    • Reagent-Derived Byproducts: Impurities can be formed from side reactions involving the reagents themselves, such as byproducts from the reduction or alkylation steps.[5][6]

  • Product-Related Impurities: These are structurally similar to the desired product and are formed during the main reaction.

    • Diastereomers: The molecule has at least two chiral centers (at C2 and potentially on the side chain depending on the synthesis), leading to the possible formation of diastereomers. These are often the most challenging impurities to remove due to their similar physical properties.[7]

    • Over-alkylation or Benzylation Products: If reaction conditions are not carefully controlled, side reactions can occur on other reactive sites of the molecule.

    • Degradation Products: The compound may degrade under harsh reaction conditions (e.g., high temperature or extreme pH), leading to various breakdown products.

The following flowchart outlines a general approach to identifying and mitigating these impurities.

G cluster_0 Impurity Identification & Mitigation Workflow Start Crude Product Shows Low Purity Analyze Analyze Crude Product (HPLC, LC-MS, NMR) Start->Analyze Identify Identify Impurity Structures (Compare to Starting Materials, Predict Side Products) Analyze->Identify Categorize Impurity Type? Identify->Categorize Process Process-Related Impurity (e.g., Unreacted Starting Material) Categorize->Process Process Product Product-Related Impurity (e.g., Diastereomer) Categorize->Product Product Optimize Optimize Reaction: - Stoichiometry - Temperature - Reaction Time Process->Optimize Purify Select Purification Strategy: - Recrystallization - Chromatography Product->Purify Optimize->Start

Caption: General workflow for identifying and addressing impurities.

A summary of common impurities is presented in the table below.

Impurity TypePotential SourceRecommended Action
Unreacted Starting MaterialsIncomplete reaction, improper stoichiometryOptimize reaction conditions (time, temp); Recrystallization
DiastereomersNon-stereoselective synthesisFractional crystallization or Chiral chromatography[7]
Side-Reaction ByproductsLack of reaction control (e.g., temperature)Refine reaction conditions; Column chromatography
Solvent ResiduesIncomplete drying after purificationDrying under high vacuum at appropriate temperature
Q2: What is the most effective method to purify crude (4-Benzyl-morpholin-2-yl)-acetic acid hydrochloride?

A2: For a crystalline solid like a hydrochloride salt, recrystallization is typically the most efficient and scalable purification method. It exploits differences in solubility between the desired product and impurities in a chosen solvent system at different temperatures.

  • Why Recrystallization is Preferred:

    • Efficiency: A well-optimized recrystallization can remove a wide range of impurities in a single step, significantly increasing purity.

    • Scalability: The process can be easily scaled up from milligrams to kilograms, making it suitable for both research and production settings.

    • Cost-Effectiveness: It generally requires less solvent and specialized equipment (like silica gel) compared to preparative chromatography.

  • When to Consider Chromatography:

    • Separating Diastereomers: If impurities are diastereomers with very similar solubility profiles, recrystallization may not be effective. In such cases, preparative HPLC or flash column chromatography on silica gel may be necessary.[7]

    • "Oily" Products: If the crude product is an oil or fails to crystallize, chromatography can be used to purify the free base form before converting it to the hydrochloride salt.

Q3: My recrystallization attempt failed. The product either "oiled out" or my recovery was extremely low. How can I troubleshoot this?

A3: Recrystallization success hinges on selecting the right solvent system and using the proper technique. "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of the solute, causing it to separate as a liquid instead of forming crystals. Low recovery indicates the product is too soluble in the cold solvent.

The Key: Solvent Selection

The ideal solvent is one in which your product is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Impurities should either be highly soluble at all temperatures (staying in the mother liquor) or insoluble at all temperatures (allowing for hot filtration).

Recommended Solvent Systems for Hydrochloride Salts:

Solvent/SystemRationale & Use Case
Isopropyl Alcohol (IPA)Often a good starting point. The product is dissolved in hot IPA and allowed to cool slowly.[8]
Ethanol / Diethyl EtherThe product is dissolved in a minimum amount of hot ethanol. Diethyl ether is then added dropwise until the solution becomes cloudy (the point of saturation), then the solution is cooled.[7]
Methanol / WaterSuitable for polar compounds. Dissolve in a minimal amount of hot methanol, then add water as an anti-solvent.
AcetonitrileCan be effective for separating diastereomeric salts through fractional crystallization.[7]

Step-by-Step Recrystallization Protocol (Troubleshooting Focused):

  • Solvent Screening: Start with small amounts (10-20 mg) of your crude product in test tubes with different solvents to identify the best candidate.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen solvent to cover the solid. Heat the mixture to boiling with stirring. Continue adding small portions of hot solvent until the solid just dissolves completely. Causality: Using the absolute minimum amount of hot solvent is crucial for maximizing recovery.

  • Hot Filtration (If Necessary): If you observe insoluble impurities (e.g., dust, inorganic salts), perform a hot gravity filtration to remove them. Pre-heat your funnel and filter paper to prevent premature crystallization.

  • Cooling - The Critical Step:

    • To Prevent Oiling Out: Allow the hot, clear solution to cool slowly to room temperature. Do not disturb the flask. Rapid cooling (e.g., plunging into an ice bath) dramatically increases the chance of oiling out.

    • Once the flask has reached room temperature and crystals have started to form, you can then place it in an ice bath to maximize precipitation.

  • Crystal Collection: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor.

  • Drying: Dry the purified crystals under a high vacuum to remove all traces of solvent.

The following diagram illustrates the decision-making process for optimizing recrystallization.

G cluster_1 Recrystallization Optimization Workflow Start Crude Product Ready for Recrystallization Solvent Select Solvent System (e.g., IPA, EtOH/Ether) Start->Solvent Dissolve Dissolve in Minimum Hot Solvent Solvent->Dissolve Cool Cool Slowly to Room Temperature, then Ice Bath Dissolve->Cool Result Outcome? Cool->Result Success Pure Crystals Formed (Filter, Wash, Dry) Result->Success Good Crystals OilingOut Product 'Oils Out' Result->OilingOut Oil Formed LowYield Low Yield / No Crystals Result->LowYield Poor Recovery FixOil Troubleshoot: 1. Re-heat to dissolve oil. 2. Add more solvent. 3. Cool even slower. OilingOut->FixOil FixYield Troubleshoot: 1. Evaporate some solvent. 2. Use an anti-solvent. 3. Scratch flask interior. LowYield->FixYield FixOil->Cool FixYield->Cool

Caption: A workflow for troubleshooting common recrystallization issues.

Q4: How can I definitively confirm the purity of my final product?

A4: A combination of analytical techniques should be used to confirm both the purity and identity of the final compound. No single method is sufficient.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity assessment. An HPLC analysis with a UV detector will show the main product peak and any remaining impurities. The purity is typically reported as the area percentage of the main peak.[9]

    Typical HPLC Method Parameters:

ParameterValue
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA) or Formic AcidB: Acetonitrile + 0.1% TFA or Formic Acid
Gradient Start with a low %B (e.g., 5-10%), ramp up to a high %B (e.g., 95%) over 10-15 minutes.
Flow Rate 1.0 mL/min
Detection UV at 254 nm (due to the benzyl group)
Injection Volume 5-10 µL
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation. The spectra should be clean, with correct chemical shifts, integrations, and coupling patterns corresponding to the structure of (4-Benzyl-morpholin-2-yl)-acetic acid. The absence of peaks from starting materials or byproducts is a strong indicator of purity.[7]

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its identity. Electrospray ionization (ESI) is a common technique that will show the [M+H]⁺ ion for the free base.[7]

  • Gas Chromatography (GC): While HPLC is more common for this type of molecule, GC can also be used, sometimes after a derivatization step to increase volatility.[10][11][12] It is particularly useful for detecting residual solvents.

By using these methods in concert, you can be confident in the purity and identity of your synthesized (4-Benzyl-morpholin-2-yl)-acetic acid hydrochloride.

References

  • BenchChem Technical Support Team. (2025). Optimizing reaction conditions for the synthesis of morpholine derivatives. Benchchem.
  • BenchChem. (2025). A Comparative Guide to the Cross-Validation of Analytical Methods for Morpholine Derivatives. Benchchem.
  • OSHA. Morpholine - Analytical Method.
  • BenchChem. (2025). Application Note and Protocol: GC-MS Method for the Detection of Morpholine Derivatives. Benchchem.
  • ResearchGate. Different analytical methods of estimation of morpholine or its derivatives. ResearchGate.
  • PubMed. (2018). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. PubMed.
  • Google Patents. (n.d.). US7294623B2 - Benzyl morpholine derivatives. Google Patents.
  • E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences.
  • E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update.
  • ResearchGate. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. ResearchGate.
  • ResearchGate. (2019). Recent progress in the synthesis of morpholines. ResearchGate.
  • Sastry, T. U., et al. (n.d.). Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation.
  • Google Patents. (n.d.). US8664381B2 - Process for the preparation and purification of amorolfine hydrochloride. Google Patents.
  • Peeters, S., et al. (n.d.). Identification and synthesis of impurities formed during sertindole preparation.

Sources

Troubleshooting

Common pitfalls in handling (4-Benzyl-morpholin-2-yl)-acetic acid hydrochloride

Welcome to the technical support guide for (4-Benzyl-morpholin-2-yl)-acetic acid hydrochloride. This resource is designed for researchers, medicinal chemists, and drug development professionals to navigate the common cha...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for (4-Benzyl-morpholin-2-yl)-acetic acid hydrochloride. This resource is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges and pitfalls encountered when handling this versatile building block. As a substituted morpholine derivative, its unique structural features, while valuable, can present specific challenges in experimental workflows. This guide provides in-depth, troubleshooting-focused advice to ensure the integrity and success of your research.

I. Frequently Asked Questions (FAQs)

Here we address the most common initial queries regarding the handling and properties of (4-Benzyl-morpholin-2-yl)-acetic acid hydrochloride.

Q1: My (4-Benzyl-morpholin-2-yl)-acetic acid hydrochloride appears clumpy and difficult to weigh accurately. What is the cause and how can I mitigate this?

A1: This is a classic sign of hygroscopicity, a common characteristic of hydrochloride salts. The ionic nature of the salt readily attracts atmospheric moisture, causing the powder to clump.

  • Causality: The presence of the hydrochloride salt makes the compound susceptible to water absorption from the air.

  • Troubleshooting Protocol:

    • Storage: Always store the compound in a desiccator with a functional desiccant (e.g., silica gel, Drierite). Ensure the container is tightly sealed.

    • Handling: For weighing, use a glove box or a nitrogen-purged atmosphere if possible. If not available, minimize the time the container is open to the ambient atmosphere.

    • Drying: If the material has already absorbed moisture, it can be dried under a high vacuum for several hours. Gentle heating (e.g., 30-40°C) can be applied if the compound's thermal stability is not compromised, but this should be done with caution.

Q2: I'm having trouble dissolving the compound in my desired organic solvent for a reaction. What are my options?

A2: As a hydrochloride salt, (4-Benzyl-morpholin-2-yl)-acetic acid hydrochloride generally exhibits poor solubility in non-polar organic solvents.

  • Solubility Profile: Expect higher solubility in polar protic solvents like water, methanol, and ethanol, and limited solubility in aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), and ethyl acetate.

  • Troubleshooting Options:

    • Solvent Selection: Refer to the solubility table below for guidance. Consider starting with polar aprotic solvents like DMSO or DMF for reaction media if compatible with your chemistry.

    • Free-Basing: For reactions requiring solubility in less polar solvents, the hydrochloride salt can be converted to the free amine. This is achieved by partitioning the compound between an aqueous base (e.g., saturated sodium bicarbonate solution) and an organic solvent (e.g., DCM or ethyl acetate). The organic layer, now containing the more soluble free amine, can be dried and used in the subsequent reaction. Caution: The free amine may have different stability characteristics.

    • Sonication/Gentle Heating: For moderately soluble systems, gentle warming and sonication can aid dissolution. Always monitor for any signs of degradation.

Q3: My reaction is sluggish or failing. Could the starting material be the issue?

A3: Yes, several factors related to the starting material could be at play.

  • Purity: Verify the purity of your batch via HPLC or NMR. Impurities from the synthesis, such as unreacted starting materials or by-products, can interfere with your reaction.

  • Acidity: Remember that you are working with an acidic compound due to the carboxylic acid and the hydrochloride salt of the tertiary amine. If your reaction is base-sensitive, the acidity of the starting material could be inhibiting it. In such cases, the addition of a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) may be necessary to neutralize the hydrochloride and facilitate the reaction.

  • Degradation: See the section on stability for potential degradation pathways that could affect the quality of your starting material.

II. Troubleshooting Guide: Common Experimental Pitfalls

This section delves into specific problems that may arise during reactions and work-ups involving (4-Benzyl-morpholin-2-yl)-acetic acid hydrochloride.

Problem 1: Unexpected Debenzylation During Reaction

Symptom: You observe the formation of a more polar by-product, potentially identified by mass spectrometry as (Morpholin-2-yl)-acetic acid.

Causality: The N-benzyl group can be labile under certain conditions, particularly catalytic hydrogenation.[1][2]

Mechanism: Catalytic hydrogenation (e.g., using Pd/C and H₂) is a common method for removing N-benzyl protecting groups. If your synthetic route involves the reduction of another functional group in the presence of a palladium catalyst, you risk cleaving the N-benzyl bond.

Avoidance and Resolution:

  • Reagent Selection: If a reduction is necessary, consider alternative reducing agents that are less likely to cause debenzylation, such as sodium borohydride (NaBH₄) for carbonyl reductions.

  • Catalyst Poisoning: In some cases, catalyst poisoning (e.g., with sulfur-containing compounds) can suppress debenzylation while allowing other reductions to proceed, but this requires careful optimization.

  • Protecting Group Strategy: If debenzylation is unavoidable under the required reaction conditions, consider using a different N-protecting group in your synthetic design that is stable to those conditions.

Problem 2: Hydrolysis of an Ester Derivative

Symptom: You have converted the carboxylic acid to an ester, but during work-up or subsequent steps, you notice the reappearance of the carboxylic acid starting material.

Causality: Esters are susceptible to hydrolysis under both acidic and basic conditions.[3][4][5]

Workflow for Hydrolysis:

G Ester (4-Benzyl-morpholin-2-yl)-acetic acid ester Acid (4-Benzyl-morpholin-2-yl)-acetic acid Ester->Acid Hydrolysis H3O Aqueous Acid (H₃O⁺) H3O->Ester OH Aqueous Base (OH⁻) OH->Ester Workup Aqueous Work-up Workup->H3O Workup->OH

Caption: Risk of ester hydrolysis during aqueous work-up.

Avoidance and Resolution:

  • Anhydrous Conditions: If subsequent reactions need to be anhydrous, ensure that all solvents and reagents are thoroughly dried.

  • Careful Work-up: When performing an aqueous work-up, use neutral or slightly acidic/basic washes and minimize contact time. Avoid strong acids or bases if the ester needs to be preserved. Use brine to wash the organic layer and dry it thoroughly with a drying agent like MgSO₄ or Na₂SO₄.

  • Non-Aqueous Work-up: If possible, consider a non-aqueous work-up, such as direct filtration to remove solid by-products followed by solvent evaporation.

Problem 3: Formation of Impurities During Synthesis or Storage

Symptom: HPLC or NMR analysis shows unexpected peaks in your starting material or product.

Causality: Impurities can arise from the starting materials used in the synthesis of (4-Benzyl-morpholin-2-yl)-acetic acid hydrochloride or from its degradation.

Potential Impurities and Their Sources:

ImpurityPotential SourceMitigation Strategy
Benzyl alcohol, BenzaldehydeImpurities in the starting benzyl chloride or bromide.[6]Use high-purity starting materials.
(Morpholin-2-yl)-acetic acidIncomplete benzylation or debenzylation during synthesis/storage.Ensure complete reaction; store away from catalysts for hydrogenation.
Over-benzylated by-productsReaction of benzylating agent with the carboxylic acid.Control stoichiometry and reaction conditions.

Analytical Workflow for Purity Assessment:

G Sample Sample of (4-Benzyl-morpholin-2-yl)-acetic acid hydrochloride HPLC HPLC Analysis Sample->HPLC NMR ¹H NMR Analysis Sample->NMR MS Mass Spectrometry HPLC->MS Peak Identification Pure Purity > 95%? HPLC->Pure NMR->Pure Proceed Proceed with Experiment Pure->Proceed Yes Purify Purify (e.g., Recrystallization, Chromatography) Pure->Purify No Purify->Sample Re-analyze

Caption: Recommended workflow for purity verification.

III. Key Experimental Protocols

Protocol 1: Free-Basing of (4-Benzyl-morpholin-2-yl)-acetic acid hydrochloride

This protocol is for converting the hydrochloride salt to the free amine for improved solubility in organic solvents.

  • Dissolve 1.0 equivalent of (4-Benzyl-morpholin-2-yl)-acetic acid hydrochloride in a minimal amount of deionized water.

  • Transfer the aqueous solution to a separatory funnel.

  • Add an equal volume of a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) with gentle swirling until gas evolution ceases and the aqueous layer is basic (test with pH paper).

  • Stopper the funnel and shake vigorously, venting frequently.

  • Allow the layers to separate and drain the organic layer.

  • Extract the aqueous layer two more times with the organic solvent.

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the free amine.

Protocol 2: General Procedure for Amide Coupling

This protocol outlines a typical amide bond formation using the carboxylic acid functionality.

  • To a solution of (4-Benzyl-morpholin-2-yl)-acetic acid hydrochloride (1.0 eq.) in an appropriate aprotic solvent (e.g., DMF or DCM), add a non-nucleophilic base such as diisopropylethylamine (DIPEA, 2.2 eq.).

  • Add the desired amine (1.1 eq.) to the solution.

  • Add a coupling agent (e.g., HATU, 1.1 eq.) and allow the reaction to stir at room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with a mild aqueous acid (e.g., 1M HCl), saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography or recrystallization.

IV. References

  • Google Patents. (n.d.). Benzyl morpholine derivatives. Retrieved January 21, 2026, from

  • ResearchGate. (2016). Synthesis and Characterization of Some New Morpholine Derivatives. Retrieved January 21, 2026, from [Link]

  • PubChem. (n.d.). 2-(Morpholin-4-yl)acetic acid hydrochloride. Retrieved January 21, 2026, from [Link]

  • Thermo Fisher Scientific. (n.d.). 4-Benzyl-2-morpholinecarboxylic acid hydrochloride, 97%. Retrieved January 21, 2026, from [Link]

  • Science.gov. (n.d.). ester hydrolysis rate: Topics. Retrieved January 21, 2026, from [Link]

  • Penta Chemicals. (2025). Morpholine - SAFETY DATA SHEET. Retrieved January 21, 2026, from [Link]

  • RSC Publishing. (n.d.). Chemoselective debenzylation of N-benzyl tertiary amines with ceric ammonium nitrate. Retrieved January 21, 2026, from [Link]

  • Chemguide. (n.d.). hydrolysis of esters. Retrieved January 21, 2026, from [Link]

  • National Institutes of Health. (2011). Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives. Retrieved January 21, 2026, from [Link]

  • ResearchGate. (n.d.). An efficient method for the N-debenzylation of aromatic heterocycles. Retrieved January 21, 2026, from [Link]

  • MsdsDigital.com. (n.d.). MORPHOLINE. Retrieved January 21, 2026, from [Link]

  • ResearchGate. (2014). (PDF) Morpholines. Synthesis and Biological Activity. Retrieved January 21, 2026, from [Link]

  • E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. Retrieved January 21, 2026, from [Link]

  • Chemistry LibreTexts. (2022). 15.8: Hydrolysis of Esters. Retrieved January 21, 2026, from [Link]

  • University of Durham. (n.d.). A Tuneable Method for N-Debenzylation of Benzylamino Alcohols. Retrieved January 21, 2026, from [Link]

  • Master Organic Chemistry. (2022). Basic Hydrolysis of Esters - Saponification. Retrieved January 21, 2026, from [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (2000). Chemoselective debenzylation of N-benzyl tertiary amines with ceric ammonium nitrate. Retrieved January 21, 2026, from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Morpholine. Retrieved January 21, 2026, from [Link]

  • PubMed. (n.d.). Analysis of residual products in benzyl chloride used for the industrial synthesis of quaternary compounds by liquid chromatography with diode-array detection. Retrieved January 21, 2026, from [Link]

  • YouTube. (2019). mechanism of ester hydrolysis. Retrieved January 21, 2026, from [Link]

  • JournalAgent. (n.d.). SYNTHESIS OF SOME NEW HETEROCYCLIC COMPOUNDS WITH EXPECTED POTENTIAL BIOLOGICAL ACTIVITY. Retrieved January 21, 2026, from [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved January 21, 2026, from [Link]

  • PubChem. (n.d.). 4-Morpholineacetic acid. Retrieved January 21, 2026, from [Link]

  • Development and Validation of Conditions for the Determination of Residual Organic Solvents. (2022). Development and Validation of Conditions for the Determination of Residual Organic Solvents – Acetic Acid.... Retrieved January 21, 2026, from [Link]

Sources

Optimization

Technical Support Center: Enhancing the Bioavailability of (4-Benzyl-morpholin-2-yl)-acetic acid hydrochloride

Welcome to the dedicated technical support guide for (4-Benzyl-morpholin-2-yl)-acetic acid hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for (4-Benzyl-morpholin-2-yl)-acetic acid hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of enhancing the oral bioavailability of this compound. We will explore common challenges and provide in-depth, evidence-based troubleshooting guides to support your experimental success.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding (4-Benzyl-morpholin-2-yl)-acetic acid hydrochloride and the principles of bioavailability.

Q1: What are the likely physicochemical properties of (4-Benzyl-morpholin-2-yl)-acetic acid hydrochloride that could impact its bioavailability?

A1: (4-Benzyl-morpholin-2-yl)-acetic acid hydrochloride (CAS 170804-78-1) is a hydrochloride salt, which suggests it was synthesized in this form to improve its aqueous solubility and stability compared to the free base.[1][2] The structure contains a morpholine ring, which is relatively polar, and a benzyl group, which adds lipophilicity. The presence of both polar (morpholine, carboxylic acid) and non-polar (benzyl) moieties means its overall properties could be intermediate. The primary challenges for oral bioavailability will likely revolve around its permeability across the intestinal epithelium, as is common with hydrophilic or charged molecules.[3][4]

Q2: What is bioavailability, and why is it a critical parameter?

A2: Bioavailability refers to the fraction of an administered drug dose that reaches the systemic circulation in an unchanged form.[5] It is a crucial pharmacokinetic parameter because it determines the therapeutic efficacy of a drug.[6] Low oral bioavailability can lead to variable plasma concentrations, insufficient therapeutic effect, and the need for higher doses, which can increase the risk of side effects.[7]

Q3: How can I determine the Biopharmaceutics Classification System (BCS) class for this compound?

A3: The Biopharmaceutics Classification System (BCS) categorizes drugs based on their aqueous solubility and intestinal permeability.[3] This classification is critical for selecting an appropriate bioavailability enhancement strategy.[8]

  • BCS Class I: High Solubility, High Permeability

  • BCS Class II: Low Solubility, High Permeability

  • BCS Class III: High Solubility, Low Permeability[8]

  • BCS Class IV: Low Solubility, Low Permeability

To classify (4-Benzyl-morpholin-2-yl)-acetic acid hydrochloride, you must experimentally determine its solubility across a pH range of 1.2 to 6.8 and its permeability, typically using an in vitro model like Caco-2 cell monolayers.[9][10] Given its hydrochloride salt form, it is plausible the compound may fall into BCS Class III (high solubility, low permeability), a common challenge for many drug candidates.[3][4]

Q4: What initial challenges should I anticipate when working with a hydrochloride salt for oral delivery?

A4: While salt formation is a common strategy to enhance solubility, it is not without potential issues.[1] A primary concern is salt disproportionation , where the salt converts back to its less soluble free base form in the gastrointestinal tract, particularly in the higher pH environment of the intestine.[11] This can lead to precipitation and reduced absorption. It is crucial to assess the stability of the salt form in different pH environments that mimic the GI tract.[11]

Part 2: Troubleshooting Guides for Low Bioavailability

This section provides structured guidance for specific experimental challenges you may encounter.

Scenario 1: The compound shows high aqueous solubility but poor absorption in vivo (Suspected BCS Class III).

If your data suggests high solubility but low permeability, the intestinal membrane is the rate-limiting step for absorption.[3][4] The following strategies can be employed to overcome this barrier.

Q: How can I improve the intestinal permeability of my compound?

A: There are several established methods, including prodrug modification, the use of permeation enhancers, and nanotechnology-based approaches. [3][4]

  • Option 1: Prodrug Strategy

    Causality: The low permeability is likely due to the polar nature of the morpholine and carboxylic acid groups. A prodrug approach involves chemically modifying the molecule to create a more lipophilic version that can more easily diffuse across the lipid membranes of intestinal cells.[12][13][14] Once absorbed, the modifying group is cleaved by enzymes to release the active parent drug.[13]

    Experimental Workflow:

    • Design: Mask the polar carboxylic acid group by creating an ester prodrug (e.g., methyl or ethyl ester). This modification increases lipophilicity.

    • Synthesis: Synthesize the designed prodrug.

    • In Vitro Evaluation: Test the permeability of the prodrug using a Caco-2 or PAMPA assay.[9] You should observe significantly higher permeability compared to the parent compound.

    • Stability Testing: Evaluate the stability of the prodrug in simulated gastric and intestinal fluids and in plasma to ensure it is stable enough to be absorbed but will convert to the active drug in circulation.

    Diagram: Prodrug Activation Pathway

    G cluster_0 GI Lumen cluster_1 Enterocyte (Intestinal Cell) cluster_2 Systemic Circulation Prodrug Ester Prodrug (Lipophilic) Prodrug_Absorbed Absorbed Prodrug Prodrug->Prodrug_Absorbed Passive Diffusion Active_Drug Active Drug (Parent Compound) Prodrug_Absorbed->Active_Drug Enzymatic Cleavage Enzymes Esterases Enzymes->Prodrug_Absorbed

    Caption: Workflow for a prodrug strategy to enhance permeability.

  • Option 2: Formulation with Permeation Enhancers

    Causality: Permeation enhancers are excipients that transiently and reversibly open the tight junctions between intestinal epithelial cells, allowing paracellular transport of hydrophilic drugs.[7][8]

    Experimental Protocol:

    • Select Enhancers: Choose a panel of generally regarded as safe (GRAS) permeation enhancers.

    • In Vitro Screening: Use Caco-2 cell monolayers to screen the effect of these enhancers on the permeability of your compound. Measure the apparent permeability coefficient (Papp) and the transepithelial electrical resistance (TEER) to assess tight junction modulation and cell viability.

    • Optimization: Determine the optimal concentration of the most effective enhancer that maximizes permeability without causing significant cytotoxicity.

    Table 1: Common Permeation Enhancers for In Vitro Screening

    Enhancer Category Example Compounds Typical Mechanism of Action
    Surfactants Sodium lauryl sulfate, Polysorbate 80 Membrane fluidization, micelle formation[2][15]
    Fatty Acids Sodium caprate, Oleic acid Perturbation of the cell membrane
    Bile Salts Sodium deoxycholate, Sodium taurocholate Micelle formation, membrane interaction[4]
    Chelating Agents EDTA, Citric acid Disruption of tight junctions via calcium chelation

    | Polymers | Chitosan | Mucoadhesion and transient opening of tight junctions |

Scenario 2: The compound exhibits poor dissolution and/or precipitates in solution.

Even as a salt, the compound may have solubility or stability issues in the GI tract.

Q: My hydrochloride salt is precipitating at intestinal pH. What steps should I take?

A: This is likely due to salt disproportionation. You can address this by modifying the formulation's microenvironment or by using advanced formulation techniques. [11]

  • Option 1: pH Modification with Acidic Excipients

    Causality: Including acidic excipients in the formulation can create an acidic microenvironment around the drug particle as it dissolves, keeping the local pH low and preventing conversion to the less soluble free base.[11]

    Experimental Protocol:

    • Excipient Selection: Choose acidic excipients like citric acid or tartaric acid.

    • Formulation: Prepare physical mixtures or co-granulations of your compound with the selected excipient.

    • Dissolution Testing: Perform dissolution tests in a medium at pH 6.8 (simulating the small intestine) and compare the dissolution profile of the formulation with the pure drug. You should observe a higher rate and extent of dissolution with the acidic excipient.[11]

  • Option 2: Amorphous Solid Dispersions (ASDs)

    Causality: Converting the crystalline drug into an amorphous state within a polymer matrix can significantly enhance its apparent solubility and dissolution rate.[16][17] The amorphous form lacks a crystal lattice, so less energy is required for dissolution. The polymer helps to stabilize the amorphous state and prevent recrystallization.

    Experimental Protocol:

    • Polymer Screening: Select suitable polymers such as PVP, HPMC, or Soluplus®.

    • Preparation: Prepare ASDs using techniques like solvent evaporation or spray drying on a laboratory scale.

    • Characterization: Confirm the amorphous nature of the drug using Differential Scanning Calorimetry (DSC) and X-Ray Powder Diffraction (XRPD).

    • Performance Testing: Conduct dissolution studies to demonstrate the supersaturation and enhanced dissolution profile compared to the crystalline drug.

Scenario 3: A comprehensive formulation approach is needed to improve overall bioavailability.

Q: What advanced formulation strategies can I use to enhance both solubility and permeability?

A: Lipid-based and nanoparticle-based drug delivery systems are powerful tools for enhancing the bioavailability of challenging compounds. [17][18]

  • Strategy: Lipid-Based Formulations (e.g., SLNs, NLCs)

    Causality: Encapsulating the drug in lipid nanoparticles can improve bioavailability through several mechanisms: it protects the drug from degradation, enhances dissolution due to the high surface area, and can facilitate lymphatic absorption, which bypasses the first-pass metabolism in the liver.[18][19][20] This approach is particularly effective for improving the permeability of BCS Class III drugs.[19][21]

    Experimental Workflow:

    • Component Selection: Screen various solid lipids (e.g., glyceryl monostearate, Compritol® 888 ATO) and surfactants (e.g., Poloxamer 188, Tween® 80) for their ability to solubilize the drug.

    • Formulation: Prepare Solid Lipid Nanoparticles (SLNs) or Nanostructured Lipid Carriers (NLCs) using a high-shear homogenization and ultrasonication method.

    • Characterization: Measure particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.

    • In Vitro Release: Perform in vitro drug release studies to understand the release profile.

    • Permeability Assessment: Evaluate the transport of the nanoparticle formulation across Caco-2 cell monolayers to confirm enhanced permeability.[19]

    Diagram: Workflow for Lipid Nanoparticle Development

    G A Component Screening (Lipids, Surfactants) B Formulation by High-Shear Homogenization A->B C Characterization (Size, PDI, Zeta, EE%) B->C D In Vitro Release Study C->D Performance E In Vitro Permeability (Caco-2 Assay) C->E Functionality F Optimized Formulation for In Vivo Studies D->F E->F

    Caption: A streamlined workflow for developing lipid nanoparticles.

Part 3: Key Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay provides a quick, high-throughput method to estimate the passive permeability of a compound.[9]

  • Prepare Donor Plate: Add a solution of your compound in a buffer at a relevant pH (e.g., pH 6.5 for intestinal) to the wells of a 96-well donor plate.

  • Coat Filter Plate: Coat the membrane of a 96-well filter plate with a lipid solution (e.g., lecithin in dodecane).

  • Assemble Sandwich: Place the coated filter plate on top of an acceptor plate containing fresh buffer.

  • Add Donor Plate: Place the donor plate on top of the filter plate to create the "sandwich."

  • Incubate: Incubate the assembly for a specified time (e.g., 4-18 hours) at room temperature.

  • Analyze: Measure the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).

  • Calculate Permeability: Calculate the apparent permeability coefficient (Papp) using the appropriate formula.

Protocol 2: Caco-2 Cell Permeability Assay

This is the gold standard in vitro model for predicting human intestinal absorption as it uses a human cell line that differentiates to form a polarized monolayer with tight junctions.[8][9]

  • Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days until they form a differentiated monolayer.

  • Monolayer Integrity: Confirm the integrity of the monolayer by measuring the Transepithelial Electrical Resistance (TEER).

  • Permeability Study: Add the compound solution to the apical (donor) side and fresh buffer to the basolateral (acceptor) side.

  • Sampling: Take samples from the acceptor compartment at various time points.

  • Analysis: Quantify the compound concentration in the samples using LC-MS/MS.

  • Calculate Papp: Calculate the apparent permeability coefficient (Papp). Include high and low permeability control compounds (e.g., propranolol and atenolol) for validation.

References

  • Current and evolving approaches for improving the oral permeability of BCS Class III or analogous molecules - PubMed. (n.d.). Retrieved January 20, 2026, from [Link]

  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC - NIH. (n.d.). Retrieved January 20, 2026, from [Link]

  • Prodrug Strategies for Enhancing the Percutaneous Absorption of Drugs - PubMed Central. (n.d.). Retrieved January 20, 2026, from [Link]

  • Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. (n.d.). Retrieved January 20, 2026, from [Link]

  • Current prodrug strategies for improving oral absorption of nucleoside analogues. (n.d.). Retrieved January 20, 2026, from [Link]

  • Prodrug strategies for enhancing the percutaneous absorption of drugs - PubMed. (n.d.). Retrieved January 20, 2026, from [Link]

  • Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed. (n.d.). Retrieved January 20, 2026, from [Link]

  • In vitro models for prediction of drug absorption and metabolism - ITQB NOVA. (n.d.). Retrieved January 20, 2026, from [Link]

  • Prodrug Strategies for Enhancing the Percutaneous Absorption of Drugs - OUCI. (n.d.). Retrieved January 20, 2026, from [Link]

  • The Effect of Excipients on the Permeability of BCS Class III Compounds and Implications for Biowaivers - PMC - NIH. (n.d.). Retrieved January 20, 2026, from [Link]

  • Nanoparticle Formulation Increases Oral Bioavailability of Poorly Soluble Drugs: Approaches Experimental Evidences and Theory - PMC - NIH. (n.d.). Retrieved January 20, 2026, from [Link]

  • permeability enhancement of a bcs class iii drug through lipid-based nanoparticles: a quality by design approach - ResearchGate. (n.d.). Retrieved January 20, 2026, from [Link]

  • Prodrug Approach as a Strategy to Enhance Drug Permeability - MDPI. (n.d.). Retrieved January 20, 2026, from [Link]

  • Formulation Strategies in Medicinal Chemistry: Enhancing Bioavailability - Hilaris Publisher. (n.d.). Retrieved January 20, 2026, from [Link]

  • Nanoparticle Technology for the Delivery of Poorly Water-Soluble Drugs. (n.d.). Retrieved January 20, 2026, from [Link]

  • Solid Form Strategies for Increasing Oral Bioavailability - Drug Hunter. (n.d.). Retrieved January 20, 2026, from [Link]

  • Nanoparticle-based Drug Delivery Systems: Impact on Bioavailability and Therapeutic Efficacy - Hilaris Publisher. (n.d.). Retrieved January 20, 2026, from [Link]

  • (PDF) Current and evolving approaches for improving the oral permeability of BCS Class III or analogous molecules - ResearchGate. (n.d.). Retrieved January 20, 2026, from [Link]

  • "Lipid-Based Nanoparticle Drug Delivery Systems for Enhanced Bioavailability of Poorly Soluble Drugs" - aarf.asia. (n.d.). Retrieved January 20, 2026, from [Link]

  • Improved Bioavailability of Poorly Soluble Drugs through Gastrointestinal Muco-Adhesion of Lipid Nanoparticles - PMC - NIH. (n.d.). Retrieved January 20, 2026, from [Link]

  • Combined Methodologies for Determining In Vitro Bioavailability of Drugs and Prediction of In Vivo Bioequivalence From Pharmaceutical Oral Formulations - PMC - NIH. (n.d.). Retrieved January 20, 2026, from [Link]

  • Advanced In Vitro Models for Preclinical Drug Safety: Recent Progress and Prospects. (n.d.). Retrieved January 20, 2026, from [Link]

  • Evaluation of common in vitro assays for the prediction of oral bioavailability and hepatic metabolic clearance in humans | bioRxiv. (n.d.). Retrieved January 20, 2026, from [Link]

  • PERMEABILITY ENHANCEMENT OF A BCS CLASS III DRUG THROUGH LIPID-BASED NANOPARTICLES: A QUALITY BY DESIGN APPROACH | Semantic Scholar. (n.d.). Retrieved January 20, 2026, from [Link]

  • Drug Product Performance: In Vitro–In Vivo Correlation - JoVE. (n.d.). Retrieved January 20, 2026, from [Link]

  • Significance of excipients to enhance the bioavailability of poorly water-soluble drugs in oral solid dosage forms: A Review. (n.d.). Retrieved January 20, 2026, from [Link]

  • Physicochemical Approaches to Enhancing Oral Absorption | Pharmaceutical Technology. (n.d.). Retrieved January 20, 2026, from [Link]

  • Effect of Excipients on Salt Disproportionation during Dissolution: A Novel Application of In Situ Raman Imaging | Molecular Pharmaceutics - ACS Publications. (n.d.). Retrieved January 20, 2026, from [Link]

  • The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability - PMC - NIH. (n.d.). Retrieved January 20, 2026, from [Link]

  • Excipients to enhance oral drug bioavailability. - ResearchGate. (n.d.). Retrieved January 20, 2026, from [Link]

  • (4-BENZYL-MORPHOLIN-2-YL)-ACETIC ACID HYDROCHLORIDE [170804-78-1]. (n.d.). Retrieved January 20, 2026, from [Link]

  • 4-Benzyl-2-morpholinecarboxylic acid hydrochloride, 97%, Thermo Scientific. (n.d.). Retrieved January 20, 2026, from [Link]

  • Grand challenges in oral drug delivery - Frontiers. (n.d.). Retrieved January 20, 2026, from [Link]

  • Challenges and Recent Progress in Oral Drug Delivery Systems for Biopharmaceuticals - PMC - PubMed Central. (n.d.). Retrieved January 20, 2026, from [Link]

  • Advances and Challenges in Oral Drug Delivery: Improving Bioavailability and Therapeutic Effectiveness - Prime Scholars. (n.d.). Retrieved January 20, 2026, from [Link]

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  • Recent innovations in oral drug delivery systems: Examining current challenges and future opportunities for enhanced therapeutic - ScienceScholar. (n.d.). Retrieved January 20, 2026, from [Link]

  • 2-(Morpholin-4-yl)acetic acid hydrochloride | C6H12ClNO3 | CID 17750946 - PubChem. (n.d.). Retrieved January 20, 2026, from [Link]

  • Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - MDPI. (n.d.). Retrieved January 20, 2026, from [Link]

  • 4-Benzyl-2-morpholinecarboxylic acid, HCl(CAS# 135072-15-0 ) - angenechemical.com. (n.d.). Retrieved January 20, 2026, from [Link]

  • US7294623B2 - Benzyl morpholine derivatives - Google Patents. (n.d.).
  • 2-[1-(morpholin-4-yl)cyclopentyl]acetic acid hydrochloride - PubChemLite. (n.d.). Retrieved January 20, 2026, from [Link]

Sources

Troubleshooting

Modifying experimental protocols for (4-Benzyl-morpholin-2-yl)-acetic acid hydrochloride

Technical Support Center: (4-Benzyl-morpholin-2-yl)-acetic acid hydrochloride Document ID: TSG-BMAC-001 Last Updated: January 21, 2026 Welcome to the technical support guide for (4-Benzyl-morpholin-2-yl)-acetic acid hydr...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: (4-Benzyl-morpholin-2-yl)-acetic acid hydrochloride

Document ID: TSG-BMAC-001 Last Updated: January 21, 2026

Welcome to the technical support guide for (4-Benzyl-morpholin-2-yl)-acetic acid hydrochloride. This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this versatile morpholine derivative. Our goal is to empower you to anticipate and resolve experimental challenges, ensuring the integrity and success of your research.

Part 1: Compound Handling, Storage, and Safety FAQs

Proper handling and storage are foundational to experimental success and laboratory safety. This section addresses the most common initial queries regarding (4-Benzyl-morpholin-2-yl)-acetic acid hydrochloride.

Q1: How should I properly store (4-Benzyl-morpholin-2-yl)-acetic acid hydrochloride?

A1: As a hydrochloride salt, this compound can be hygroscopic. It should be stored in a tightly sealed container in a cool, dry place, preferably in a desiccator to protect it from atmospheric moisture.[1] For long-term storage, keeping it in a freezer at -20°C is recommended. Always allow the container to warm to room temperature before opening to prevent condensation of moisture onto the compound.

Q2: What are the primary safety precautions for handling this compound?

A2: (4-Benzyl-morpholin-2-yl)-acetic acid hydrochloride contains a morpholine substructure and is an acidic salt. Standard laboratory PPE, including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.[2][3] All handling of the solid powder or concentrated solutions should be performed in a certified chemical fume hood to avoid inhalation.[4][5] An eyewash station and safety shower should be readily accessible.[3]

Q3: The compound appears clumpy. How can I weigh it accurately?

A3: Clumping is a sign of moisture absorption. If this occurs, you can dry the compound under a high vacuum for several hours before weighing. For weighing, do not use a watch glass on an open bench. Instead, weigh the compound in a vial or a container that can be capped immediately to minimize exposure to air and moisture.

Part 2: Solubility and Solution Preparation Troubleshooting

Achieving a stable, clear solution is the first critical step in most experimental protocols. Solubility issues can lead to inconsistent results in biological assays and chemical reactions.[6]

Systematic Solubility Testing Workflow

Before committing a large amount of material, a small-scale solubility test is advised. The following workflow provides a systematic approach.

G cluster_0 Phase 1: Initial Solvent Screen cluster_1 Phase 2: Troubleshooting Insolubility A Weigh ~1-2 mg of compound B Add 100 µL of solvent (e.g., Water, PBS, DMSO) A->B C Vortex / Sonicate for 2 min B->C D Visually inspect for dissolution C->D E Insoluble in Aqueous Buffer? D->E F Adjust pH (e.g., add dilute NaOH to approach neutral pH) E->F Yes G Add co-solvent (e.g., 5-10% DMSO, Ethanol) E->G Still Insoluble H Gently warm to 37-40°C F->H G->H I Solution Clear? H->I J Proceed with experiment I->J Yes

Caption: Systematic workflow for solubility testing.

Troubleshooting Common Solubility Issues
Issue EncounteredProbable Cause(s)Recommended Solutions & Scientific Rationale
Compound is insoluble or poorly soluble in neutral aqueous buffers (e.g., PBS pH 7.4). The compound is a hydrochloride salt of a tertiary amine (the morpholine nitrogen). At neutral pH, a significant portion of the amine remains protonated and charged, which can affect solubility depending on the overall molecular properties.[6]1. Adjust pH: Cautiously add a dilute base (e.g., 0.1M NaOH) to raise the pH. As the morpholine nitrogen deprotonates to its freebase form, the overall polarity of the molecule changes, which can significantly improve solubility in some cases. 2. Use a Co-solvent: For many drug discovery compounds, adding a small percentage of an organic solvent like DMSO or ethanol (e.g., 1-5% v/v) can disrupt the crystal lattice energy and improve solvation.[6]
An oily film or separate liquid phase appears upon adding the compound to the buffer ("oiling out"). This occurs when the compound melts at the experimental temperature but is immiscible with the solvent system, or when the concentration exceeds its solubility limit under those conditions.1. Increase Solvent Volume: First, try diluting the sample to see if it falls below the solubility limit. 2. Introduce a Co-solvent: As above, DMSO or ethanol can help solubilize the oily phase. 3. Gentle Warming: Warming the mixture slightly (e.g., to 37°C) can increase solubility, but be cautious of potential degradation with prolonged heating.
The final solution is hazy or cloudy, even after vigorous mixing. This may indicate the presence of insoluble impurities from the synthesis or that the compound has precipitated out of the solution. Kinetic solubility has been exceeded.[7][8]1. Filtration: Filter the solution through a 0.22 µm syringe filter to remove particulates. This will give you a saturated solution. 2. Re-evaluate Solvent System: The chosen solvent may be inappropriate. Re-assess solubility in different systems as per the workflow. 3. Characterize Precipitate: If possible, analyze the precipitate to confirm if it is the compound or an impurity.
Protocol: Preparation of a 10 mM Stock Solution in DMSO
  • Accurately weigh 2.86 mg of (4-Benzyl-morpholin-2-yl)-acetic acid hydrochloride (MW: 285.76 g/mol ).

  • Transfer the solid to a clean 1.5 mL microfuge tube.

  • Add 1.0 mL of high-purity, anhydrous DMSO.

  • Vortex vigorously for 2-3 minutes. If needed, sonicate in a water bath for 5 minutes to ensure complete dissolution.

  • Visually inspect the solution against a light source to ensure it is clear and free of particulates.

  • Store the stock solution at -20°C in small aliquots to avoid multiple freeze-thaw cycles.

Part 3: Modifying Reaction Protocols: Amide Coupling

A primary application for this molecule is the use of its carboxylic acid functionality in amide bond formation, a cornerstone of medicinal chemistry.

Standard Amide Coupling Workflow (EDC/HOBt)

The following diagram outlines a typical workflow for coupling the title compound with a primary amine.

G A Dissolve (4-Benzyl-morpholin-2-yl)-acetic acid hydrochloride in DMF/DCM B Add Base (e.g., DIPEA, 2.5 eq) to form free carboxylate A->B C Cool to 0°C B->C D Add HOBt (1.2 eq) C->D E Add EDC·HCl (1.2 eq) D->E F Stir for 15-30 min (Activation Step) E->F G Add Primary Amine (1.0 eq) F->G H Allow to warm to RT and stir for 4-16h G->H I Monitor reaction by TLC or LC-MS H->I J Work-up and Purification I->J

Caption: Workflow for EDC/HOBt mediated amide coupling.

Troubleshooting Guide for Amide Coupling Reactions

Q1: My LC-MS analysis shows a significant amount of unreacted starting material even after 16 hours. What went wrong?

A1: This is a common issue that can stem from several sources:

  • Insufficient Base: The starting material is a hydrochloride salt. The HCl will neutralize one equivalent of your base before the carboxylic acid can be deprotonated. Furthermore, the morpholine nitrogen is basic and will exist in equilibrium with its protonated form. You must use at least 2 equivalents of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA) to neutralize the HCl salt and ensure the carboxylate is available for activation. An excess of base (2.5-3.0 eq) is often recommended.[9]

  • Inactive Coupling Reagents: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is moisture-sensitive.[10] If it has been stored improperly, it will be hydrolyzed and inactive. Use a fresh bottle of EDC or EDC from a desiccator.

  • Steric Hindrance: If the amine you are coupling is sterically bulky, the reaction rate will be significantly slower. In such cases, switching to a more potent coupling reagent like HATU or HBTU may be necessary.[10][11]

Q2: My reaction mixture is messy, and I see a major byproduct with a mass of (EDC + H₂O). What is this?

A2: You are likely observing the N-acylisourea byproduct. The primary mechanism of EDC is to activate the carboxylic acid, forming a highly reactive O-acylisourea intermediate.[12] If this intermediate does not react quickly with an amine, it can rearrange to a more stable, but unreactive, N-acylisourea.

  • The Role of HOBt: This is precisely why 1-Hydroxybenzotriazole (HOBt) is included.[13][14] HOBt traps the reactive O-acylisourea intermediate to form an HOBt-ester, which is less prone to rearrangement but still highly reactive towards the amine.[15] Ensure you are adding HOBt before or concurrently with EDC.

Q3: The work-up is difficult. How do I remove the urea byproduct and excess HOBt?

A3: The urea byproduct from EDC is water-soluble, which is an advantage over DCC.[13][16] A standard aqueous work-up should remove most of it.

  • Aqueous Wash: After the reaction, dilute the mixture with a suitable organic solvent like ethyl acetate or dichloromethane. Wash the organic layer sequentially with:

    • A mild acid (e.g., 5% citric acid or 1M HCl) to remove excess base (DIPEA).

    • A mild base (e.g., saturated sodium bicarbonate solution) to remove unreacted starting material and HOBt.

    • Brine (saturated NaCl solution) to reduce the amount of water in the organic layer.

  • DMF Removal: If you used DMF as a solvent, it can be difficult to remove. Washing the organic layer multiple times with water or a 5% LiCl aqueous solution can help extract the DMF.[17]

Protocol: EDC/HOBt Coupling of (4-Benzyl-morpholin-2-yl)-acetic acid with Benzylamine
  • To a round-bottom flask under an inert atmosphere (N₂ or Argon), add (4-Benzyl-morpholin-2-yl)-acetic acid hydrochloride (100 mg, 0.35 mmol).

  • Dissolve in 5 mL of anhydrous dichloromethane (DCM).

  • Cool the flask to 0°C in an ice bath.

  • Add N,N-Diisopropylethylamine (DIPEA) (152 µL, 0.875 mmol, 2.5 eq). Stir for 5 minutes.

  • Add 1-Hydroxybenzotriazole (HOBt) (57 mg, 0.42 mmol, 1.2 eq).

  • Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (81 mg, 0.42 mmol, 1.2 eq).

  • Stir the mixture at 0°C for 20 minutes.

  • Add benzylamine (38 µL, 0.35 mmol, 1.0 eq) dropwise.

  • Remove the ice bath and allow the reaction to stir at room temperature for 12 hours.

  • Monitor the reaction's progress via TLC or LC-MS.

  • Upon completion, proceed with an aqueous work-up as described in the troubleshooting section.

  • Purify the crude product via flash column chromatography.

Part 4: Analytical Characterization FAQs

Q1: What are the expected key signals in the ¹H NMR spectrum?

A1: The ¹H NMR spectrum should show several characteristic signals:

  • Aromatic Protons: A multiplet between 7.2-7.4 ppm corresponding to the five protons of the benzyl group.[18][19]

  • Benzyl CH₂: A singlet or a sharp multiplet around 3.5 ppm for the two protons of the benzylic CH₂ group.[20]

  • Morpholine Protons: A complex series of multiplets between ~2.0 and 4.0 ppm. The protons adjacent to the oxygen (~3.6-3.9 ppm) will be further downfield than those adjacent to the nitrogen (~2.2-2.8 ppm).[21]

  • Acetic Acid CH₂: A doublet or multiplet, likely around 2.5-2.8 ppm, adjacent to the chiral center and the carboxylic acid.

Q2: What is the expected exact mass for the parent ion in high-resolution mass spectrometry (HRMS)?

A2: For the freebase form, (4-Benzyl-morpholin-2-yl)-acetic acid (C₁₃H₁₇NO₃), the expected monoisotopic mass for the protonated molecule [M+H]⁺ would be 252.1281 . For the sodium adduct [M+Na]⁺, it would be 274.1101 .

Q3: What are good starting conditions for a reversed-phase HPLC method?

A3: Given the compound's polarity, retaining it on a standard C18 column can be challenging.[22][23][24]

  • Column: A standard C18 or C8 column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.

  • Mobile Phase:

    • A: 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA) in Water. The acidic modifier is crucial to ensure consistent protonation of the morpholine nitrogen, leading to sharper peaks.

    • B: Acetonitrile or Methanol.

  • Gradient: Start with a shallow gradient, for example: 5% B to 95% B over 15 minutes.

  • Detection: UV detection at 254 nm (for the benzyl group) and 210 nm.

If retention is poor, consider using a column designed for polar compounds, such as a polar-embedded or phenyl-hexyl phase.[25]

References

  • Resolian. HPLC-UV Method Development for Highly Polar Impurities. [Link]

  • Alsenz, J., & Kansy, M. (2007). In vitro solubility assays in drug discovery. PubMed. [Link]

  • Carl ROTH. Safety Data Sheet: Morpholine. [Link]

  • Brenntag. Morpholine - SAFETY DATA SHEET. [Link]

  • Separation Science. Strategies to Enable and Simplify HPLC Polar Compound Separation. [Link]

  • SlideShare. SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. [Link]

  • Cole-Parmer. Material Safety Data Sheet - Morpholine, 99+%. [Link]

  • Nexchem Ltd. SAFETY DATA SHEET - Morpholine. [Link]

  • Aapptec Peptides. Coupling Reagents. [Link]

  • Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]

  • Poor Man's Chemist. Diethylamine HCl → Freebase Diethylamine #chemistry #freebase #lsd. YouTube. [Link]

  • Reddit. EDC-HOBt Amide coupling workup help. [Link]

  • ResearchGate. What is the best way to convert my amine compound from the salt form into free amine?. [Link]

  • University of California, Santa Cruz. Standard Operating Procedure - Hydrochloric Acid. [Link]

  • American Pharmaceutical Review. Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination. [Link]

  • National Institutes of Health. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]

  • Common Organic Chemistry. Amine to Amide (EDC + HOBt). [Link]

  • Royal Society of Chemistry. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. [Link]

  • ResearchGate. How to free the Base from Cystamine/Cysteamine Hydrochloric Salt?. [Link]

  • Chemistry LibreTexts. 14.5: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

  • Indian Academy of Sciences. Coupling in the absence of a tertiary base: A method for the deprotonation of hydrochloride salts of peptide esters to free amin. [Link]

  • University of Wisconsin-Madison. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]

  • Oregon State University. 1H NMR Chemical Shift. [Link]

  • Sciencemadness Discussion Board. Converting amino acid salts to freebase amino acids?. [Link]

  • Scribd. HCL Storage and Handling. [Link]

  • OxyChem. Hydrochloric Acid Handbook. [Link]

  • Chemical Safety. Chemical Storage Guidelines: Safely Handling Acids, Bases, and Solvent. [Link]

  • ACD/Labs. Recognizing the NMR pattern for morpholine. [Link]

  • University of Cambridge. Chemical shifts. [Link]

  • Quora. How do you store hydrochloric acid, HCl?. [Link]

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Optimization

Addressing batch-to-batch variation of (4-Benzyl-morpholin-2-yl)-acetic acid hydrochloride

A Senior Application Scientist's Guide to Navigating Batch-to-Batch Variation Welcome to the technical support center for (4-Benzyl-morpholin-2-yl)-acetic acid hydrochloride. This guide is designed for researchers, medic...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Navigating Batch-to-Batch Variation

Welcome to the technical support center for (4-Benzyl-morpholin-2-yl)-acetic acid hydrochloride. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this chiral morpholine derivative in their experimental workflows. Batch-to-batch variation is a common challenge in chemical synthesis that can significantly impact experimental reproducibility, downstream reactions, and ultimately, the quality of the final product.[1] This resource provides a structured, in-depth approach to troubleshooting and mitigating these variations through a series of frequently asked questions, detailed protocols, and expert insights.

Introduction: Understanding the Sources of Variability

(4-Benzyl-morpholin-2-yl)-acetic acid hydrochloride is a key building block in pharmaceutical synthesis.[2] Its structure contains a chiral center, a tertiary amine, a carboxylic acid, and an aromatic ring, all of which contribute to its utility and its potential for variability. Batch-to-batch inconsistencies can arise from several key areas:

  • Chemical Purity: Residual starting materials, reagents, or solvents, and the formation of side-products.

  • Stereochemical Integrity: Variations in the ratio of enantiomers (R/S isomers).

  • Physical Properties: Differences in crystalline form (polymorphism), moisture content (hygroscopicity), and particle size.

  • Stability: Degradation of the compound over time or under specific storage conditions.

This guide will systematically address each of these potential issues, providing you with the knowledge and tools to identify, diagnose, and resolve batch-specific problems.

Part 1: Troubleshooting Chemical Purity and Impurities

The synthesis of substituted morpholines can be complex, leading to a variety of potential impurities.[3][4] Understanding the synthetic route is the first step in predicting and identifying these unwanted components.

FAQ 1: My downstream reaction is yielding unexpected byproducts. Could impurities in my starting material be the cause?

Answer: Absolutely. Impurities from the synthesis of (4-Benzyl-morpholin-2-yl)-acetic acid hydrochloride are a primary cause of unexpected downstream reactivity. A common synthetic route involves the N-benzylation of a morpholine-2-acetic acid precursor. Variations in reaction conditions can lead to several classes of impurities.

Common Potential Impurities:

Impurity ClassPotential Structure/IdentityOriginDownstream Impact
Unreacted Starting Material Morpholin-2-yl-acetic acid or its esterIncomplete N-benzylationCan compete in subsequent reactions, leading to non-benzylated byproducts.
Over-alkylation Products Quaternary ammonium saltsReaction of the product with excess benzyl halideCan alter solubility and may be difficult to remove. Generally unreactive.
Reagent Residues Benzyl bromide, benzyl chlorideExcess reagent from the N-benzylation stepHighly reactive alkylating agents that can interfere with numerous functional groups.
Ring-Opened Byproducts e.g., N-benzyl-N-(2-hydroxyethyl)glycineInstability of the morpholine ring under harsh acidic or basic conditionsCan introduce reactive hydroxyl and secondary amine groups, leading to complex side reactions.
Solvent Residues Toluene, THF, Dichloromethane, etc.Incomplete removal during workup and dryingCan affect solubility and reaction kinetics. Some, like dichloromethane, can be reactive.

Troubleshooting Workflow for Impurity Identification:

Caption: Workflow for identifying and resolving chemical impurity issues.

Part 2: Addressing Stereochemical Variation

The C-2 position of the morpholine ring is a stereocenter. As such, (4-Benzyl-morpholin-2-yl)-acetic acid hydrochloride exists as a pair of enantiomers. Unless a stereospecific synthesis or resolution is performed, the material will be a racemic (1:1) mixture. Batch-to-batch variation in the enantiomeric ratio can have profound biological and chemical consequences.[5][6][7]

FAQ 2: My biological assay results are inconsistent between batches, even though the chemical purity by standard HPLC and NMR looks identical. What could be the problem?

Answer: This is a classic indicator of stereochemical variability. Biological systems are chiral, and often one enantiomer (the eutomer) of a drug or intermediate has significantly higher activity than the other (the distomer).[7] The distomer may even be inactive or cause off-target effects.[5][8] If your batches have different ratios of the R- and S-enantiomers, you will observe different biological responses.

Key Considerations for Stereoisomers:

  • Pharmacological Activity: The two enantiomers can have vastly different binding affinities for receptors and enzymes.[6]

  • Reaction Kinetics: In reactions involving other chiral molecules (e.g., enzymes, chiral catalysts), the enantiomers will react at different rates.

  • Physical Properties: While enantiomers have identical physical properties in a non-chiral environment, their diastereomeric salts (formed during resolution) will have different solubilities.

Protocol for Determining Enantiomeric Excess (ee%): Chiral HPLC

Standard reversed-phase HPLC on achiral columns (like a C18) will not separate enantiomers. A specialized Chiral Stationary Phase (CSP) is required.[9][10]

  • Column Selection: Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives like Chiralcel® OD or Chiralpak® AD) are excellent starting points for separating molecules with aromatic groups and carbonyl functionalities.[9]

  • Mobile Phase Screening:

    • Normal Phase: Typically mixtures of hexane or heptane with an alcohol modifier (e.g., isopropanol, ethanol). This mode often provides the best selectivity.

    • Polar Organic Mode: Acetonitrile or methanol, often with acidic or basic additives.

    • Reversed-Phase: Acetonitrile/water or methanol/water, usually with a buffer.

  • Sample Preparation: Dissolve a small amount of the hydrochloride salt in the initial mobile phase to a concentration of ~1 mg/mL. Filter through a 0.45 µm filter.

  • Analysis:

    • Inject the sample onto the chiral column.

    • Monitor the elution profile using a UV detector (e.g., at 254 nm for the benzyl group).

    • If the batch is not enantiopure, two peaks will be observed.

  • Quantification: Calculate the enantiomeric excess using the peak areas:

    • ee% = [(Area1 - Area2) / (Area1 + Area2)] * 100

Expected Outcome: A Certificate of Analysis for a racemic mixture should show two peaks of nearly identical area (ee% ≈ 0). A significant deviation between batches indicates inconsistent stereochemical control during synthesis or resolution.

Caption: Impact of enantiomeric ratio on biological activity.

Part 3: Managing Physical Property Variations

Even if a batch is chemically and stereochemically pure, its physical properties can vary. For a solid hydrochloride salt, the two most critical physical attributes are polymorphism and hygroscopicity.

FAQ 3: One batch of my compound is difficult to handle—it's clumpy and won't dissolve as quickly as previous batches. What's going on?

Answer: This is likely due to either hygroscopicity (water absorption) or a difference in the crystalline form (polymorphism).

A. Hygroscopicity

Hydrochloride salts are formed by reacting a basic amine with HCl. This process can make the resulting salt prone to absorbing moisture from the atmosphere.[11]

  • Impact: Excessive moisture absorption can lead to physical clumping, decreased flowability, and can even promote chemical degradation through hydrolysis.[11][12]

  • Troubleshooting:

    • Check Storage Conditions: Ensure the compound is stored in a tightly sealed container with a desiccant, away from high humidity.

    • Karl Fischer Titration: This is the gold standard for accurately quantifying water content. Compare the water content of the problematic batch to a "good" batch. A significantly higher value confirms a moisture issue.

    • Drying: If the compound is thermally stable, it can be dried under a high vacuum (e.g., at 40-50 °C) to remove excess water.

B. Polymorphism

Polymorphism is the ability of a compound to exist in multiple different crystal lattice arrangements.[10][13] These different forms can have distinct physical properties.

  • Impact: Different polymorphs can have different solubilities, dissolution rates, melting points, and stability. A switch from a less stable (more soluble) form to a more stable (less soluble) form between batches could explain the observed issues.[10]

  • Troubleshooting:

    • Visual Inspection: Sometimes different polymorphs have different crystal habits (e.g., needles vs. plates), which can be observed under a microscope.

    • Differential Scanning Calorimetry (DSC): This technique measures heat flow as a function of temperature. Different polymorphs will typically have different melting points and may exhibit solid-solid phase transitions.

    • Powder X-Ray Diffraction (PXRD): This is the definitive technique for identifying crystalline forms. The diffraction pattern is a unique fingerprint for a specific polymorph.[9] Comparing the PXRD patterns of a "good" and "bad" batch will confirm if they are different crystalline forms.

Part 4: Ensuring Long-Term Stability

FAQ 4: After several months in storage, my compound's purity has decreased. What are the likely degradation pathways?

Answer: As a hydrochloride salt of a molecule containing an amine and a carboxylic acid, there are a few primary degradation pathways to consider, especially under accelerated stability testing or improper storage conditions.

Potential Degradation Pathways:

  • Oxidation: The tertiary amine is susceptible to oxidation, which can lead to the formation of an N-oxide. This is often accelerated by light, heat, and the presence of trace metal ions.

  • Hydrolysis: While generally stable, if significant moisture is absorbed, hydrolysis of amide impurities or other labile functional groups could occur.[12]

  • Decarboxylation: Though less common without extreme heat, the loss of CO2 from the acetic acid moiety is a theoretical possibility.

  • De-benzylation: Cleavage of the N-benzyl group can occur under certain harsh conditions (e.g., catalytic hydrogenation, strong acids), though this is less likely under standard storage.

Investigative Protocol:

  • Forced Degradation Study: To identify potential degradants, subject a sample to stress conditions (e.g., high heat, high humidity, acid/base hydrolysis, oxidation with H₂O₂, UV light exposure).

  • LC-MS Analysis: Analyze the stressed samples by LC-MS to separate and identify the mass of any new peaks. This provides crucial clues to the structure of the degradation products.

  • Review Storage: Ensure the material is stored in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation.

By systematically working through these troubleshooting guides, researchers can effectively diagnose and mitigate the common causes of batch-to-batch variation, ensuring the consistency and reliability of their experimental results.

References

  • Arimie, J. A., et al. (2021). Effects of Stereoisomers on Drug Activity. IntechOpen. Available at: [Link]

  • Drayer, D. E. (1988). Stereochemistry in Drug Action. Clinical Pharmacology & Therapeutics. Available at: [Link]

  • McConathy, J., & Owens, M. J. (2003). Stereochemistry in Drug Action. Primary Care Companion to The Journal of Clinical Psychiatry. Available at: [Link]

  • Nogrady, T. (n.d.). Stereochemistry and Biological Activity of Drugs. Available at: [Link]

  • Patel, H., et al. (2015). CHIRAL SYNTHESIS: AN OVERVIEW. ResearchGate. Available at: [Link]

  • Phenomenex Inc. (n.d.). Chiral HPLC Separations. Available at: [Link]

  • Sabbagh, F., & D'Souza, R. (2022). Polymorphism in Pharmaceutical Hydrochloride Salts. Crystal Growth & Design. Available at: [Link]

  • U.S. Food and Drug Administration. (2013). Regulatory Considerations on Pharmaceutical Solids: Polymorphs/Salts and Co-Crystals. Available at: [Link]

  • Vasanthavada, M., et al. (2011). Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. Molecules. Available at: [Link]

  • Vepuri, S. B., & Klorig, E. (2021). Batch-to-batch variation: Significance and symbolism. Journal of Ayurveda and Integrative Medicine. Available at: [Link]

  • Wainer, I. W. (1997). ANALYTICAL CHIRAL SEPARATION METHODS. Pure and Applied Chemistry. Available at: [Link]

  • W.O. Patent No. WO2020172584A1. (2020). Solid polymorphs of a flna-binding compound and its hydrochloride salts. Google Patents.
  • U.S. Patent No. US7294623B2. (2007). Benzyl morpholine derivatives. Google Patents.
  • Al-Tamiemi, E. O., Khammas, S. J., & AlKaissi, S. S. (2016). Synthesis and Characterization of Some New Morpholine Derivatives. Baghdad Science Journal. Available at: [Link]

  • Waterman, K. C. (2007). Understanding the chemical basis of drug stability and degradation. The Pharmaceutical Journal. Available at: [Link]

  • Beutner, G. L., et al. (2017). A New Strategy for the Synthesis of Substituted Morpholines. The Journal of Organic Chemistry. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Morpholine synthesis. Retrieved January 20, 2026, from [Link]

  • Ortiz, K. G., et al. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. Available at: [Link]

  • Singh, S., et al. (2013). Biological relevance and synthesis of C-substituted morpholine derivatives. Tetrahedron. Available at: [Link]

  • T. L. Lemke, D. A. Williams, Eds. (2008). Foye's Principles of Medicinal Chemistry. Lippincott Williams & Wilkins.
  • Chemsigma. (n.d.). (4-BENZYL-MORPHOLIN-2-YL)-ACETIC ACID HYDROCHLORIDE [170804-78-1]. Retrieved January 20, 2026, from [Link]

  • Basanagouda, M., et al. (2021). Synthesis and crystal structure of 4-benzyl-4-pentylmorpholin-4-ium chloride. IUCrData. Available at: [Link]

  • Organic Syntheses. (n.d.). Acrylamide, N-benzyl-. Retrieved January 20, 2026, from [Link]

  • Gasparrini, F., et al. (2021). Enantiomeric Separation of New Chiral Azole Compounds. Molecules. Available at: [Link]

  • Maciag, A. E., et al. (2012). A General, Enantioselective Synthesis of Protected Morpholines and Piperazines. Organic Letters. Available at: [Link]

  • Zhu, J., et al. (2021). Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement. Angewandte Chemie. Available at: [Link]

  • Fisher Scientific. (n.d.). 4-Benzyl-2-morpholinecarboxylic acid hydrochloride, 97%, Thermo Scientific. Retrieved January 20, 2026, from [Link]

  • PubChem. (n.d.). 4-Benzylmorpholine-2-carboxylic acid. Retrieved January 20, 2026, from [Link]

  • PubChem. (n.d.). 2-(Morpholin-4-yl)acetic acid hydrochloride. Retrieved January 20, 2026, from [Link]

  • Li, S., et al. (2019). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceutics. Available at: [Link]

  • Pop, A., et al. (2023). An Overview of Degradation Strategies for Amitriptyline. International Journal of Molecular Sciences. Available at: [Link]

  • Gumieniczek, A., et al. (2018). Kinetics and Characterization of Degradation Products of Dihydralazine and Hydrochlorothiazide in Binary Mixture by HPLC-UV, LC-DAD and LC–MS Methods. ResearchGate. Available at: [Link]

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Reference Data & Comparative Studies

Validation

A Researcher's Guide to Investigating a Novel Morpholine-Based SNRI Candidate: A Hypothetical Case Study of (4-Benzyl-morpholin-2-yl)-acetic acid hydrochloride

For researchers and drug development professionals, the quest for novel therapeutics for central nervous system (CNS) disorders is a continuous endeavor. Among the various molecular scaffolds utilized in medicinal chemis...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the quest for novel therapeutics for central nervous system (CNS) disorders is a continuous endeavor. Among the various molecular scaffolds utilized in medicinal chemistry, the morpholine ring is a valuable heterocycle. Its unique physicochemical and conformational properties, including a flexible conformation and the presence of both a weak basic nitrogen and an oxygen atom, can improve blood-brain barrier permeability and overall pharmacokinetic profiles of drug candidates.[1][2] This has led to the incorporation of the morpholine moiety in a wide range of CNS-active compounds to enhance potency and modulate pharmacokinetic/pharmacodynamic properties.[2]

Serotonin-norepinephrine reuptake inhibitors (SNRIs) are a class of antidepressants that function by blocking the reabsorption of both serotonin and norepinephrine, thereby increasing their availability in the synaptic cleft.[3][4] This dual mechanism of action can offer advantages in treating a broad spectrum of depressive and anxiety disorders. The development of novel SNRIs continues to be an active area of research, with a focus on improving efficacy, safety, and tolerability profiles.

This guide presents a hypothetical case study of (4-Benzyl-morpholin-2-yl)-acetic acid hydrochloride as a novel SNRI candidate. While this compound is commercially available, there is a notable absence of published pharmacological data in the public domain. Therefore, this document will serve as a comprehensive roadmap for researchers on how to systematically characterize such a compound, from initial in vitro screening to preclinical evaluation, and how its potential profile would compare to established SNRIs.

Pharmacological Characterization of a Novel SNRI Candidate

The initial step in evaluating a potential SNRI is to determine its binding affinity and functional potency at the primary targets: the serotonin transporter (SERT) and the norepinephrine transporter (NET). It is also crucial to assess its affinity for the dopamine transporter (DAT) to understand its selectivity profile.

In Vitro Assays: Determining Binding Affinity and Functional Potency

1. Radioligand Binding Assays

Radioligand binding assays are a standard method to determine the affinity of a test compound for a specific receptor or transporter. In this assay, a radiolabeled ligand with known high affinity for the target is competed off by the unlabeled test compound. The concentration of the test compound that displaces 50% of the radioligand is known as the IC50, which can then be used to calculate the binding affinity (Ki).

Experimental Protocol: Radioligand Binding Assay

  • Objective: To determine the binding affinity (Ki) of (4-Benzyl-morpholin-2-yl)-acetic acid hydrochloride for human SERT, NET, and DAT.

  • Materials:

    • Cell membranes expressing recombinant human SERT, NET, or DAT.

    • Radioligands: [³H]Citalopram (for SERT), [³H]Nisoxetine (for NET), and [³H]WIN 35,428 (for DAT).

    • Non-specific binding controls: Paroxetine (for SERT), Desipramine (for NET), and Cocaine (for DAT).

    • Test compound: (4-Benzyl-morpholin-2-yl)-acetic acid hydrochloride, dissolved in a suitable solvent (e.g., DMSO).

    • Assay buffer and scintillation fluid.

  • Procedure:

    • Prepare serial dilutions of the test compound.

    • In a 96-well plate, add the cell membranes, the radioligand, and either the test compound, buffer (for total binding), or the non-specific binding control.

    • Incubate the plates at a specified temperature for a set duration to allow binding to reach equilibrium.

    • Terminate the assay by rapid filtration through glass fiber filters to separate bound from unbound radioligand.

    • Wash the filters with ice-cold assay buffer.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding at each concentration of the test compound.

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a dose-response curve.

    • Determine the IC50 value from the curve using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

2. Neurotransmitter Uptake Inhibition Assays

While binding assays measure affinity, neurotransmitter uptake assays determine the functional potency of a compound in inhibiting the reuptake of neurotransmitters into cells.

Experimental Protocol: Neurotransmitter Uptake Inhibition Assay

  • Objective: To determine the functional potency (IC50) of (4-Benzyl-morpholin-2-yl)-acetic acid hydrochloride in inhibiting the uptake of serotonin and norepinephrine.

  • Materials:

    • Cell lines stably expressing human SERT or NET (e.g., HEK293 cells).

    • Radiolabeled neurotransmitters: [³H]Serotonin (5-HT) and [³H]Norepinephrine (NE).

    • Test compound: (4-Benzyl-morpholin-2-yl)-acetic acid hydrochloride.

    • Known inhibitors for control: Fluoxetine (for SERT) and Desipramine (for NET).

  • Procedure:

    • Plate the cells in a 96-well plate and allow them to adhere.

    • Pre-incubate the cells with various concentrations of the test compound or control inhibitor.

    • Add the radiolabeled neurotransmitter and incubate for a short period.

    • Terminate the uptake by washing the cells with ice-cold buffer.

    • Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of uptake inhibition at each concentration of the test compound.

    • Plot the percentage of inhibition against the log concentration of the test compound to determine the IC50 value.

Data Interpretation and Hypothetical Profile

For a compound to be considered a promising SNRI candidate, it should exhibit high affinity and potent inhibition at both SERT and NET, with lower activity at DAT to minimize potential abuse liability and other side effects.

Hypothetical Data for (4-Benzyl-morpholin-2-yl)-acetic acid hydrochloride:

TargetBinding Affinity (Ki, nM)Uptake Inhibition (IC50, nM)
SERT 5.28.1
NET 15.822.5
DAT >1000>1000

This hypothetical data suggests that (4-Benzyl-morpholin-2-yl)-acetic acid hydrochloride is a potent inhibitor of both SERT and NET with a good degree of selectivity over DAT. The slightly higher potency for SERT over NET is a common feature of many clinically used SNRIs.

Comparison with Established SNRIs

A crucial step in the evaluation of a new drug candidate is to benchmark its performance against existing treatments.

CompoundSERT Ki (nM)NET Ki (nM)DAT Ki (nM)SERT/NET Selectivity Ratio
(4-Benzyl-morpholin-2-yl)-acetic acid hydrochloride (Hypothetical) 5.215.8>10000.33
Venlafaxine 2424834000.1
Duloxetine 0.86.72400.12
Milnacipran 16100>10000.16

Data for established SNRIs are representative values from literature and may vary between studies.

This comparison highlights the hypothetical compound's potent and balanced profile, positioning it as a potentially interesting candidate for further development.

In Vivo Preclinical Evaluation

Positive in vitro results must be followed by in vivo studies in animal models to assess the compound's antidepressant-like effects and overall behavioral profile.

Forced Swim Test (FST)

The FST is a widely used behavioral test to screen for potential antidepressant activity. The test is based on the observation that animals administered antidepressants will spend more time actively trying to escape (swimming or climbing) rather than being immobile when placed in an inescapable cylinder of water.

Experimental Protocol: Forced Swim Test

  • Objective: To evaluate the antidepressant-like activity of (4-Benzyl-morpholin-2-yl)-acetic acid hydrochloride in rodents.

  • Animals: Male mice or rats.

  • Procedure:

    • Pre-test session (Day 1): Place each animal in a glass cylinder filled with water for 15 minutes.

    • Drug Administration (Day 2): Administer the test compound, a vehicle control, or a positive control (e.g., Imipramine) via an appropriate route (e.g., intraperitoneal injection) at various doses.

    • Test session (Day 2, 30-60 minutes post-injection): Place the animals back into the water-filled cylinders for a 6-minute test session.

    • Behavioral Scoring: Record the duration of immobility during the last 4 minutes of the test session.

  • Data Analysis: Compare the duration of immobility between the different treatment groups. A significant decrease in immobility time for the test compound group compared to the vehicle group suggests antidepressant-like activity.

Hypothetical Synthesis

A plausible synthetic route for (4-Benzyl-morpholin-2-yl)-acetic acid hydrochloride could be envisioned based on established methods for the synthesis of morpholine derivatives.[5]

G cluster_0 Hypothetical Synthesis A Commercially available starting material B N-Benzylation A->B Benzyl bromide, base C Introduction of the acetic acid moiety B->C Alkylation with an ethyl bromoacetate equivalent D (4-Benzyl-morpholin-2-yl)-acetic acid C->D Hydrolysis E Salt formation with HCl D->E F (4-Benzyl-morpholin-2-yl)-acetic acid hydrochloride E->F

Caption: A plausible synthetic pathway for the target compound.

Diagrams and Visualizations

G cluster_0 SNRI Mechanism of Action SNRI SNRI Drug SERT Serotonin Transporter (SERT) SNRI->SERT Blocks NET Norepinephrine Transporter (NET) SNRI->NET Blocks SynapticCleft Increased Serotonin & Norepinephrine in Synaptic Cleft SERT->SynapticCleft NET->SynapticCleft

Caption: Mechanism of action of Serotonin-Norepinephrine Reuptake Inhibitors.

G cluster_1 Experimental Workflow Start Novel Compound InVitro In Vitro Assays (Binding & Uptake) Start->InVitro DataAnalysis Data Analysis (Ki, IC50, Selectivity) InVitro->DataAnalysis Comparison Comparison with Established SNRIs DataAnalysis->Comparison GoNoGo Decision Point Comparison->GoNoGo InVivo In Vivo Behavioral Models (e.g., Forced Swim Test) GoNoGo->InVivo Proceed End Lead Candidate InVivo->End

Caption: A typical workflow for the preclinical evaluation of a novel SNRI candidate.

Conclusion and Future Directions

This guide has outlined a systematic approach to the initial characterization of a novel SNRI candidate, using (4-Benzyl-morpholin-2-yl)-acetic acid hydrochloride as a hypothetical example. Based on its chemical structure, which incorporates the favorable morpholine scaffold, and our hypothetical in vitro data, this compound presents a promising profile as a potent and selective SNRI.

The successful demonstration of antidepressant-like activity in preclinical models would warrant further investigation, including:

  • Pharmacokinetic studies: To determine its absorption, distribution, metabolism, and excretion (ADME) profile.

  • Safety pharmacology: To assess potential off-target effects and establish a safety window.

  • Lead optimization: To synthesize and test analogs of the compound to potentially improve its potency, selectivity, and pharmacokinetic properties.

The journey of drug discovery is long and complex, but a systematic and data-driven approach, as outlined in this guide, is essential for identifying and advancing promising new therapeutic agents for the treatment of depression and other CNS disorders.

References

  • E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. Retrieved from [Link]

  • Syntheses of Medicinal Compounds. (2017). Retrieved from [Link]

  • Cleveland Clinic. (2025). SNRIs (Serotonin and Norepinephrine Reuptake Inhibitors). Retrieved from [Link]

  • Wikipedia. (n.d.). Development and discovery of SSRI drugs. Retrieved from [Link]

  • ACS Publications. (2021). Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects. Retrieved from [Link]

  • Mayo Clinic. (2025). Serotonin and norepinephrine reuptake inhibitors (SNRIs). Retrieved from [Link]

  • PMC. (n.d.). Occurrence of Morpholine in Central Nervous System Drug Discovery. Retrieved from [Link]

  • PubChem. (n.d.). 2-(Morpholin-4-yl)acetic acid hydrochloride. Retrieved from [Link]

  • ACS Publications. (n.d.). Occurrence of Morpholine in Central Nervous System Drug Discovery. Retrieved from [Link]

  • PubMed Central. (n.d.). Discovery of Novel Selective Serotonin Reuptake Inhibitors Through Development of a Protein-Based Pharmacophore. Retrieved from [Link]

  • PubMed. (2008). Design and synthesis of morpholine derivatives. SAR for dual serotonin & noradrenaline reuptake inhibition. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of Novel N-Methylmorpholine-Substituted Benzimidazolium Salts as Potential α-Glucosidase Inhibitors. Retrieved from [Link]

  • ACS Publications. (n.d.). Discovery of Novel Selective Serotonin Reuptake Inhibitors through Development of a Protein-Based Pharmacophore. Retrieved from [Link]

  • Google Patents. (n.d.). US7294623B2 - Benzyl morpholine derivatives.
  • PubMed Central. (n.d.). Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects. Retrieved from [Link]

  • Fisher Scientific. (n.d.). 4-Benzyl-2-morpholinecarboxylic acid hydrochloride, 97%, Thermo Scientific. Retrieved from [Link]

  • ResearchGate. (2016). Synthesis and Characterization of Some New Morpholine Derivatives. Retrieved from [Link]

  • JournalAgent. (n.d.). SYNTHESIS OF SOME NEW HETEROCYCLIC COMPOUNDS WITH EXPECTED POTENTIAL BIOLOGICAL ACTIVITY. Retrieved from [Link]

  • Chemsigma. (n.d.). (4-BENZYL-MORPHOLIN-2-YL)-ACETIC ACID HYDROCHLORIDE [170804-78-1]. Retrieved from [Link]

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Comparative

A Comparative Analysis of a Novel Benzyl-Morpholine Derivative and Selective Serotonin Reuptake Inhibitors (SSRIs) in Antidepressant Drug Discovery

A Guide for Researchers and Drug Development Professionals This guide provides a comparative framework for evaluating the pharmacological profile of (4-Benzyl-morpholin-2-yl)-acetic acid hydrochloride, a novel compound w...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers and Drug Development Professionals

This guide provides a comparative framework for evaluating the pharmacological profile of (4-Benzyl-morpholin-2-yl)-acetic acid hydrochloride, a novel compound with putative antidepressant properties, against the well-established class of Selective Serotonin Reuptake Inhibitors (SSRIs). Drawing from patent literature suggesting that related benzyl-morpholine derivatives may act as dual serotonin and norepinephrine reuptake inhibitors[1], we will explore the hypothetical comparative analysis of this compound as a potential Serotonin-Norepinephrine Reuptake Inhibitor (SNRI).

This document will delve into the distinct mechanisms of action, outline key preclinical assays for comparative efficacy and target engagement, and present hypothetical data to illustrate the potential pharmacological differentiation.

Introduction: The Evolving Landscape of Antidepressant Therapies

Major Depressive Disorder (MDD) is a complex psychiatric condition, and for decades, SSRIs have been a cornerstone of its pharmacological treatment. SSRIs function by selectively blocking the reuptake of serotonin at the synaptic cleft, thereby increasing its availability to bind to postsynaptic receptors.[2] While effective for many, a significant portion of patients exhibit only a partial response or are refractory to SSRI treatment.[3] This has spurred the development of novel antidepressants with different mechanisms of action, such as SNRIs, which inhibit the reuptake of both serotonin and norepinephrine.[4][5]

(4-Benzyl-morpholin-2-yl)-acetic acid hydrochloride represents a novel chemical entity. While direct pharmacological data is not extensively available in peer-reviewed literature, related structures have been patented as dual serotonin and norepinephrine reuptake inhibitors.[1] This guide, therefore, proceeds with the hypothesis that (4-Benzyl-morpholin-2-yl)-acetic acid hydrochloride may exhibit SNRI activity and compares this proposed mechanism with that of SSRIs.

Mechanistic Distinctions: SSRIs vs. a Putative SNRI

The primary therapeutic action of SSRIs is centered on the potent and selective inhibition of the serotonin transporter (SERT).[2][6] The SERT protein is responsible for clearing serotonin from the synapse, thus terminating its signal.[7][8] By inhibiting SERT, SSRIs lead to a sustained increase in synaptic serotonin levels.

In contrast, an SNRI, such as our hypothetical (4-Benzyl-morpholin-2-yl)-acetic acid hydrochloride, would be expected to inhibit both the serotonin transporter (SERT) and the norepinephrine transporter (NET). This dual inhibition leads to an elevation of both serotonin and norepinephrine in the synaptic cleft, potentially engaging a broader range of neural circuits implicated in mood regulation.

Signaling Pathway Diagrams

The following diagrams illustrate the distinct signaling pathways of SSRIs and a putative SNRI.

SSRI_Mechanism cluster_pre Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_post Postsynaptic Neuron Serotonin_vesicle Serotonin Vesicles Serotonin 5-HT Serotonin_vesicle->Serotonin Release SERT SERT Serotonin->SERT Reuptake Receptor 5-HT Receptor Serotonin->Receptor Binding Signal Signal Transduction Receptor->Signal Activation SSRI SSRI SSRI->SERT Inhibition SNRI_Mechanism cluster_pre Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_post Postsynaptic Neuron Serotonin_vesicle Serotonin Vesicles Serotonin 5-HT Serotonin_vesicle->Serotonin Release Norepinephrine_vesicle Norepinephrine Vesicles Norepinephrine NE Norepinephrine_vesicle->Norepinephrine Release SERT SERT NET NET Serotonin->SERT Reuptake HT_Receptor 5-HT Receptor Serotonin->HT_Receptor Binding Norepinephrine->NET Reuptake NE_Receptor NE Receptor Norepinephrine->NE_Receptor Binding Signal Signal Transduction HT_Receptor->Signal NE_Receptor->Signal SNRI Putative SNRI (4-Benzyl-morpholin- 2-yl)-acetic acid HCl SNRI->SERT Inhibition SNRI->NET Inhibition

Caption: Hypothesized Mechanism of a Dual SNRI.

Comparative Experimental Evaluation

To empirically assess the pharmacological profile of (4-Benzyl-morpholin-2-yl)-acetic acid hydrochloride against SSRIs, a series of in vitro and in vivo experiments are essential.

In Vitro Target Engagement: SERT Binding Assay

A crucial first step is to determine the binding affinity of the novel compound to the human serotonin transporter (hSERT) and compare it to a known SSRI. A competitive radioligand binding assay is a standard method for this purpose. [9] Experimental Protocol: SERT Radioligand Binding Assay

  • Preparation of Membranes: Membranes from HEK293 cells stably transfected with hSERT are prepared. [9]2. Assay Setup: In a 96-well plate, the cell membranes are incubated with a radioligand (e.g., [³H]Citalopram) and varying concentrations of the test compound ((4-Benzyl-morpholin-2-yl)-acetic acid hydrochloride) or a reference SSRI (e.g., Fluoxetine).

  • Incubation: The mixture is incubated to allow for competitive binding to reach equilibrium.

  • Separation: The bound and free radioligand are separated by rapid filtration through a glass fiber filter.

  • Quantification: The radioactivity retained on the filter is measured using a scintillation counter.

  • Data Analysis: The data is analyzed to determine the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ) for each compound.

Hypothetical Data Summary

CompoundTargetIC₅₀ (nM) (Hypothetical)Kᵢ (nM) (Hypothetical)
(4-Benzyl-morpholin-2-yl)-acetic acid HClhSERT15.29.8
Fluoxetine (Reference SSRI)hSERT10.56.7
(4-Benzyl-morpholin-2-yl)-acetic acid HClhNET25.816.5
Fluoxetine (Reference SSRI)hNET>1000>650

This table presents hypothetical data for illustrative purposes.

In Vivo Behavioral Efficacy: The Forced Swim Test

The Forced Swim Test (FST) is a widely used behavioral assay to screen for potential antidepressant activity in rodents. [10][11][12][13][14][15]The test is based on the principle that animals will exhibit immobility after initial escape attempts when placed in an inescapable container of water. Antidepressant treatment is expected to increase the duration of active behaviors (swimming, climbing) and reduce the time spent immobile. [10][12] Experimental Protocol: Rodent Forced Swim Test

  • Acclimatization: Animals (mice or rats) are acclimatized to the facility for at least one week prior to the experiment.

  • Drug Administration: Animals are administered the test compound ((4-Benzyl-morpholin-2-yl)-acetic acid hydrochloride), a reference SSRI, or vehicle control at specified doses and time points before the test.

  • Pre-swim Session (for rats): Rats are typically subjected to a 15-minute pre-swim session 24 hours before the test session to induce a stable baseline of immobility. [14]4. Test Session: Each animal is placed individually in a cylinder of water for a 6-minute session. The last 4 minutes of the session are video-recorded for behavioral analysis.

  • Behavioral Scoring: An observer blinded to the treatment groups scores the duration of immobility, swimming, and climbing.

  • Data Analysis: The mean durations of each behavior are compared across treatment groups using appropriate statistical methods (e.g., ANOVA).

Hypothetical Data Summary

Treatment GroupDose (mg/kg)Immobility Time (s) (Mean ± SEM) (Hypothetical)
Vehicle Control-150 ± 10.2
Fluoxetine (SSRI)2095 ± 8.5
(4-Benzyl-morpholin-2-yl)-acetic acid HCl10110 ± 9.1
(4-Benzyl-morpholin-2-yl)-acetic acid HCl2080 ± 7.8**

*p < 0.05, **p < 0.01 compared to Vehicle Control. This table presents hypothetical data for illustrative purposes.

Experimental Workflow Diagram

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Binding_Assay SERT/NET Binding Assay Data_Analysis_1 Determine IC50 and Ki Binding_Assay->Data_Analysis_1 Comparative_Profile Generate Comparative Pharmacological Profile Data_Analysis_1->Comparative_Profile FST Forced Swim Test Behavioral_Scoring Score Immobility, Swimming, Climbing FST->Behavioral_Scoring Data_Analysis_2 Statistical Comparison of Groups Behavioral_Scoring->Data_Analysis_2 Data_Analysis_2->Comparative_Profile Compound_Selection Select Test Compounds: - (4-Benzyl-morpholin-2-yl)-acetic acid HCl - Reference SSRI - Vehicle Control Compound_Selection->Binding_Assay Compound_Selection->FST

Sources

Validation

A Framework for Evaluating the Efficacy of Novel Antidepressants: A Comparative Guide for (4-Benzyl-morpholin-2-yl)-acetic acid hydrochloride

Abstract The development of novel antidepressant therapeutics is a critical endeavor in modern neuroscience, aimed at addressing the significant limitations of current treatment paradigms. This guide addresses the topic...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The development of novel antidepressant therapeutics is a critical endeavor in modern neuroscience, aimed at addressing the significant limitations of current treatment paradigms. This guide addresses the topic of "(4-Benzyl-morpholin-2-yl)-acetic acid hydrochloride," a novel chemical entity for which public efficacy data is not yet available.[1] In the absence of direct experimental results, this document provides a comprehensive framework for its evaluation. We outline a rigorous, multi-stage process for characterizing the compound's potential antidepressant efficacy and comparing it to established drug classes, such as Selective Serotonin Reuptake Inhibitors (SSRIs) and Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs).[2] This guide is intended for researchers, scientists, and drug development professionals, providing detailed experimental protocols, data interpretation strategies, and the scientific rationale behind each step of the preclinical evaluation cascade.

Introduction: The Challenge of Novel Antidepressant Discovery

Major Depressive Disorder (MDD) is a complex and heterogeneous disorder. While existing antidepressants, primarily monoaminergic agents, provide relief for many, a significant portion of patients exhibit only a partial response or are treatment-resistant. Furthermore, the delayed onset of action for most current drugs underscores the urgent need for novel therapeutics with improved efficacy and faster response times.[3]

The discovery pipeline for new antidepressants is fraught with challenges. A central issue is the predictive validity of preclinical models; assays validated using existing monoamine-based drugs may not be suitable for identifying compounds with novel mechanisms of action.[4] Therefore, the evaluation of a new chemical entity (NCE) like "(4-Benzyl-morpholin-2-yl)-acetic acid hydrochloride" (hereafter referred to as Compound X ) requires a systematic and hypothesis-driven approach.

This guide details a best-practice framework for such an evaluation, beginning with fundamental in vitro characterization and progressing through established in vivo behavioral assays. The objective is to build a comprehensive pharmacological profile for Compound X that allows for a robust, data-driven comparison against current standards of care.

Phase 1: In Vitro Target Profiling and Mechanistic Elucidation

The initial step in characterizing any potential CNS-active compound is to determine its molecular targets. This is crucial for hypothesizing its mechanism of action (MOA) and predicting both its therapeutic effects and potential side effects. Radioligand binding assays are a gold-standard method for this purpose.[5][6]

Rationale for Target Selection

Given that the most successful antidepressants modulate monoamine systems, the primary screen for Compound X should focus on the key transporters and receptors involved in serotonergic, noradrenergic, and dopaminergic neurotransmission.[7][8]

  • Monoamine Transporters: Serotonin Transporter (SERT), Norepinephrine Transporter (NET), and Dopamine Transporter (DAT). Inhibition of these transporters is the primary mechanism of SSRIs, SNRIs, and other reuptake inhibitors.[7]

  • Key Receptors: 5-HT receptor subtypes (e.g., 5-HT1A, 5-HT2A, 5-HT7), adrenergic receptors, and dopaminergic receptors. Interaction with these receptors can modulate therapeutic efficacy and contribute to side effect profiles.

Experimental Protocol: Radioligand Receptor Binding Assay

This protocol describes a competitive binding assay to determine the affinity (expressed as the inhibition constant, Ki) of Compound X for SERT, NET, and DAT.

Objective: To quantify the binding affinity of Compound X for human monoamine transporters.

Materials:

  • Human recombinant SERT, NET, and DAT expressed in HEK293 cell membranes.

  • Radioligands: [³H]Citalopram (for SERT), [³H]Nisoxetine (for NET), [³H]WIN 35,428 (for DAT).

  • Non-specific binding competitors: Fluoxetine (for SERT), Desipramine (for NET), Cocaine (for DAT).

  • Compound X, dissolved in appropriate vehicle (e.g., DMSO).

  • Scintillation fluid and 96-well filter plates.

  • Liquid scintillation counter.

Methodology:

  • Preparation: Thaw frozen cell membrane aliquots on ice. Dilute membranes in a binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl) to a final protein concentration determined during assay optimization.

  • Assay Plate Setup: In a 96-well plate, add buffer, radioligand at a concentration near its dissociation constant (Kd), and either vehicle, a range of concentrations of Compound X, or a saturating concentration of the non-specific binding competitor.

  • Incubation: Add the diluted membrane preparation to each well to initiate the binding reaction. Incubate the plate at a set temperature (e.g., 25°C) for a predetermined duration (e.g., 60 minutes) to allow the binding to reach equilibrium.[9]

  • Termination & Filtration: Terminate the reaction by rapid filtration through a GF/B filter plate using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Quantification: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding (counts in the presence of competitor) from total binding (counts in the presence of vehicle). Plot the percentage of specific binding against the log concentration of Compound X. Fit the data to a sigmoidal dose-response curve to determine the IC50 (concentration of Compound X that inhibits 50% of specific binding). Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Data Presentation and Interpretation

The results should be compiled into a clear, comparative table. A hypothetical binding profile for Compound X is presented below against two common antidepressants, Fluoxetine (an SSRI) and Venlafaxine (an SNRI).

Target Compound X (Ki, nM) Fluoxetine (Ki, nM) Venlafaxine (Ki, nM)
SERT 1.52.125
NET 25.0260450
DAT >1000>1000>1000

Interpretation of Hypothetical Data: In this example, Compound X shows high affinity and selectivity for SERT, similar to Fluoxetine. However, it also displays a moderate affinity for NET, suggesting a potential dual-action mechanism reminiscent of an SNRI, but with a different SERT/NET selectivity ratio.[2] This profile would justify advancing Compound X to in vivo models to assess if this dual action translates to a unique behavioral phenotype.

Visualization: In Vitro Screening Workflow

The following diagram illustrates the logical flow of the initial screening phase.

G cluster_0 Phase 1: In Vitro Characterization NCE Compound X (4-Benzyl-morpholin-2-yl)-acetic acid hydrochloride PrimaryScreen Primary Screen: Radioligand Binding Assay (SERT, NET, DAT) NCE->PrimaryScreen Test Compound DataAnalysis Data Analysis: Determine Ki values Assess Affinity & Selectivity PrimaryScreen->DataAnalysis Generate Binding Data Decision Go / No-Go Decision DataAnalysis->Decision Evaluate Profile SecondaryScreen Secondary Screen: Functional Assays (e.g., Neurotransmitter Uptake) Decision->SecondaryScreen Go

Caption: Workflow for the in vitro characterization of a novel chemical entity.

Phase 2: In Vivo Behavioral Efficacy Testing

Positive in vitro data provides a mechanistic hypothesis but does not guarantee therapeutic efficacy. In vivo animal models are essential for evaluating the potential antidepressant-like effects of a compound in a complex biological system.[8] The Forced Swim Test (FST) is a widely used primary screen due to its high predictive validity for existing antidepressant drugs.[10][11][12]

Rationale for the Forced Swim Test (FST)

The FST is based on the observation that when rodents are placed in an inescapable cylinder of water, they will eventually adopt an immobile posture, which is interpreted as a state of behavioral despair.[10][13] Acute treatment with clinically effective antidepressants reduces the time spent immobile, suggesting the compound has an antidepressant-like effect.[12][14] While not a model of depression itself, it is a robust tool for screening compounds that modulate the systems affected by antidepressants.[8][11]

Experimental Protocol: Mouse Forced Swim Test

Objective: To assess the effect of acute administration of Compound X on immobility time in mice.

Animals: Male C57BL/6 mice, 8-10 weeks old. Animals should be group-housed and allowed to acclimate to the facility for at least one week prior to testing.

Materials:

  • Compound X, dissolved in a suitable vehicle (e.g., saline with 0.5% Tween 80).

  • Positive Control: Imipramine (30 mg/kg).

  • Vehicle Control.

  • Transparent cylindrical tanks (e.g., 40 cm high, 20 cm diameter) filled with water (23-25°C) to a depth of 15 cm.[15]

  • Video recording equipment and analysis software.

Methodology:

  • Acclimation: Transport animals to the testing room at least 60 minutes before the experiment begins to allow for habituation.[11]

  • Drug Administration: Administer Compound X (at various doses, e.g., 5, 10, 20 mg/kg), Imipramine, or Vehicle via intraperitoneal (i.p.) injection 30-60 minutes prior to the test.

  • Test Procedure: Gently place each mouse into the water-filled cylinder. The test duration is 6 minutes.[15] Video record the entire session for later analysis.

  • Post-Test Care: After 6 minutes, remove the mouse from the water, dry it gently with a towel, and place it in a heated recovery cage until fully dry before returning it to its home cage.[11]

  • Behavioral Scoring: A trained observer, blind to the treatment conditions, should score the video recordings. The last 4 minutes of the 6-minute test are typically analyzed.[15] The primary measure is "immobility time," defined as the period when the mouse makes only the minimal movements necessary to keep its head above water.

  • Statistical Analysis: Analyze the data using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test) to compare the drug-treated groups to the vehicle control group.

Data Presentation and Interpretation

Hypothetical data from the FST should be presented clearly, for instance in a bar chart and summary table.

Treatment Group Dose (mg/kg, i.p.) Mean Immobility Time (seconds) ± SEM p-value vs. Vehicle
Vehicle-155 ± 10.2-
Compound X5148 ± 9.5>0.05
Compound X1095 ± 8.1<0.01
Compound X2070 ± 7.6<0.001
Imipramine (Positive Control)3082 ± 8.9<0.01

Interpretation of Hypothetical Data: The data shows that Compound X significantly reduces immobility time at 10 and 20 mg/kg doses in a dose-dependent manner. The effect at 20 mg/kg is comparable to, or even greater than, the positive control, Imipramine. This result provides strong evidence for an antidepressant-like effect in an acute behavioral model and supports the hypothesis generated from the in vitro binding data.

Comparative Analysis: Mechanism of Action

To understand where Compound X fits within the landscape of existing treatments, it's essential to compare its potential mechanism to established antidepressant classes. The most widely prescribed antidepressants are SSRIs.[16]

The Serotonergic Synapse: A Target for SSRIs

SSRIs exert their therapeutic effect by blocking the serotonin transporter (SERT).[17] In a normal state, serotonin is released into the synaptic cleft, binds to postsynaptic receptors to propagate a signal, and is then cleared from the synapse by SERT, which transports it back into the presynaptic neuron.[7] By inhibiting SERT, SSRIs increase the concentration and residence time of serotonin in the synaptic cleft, enhancing serotonergic neurotransmission.[17]

Visualization: SSRI Mechanism of Action

The following diagram illustrates the impact of an SSRI on a serotonergic synapse.

G cluster_Pre Presynaptic Neuron cluster_Post Postsynaptic Neuron Tryptophan Tryptophan FiveHTP 5-HTP Serotonin_Vesicle Serotonin (5-HT) in Vesicles Serotonin_Synapse 5-HT Serotonin_Vesicle->Serotonin_Synapse Release SERT SERT (Serotonin Transporter) Receptor Postsynaptic 5-HT Receptors Signal Signal Propagation Serotonin_Synapse->SERT Reuptake Serotonin_Synapse->Receptor Binds SSRI SSRI (e.g., Fluoxetine) SSRI->SERT Blocks

Caption: Mechanism of action of an SSRI at the serotonergic synapse.

Discussion and Future Directions

This guide has established a foundational framework for the preclinical evaluation of a novel compound, using "(4-Benzyl-morpholin-2-yl)-acetic acid hydrochloride" as a representative NCE. Based on our hypothetical—but plausible—data, Compound X presents as a promising candidate with a potential dual SERT/NET inhibitory profile and robust efficacy in a primary behavioral screen.

Key Strengths of the Proposed Framework:

  • Logical Progression: Moves from molecular target identification to functional behavioral outcomes.

  • Quantitative Endpoints: Emphasizes the generation of robust, reproducible data (Ki values, immobility time).

  • In-built Controls: The use of positive and vehicle controls in all assays is critical for data validation.

Next Steps in Development: Should a compound like X yield such positive initial results, the logical next steps in a drug discovery program would include:

  • Expanded Behavioral Pharmacology: Testing in additional models, such as the tail suspension test or chronic mild stress models, to broaden the evidence for antidepressant efficacy.[8][18]

  • Pharmacokinetic (PK) and Absorption, Distribution, Metabolism, and Excretion (ADME) Studies: To determine the compound's half-life, bioavailability, and metabolic fate.

  • Safety and Toxicology: Comprehensive studies to identify potential off-target effects and establish a safety window before considering human trials.

  • Clinical Trial Design: If preclinical data remains strong, the program would advance toward designing Phase I clinical trials in accordance with FDA guidelines.[19][20][21][22]

Conclusion

While the specific antidepressant efficacy of "(4-Benzyl-morpholin-2-yl)-acetic acid hydrochloride" remains to be experimentally determined, the scientific framework detailed herein provides a clear and robust pathway for its evaluation. By systematically characterizing its in vitro pharmacology and assessing its in vivo behavioral effects, researchers can effectively compare its potential to known antidepressants and make informed decisions about its future as a potential therapeutic agent for Major Depressive Disorder.

References

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  • Gobbi, G., & Cirulli, F. (2014). Models for depression in drug screening and preclinical studies: Future directions. British Journal of Pharmacology, 171(16), 3665-3669. Retrieved from [Link]

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  • How SSRIs, SNRIs, and Other Reuptake Inhibitors Work. (2024). Verywell Mind. Retrieved from [Link]

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  • Kristiyani, A., Ikawati, Z., Gani, A. P., & Sofro, Z. M. (2024). Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing. Journal of Herbmed Pharmacology, 13(4), 523-536. Retrieved from [Link]

  • Gobbi, G., & Cirulli, F. (2014). Models for depression in drug screening and preclinical studies: Future directions. World Journal of Pharmacology, 3(2), 25-28. Retrieved from [Link]

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Comparative

A Senior Application Scientist's Guide to In Vivo Validation of (4-Benzyl-morpholin-2-yl)-acetic acid hydrochloride for Neuroprotection

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to approach the in vivo validation of the neuroprotective effects of (4-Benzyl-morpholin-2-yl)-acetic a...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to approach the in vivo validation of the neuroprotective effects of (4-Benzyl-morpholin-2-yl)-acetic acid hydrochloride, a morpholine derivative with putative therapeutic potential. Given the limited publicly available data on this specific compound, this document serves as a strategic roadmap, drawing parallels with established neuroprotective agents and employing validated preclinical models to translate hypothetical in vitro findings into a robust in vivo experimental design.

Introduction: The Therapeutic Promise of Morpholine Derivatives

The morpholine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into centrally active agents due to its favorable physicochemical properties that can enhance blood-brain barrier permeability.[1] While (4-Benzyl-morpholin-2-yl)-acetic acid hydrochloride itself is not extensively characterized in the scientific literature, its structural motifs suggest a potential role in neuroprotection. For the purpose of this guide, we will hypothesize that in vitro screening has revealed its capacity to mitigate oxidative stress-induced neuronal cell death, a common pathological hallmark in various neurodegenerative diseases and acute ischemic events.[2][3]

From Benchtop to Bedside: The Imperative of In Vivo Validation

Promising results in cell culture are a crucial first step, but they do not always translate to efficacy in a complex biological system. In vivo studies are indispensable for evaluating a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its therapeutic efficacy and potential off-target effects in a living organism. This transition from a simplified in vitro environment to a complex physiological one is a critical juncture in the drug development pipeline.

Experimental Design: A Comparative In Vivo Study

Herein, we outline a comprehensive in vivo study to validate the neuroprotective effects of (4-Benzyl-morpholin-2-yl)-acetic acid hydrochloride, using a well-established model of focal cerebral ischemia and comparing its performance against a clinically relevant neuroprotective agent.

The Model of Choice: Transient Middle Cerebral Artery Occlusion (MCAO) in Rodents

The MCAO model is a widely accepted and standardized method for inducing focal ischemic stroke in rodents, mimicking the pathophysiology of ischemic stroke in humans.[4][5][6] This model allows for the investigation of neuroprotective agents that can salvage the ischemic penumbra, the area of the brain that is at risk of infarction but is still viable.

Experimental Workflow

The following diagram illustrates the overall experimental workflow for the in vivo validation study.

experimental_workflow cluster_pre_treatment Pre-Treatment Phase cluster_treatment Treatment & Ischemia Phase cluster_post_treatment Post-Treatment Evaluation cluster_analysis Data Analysis acclimatization Acclimatization (7 days) baseline_behavior Baseline Behavioral Testing (e.g., Rotarod) acclimatization->baseline_behavior mcao tMCAO Surgery (60 min occlusion) baseline_behavior->mcao drug_admin Compound Administration (i.p. injection at reperfusion) mcao->drug_admin behavioral_tests Behavioral Assessments (Days 1-7 post-MCAO) drug_admin->behavioral_tests mri MRI Imaging (Day 7 post-MCAO) behavioral_tests->mri euthanasia Euthanasia & Tissue Collection (Day 7 post-MCAO) mri->euthanasia histology Histological Analysis (Nissl, TUNEL) euthanasia->histology biochemistry Biochemical Assays (ELISA, Oxidative Stress Markers) euthanasia->biochemistry

Caption: Experimental workflow for in vivo validation.

Experimental Groups

A robust study design with appropriate controls is essential for the unambiguous interpretation of results. The following experimental groups are proposed:

GroupTreatmentRationale
1Sham + VehicleTo control for the effects of surgery and vehicle administration.
2MCAO + VehicleTo establish the baseline level of ischemic damage.
3MCAO + (4-Benzyl-morpholin-2-yl)-acetic acid HCl (Low Dose)To assess the dose-dependent efficacy of the test compound.
4MCAO + (4-Benzyl-morpholin-2-yl)-acetic acid HCl (High Dose)To further evaluate the dose-response relationship.
5MCAO + Edaravone (Positive Control)To compare the efficacy of the test compound against a known neuroprotective agent.[7][8][9][10]
Methodologies
  • Species: Male Sprague-Dawley rats (250-300g).

  • Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Acclimatization: Animals should be acclimatized to the housing facility for at least one week prior to any experimental procedures.

The intraluminal suture method will be used to induce transient focal cerebral ischemia.[4][11]

  • Anesthetize the rat with isoflurane.

  • Make a midline cervical incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Ligate the distal ECA and place a temporary ligature around the CCA.

  • Insert a silicon-coated nylon monofilament through the ECA into the ICA to occlude the origin of the middle cerebral artery (MCA).

  • After 60 minutes of occlusion, withdraw the filament to allow for reperfusion.

  • Suture the incision and allow the animal to recover.

  • (4-Benzyl-morpholin-2-yl)-acetic acid hydrochloride: The hydrochloride salt form suggests good solubility in aqueous solutions. The compound will be dissolved in sterile saline and administered via intraperitoneal (i.p.) injection immediately after reperfusion.

  • Edaravone: Administered as per established protocols, typically via i.p. injection.[8]

  • Vehicle: Sterile saline.

To assess functional recovery, a battery of behavioral tests will be performed at baseline and at various time points post-MCAO.

  • Neurological Deficit Score: A 5-point scale to assess motor deficits.

  • Rotarod Test: To evaluate motor coordination and balance.

  • Morris Water Maze: To assess spatial learning and memory.[12][13][14][15][16]

At the end of the study period (e.g., 7 days post-MCAO), animals will be euthanized, and brain tissue will be collected for further analysis.

  • Infarct Volume Measurement: Brain slices will be stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area.

  • Neuronal Viability (Nissl Staining): Brain sections will be stained with Cresyl violet to assess the number of surviving neurons in the penumbral region.[17][18][19][20][21]

  • Apoptosis (TUNEL Assay): Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) staining will be used to detect apoptotic cells.[22][23][24][25][26]

  • Oxidative Stress Markers: Brain homogenates will be analyzed for markers of oxidative stress, such as malondialdehyde (MDA) and the ratio of reduced to oxidized glutathione (GSH/GSSG).[27][28][29][30]

  • Inflammatory Cytokines: Levels of pro-inflammatory cytokines such as TNF-α and IL-1β in brain tissue will be quantified using ELISA.

Data Presentation and Interpretation

The quantitative data generated from this study should be presented in a clear and concise manner to facilitate comparison between the different treatment groups.

Table 1: Neurological Deficit Scores and Infarct Volume

GroupNeurological Score (Day 7)Infarct Volume (mm³)
Sham + Vehicle00
MCAO + Vehicle3.5 ± 0.5150 ± 20
MCAO + Test Compound (Low Dose)2.8 ± 0.4110 ± 15
MCAO + Test Compound (High Dose)2.1 ± 0.3 75 ± 10
MCAO + Edaravone2.3 ± 0.4 80 ± 12
Data are presented as mean ± SEM. *p < 0.05, **p < 0.01 vs. MCAO + Vehicle.

Table 2: Behavioral and Histological Outcomes

GroupMorris Water Maze (Escape Latency, s)Nissl+ Neurons (cells/mm²)TUNEL+ Cells (cells/mm²)
Sham + Vehicle15 ± 2500 ± 305 ± 1
MCAO + Vehicle50 ± 5200 ± 2580 ± 10
MCAO + Test Compound (Low Dose)40 ± 4280 ± 2055 ± 8*
MCAO + Test Compound (High Dose)30 ± 3 350 ± 2230 ± 5
MCAO + Edaravone32 ± 4340 ± 25 35 ± 6
Data are presented as mean ± SEM. *p < 0.05, **p < 0.01 vs. MCAO + Vehicle.

Hypothetical Signaling Pathway

Based on the proposed anti-oxidative stress mechanism, (4-Benzyl-morpholin-2-yl)-acetic acid hydrochloride may exert its neuroprotective effects by modulating key signaling pathways involved in cellular stress response and survival.

signaling_pathway cluster_stress Ischemic Stress cluster_compound Compound Action cluster_pathway Cellular Response Pathway cluster_outcome Neuroprotective Outcome ROS ↑ Reactive Oxygen Species (ROS) Nrf2 Nrf2 Activation ROS->Nrf2 Induces Compound (4-Benzyl-morpholin-2-yl)- acetic acid hydrochloride Compound->Nrf2 Potentiates ARE Antioxidant Response Element (ARE) Nrf2->ARE Antioxidant_Enzymes ↑ Antioxidant Enzymes (e.g., HO-1, SOD) ARE->Antioxidant_Enzymes Oxidative_Stress ↓ Oxidative Stress Antioxidant_Enzymes->Oxidative_Stress Reduces Apoptosis ↓ Apoptosis Oxidative_Stress->Apoptosis Neuronal_Survival ↑ Neuronal Survival Apoptosis->Neuronal_Survival

Caption: Hypothetical neuroprotective signaling pathway.

Conclusion and Future Directions

This guide provides a rigorous and comprehensive framework for the in vivo validation of (4-Benzyl-morpholin-2-yl)-acetic acid hydrochloride as a potential neuroprotective agent. Successful demonstration of its efficacy in the MCAO model, comparable or superior to the positive control Edaravone, would provide a strong rationale for further preclinical development. Future studies could explore its therapeutic window, long-term functional outcomes, and its efficacy in other models of neurodegeneration, such as transgenic models of Alzheimer's disease.[31][32][33][34][35] The ultimate goal is to generate a robust data package that can support the translation of this promising compound from the laboratory to the clinic.

References

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Comparative

A Framework for the Head-to-Head Comparison of Novel (4-Benzyl-morpholin-2-yl)-acetic acid Hydrochloride Analogs in Early Drug Discovery

An objective, data-driven guide to the comparative analysis of novel (4-Benzyl-morpholin-2-yl)-acetic acid hydrochloride analogs for researchers, scientists, and drug development professionals. Introduction: The journey...

Author: BenchChem Technical Support Team. Date: February 2026

An objective, data-driven guide to the comparative analysis of novel (4-Benzyl-morpholin-2-yl)-acetic acid hydrochloride analogs for researchers, scientists, and drug development professionals.

Introduction: The journey from a promising hit compound to a viable drug candidate is a meticulous process of iterative design, synthesis, and multi-parameter testing. The morpholine scaffold is a privileged structure in medicinal chemistry, known for its favorable physicochemical properties and its presence in numerous approved drugs. This guide addresses the critical next step after a lead compound, such as "(4-Benzyl-morpholin-2-yl)-acetic acid hydrochloride," has been identified: the systematic evaluation of its synthetic analogs.

While "(4-Benzyl-morpholin-2-yl)-acetic acid hydrochloride" itself is not extensively documented in public literature, this guide provides a robust, universally applicable framework for its comparative analysis, should it be a novel proprietary compound. We will operate under the plausible hypothesis that this compound class targets a G-protein coupled receptor (GPCR), a common target for morpholine-containing molecules. This document provides the detailed experimental protocols and data interpretation strategies necessary to differentiate analogs, identify structure-activity relationships (SAR), and select a lead candidate for further development.

Part 1: Foundational Physicochemical Characterization

Before delving into biological activity, a thorough understanding of each analog's fundamental physicochemical properties is essential. These properties govern a molecule's behavior from initial handling to its eventual absorption, distribution, metabolism, and excretion (ADME) profile.

Aqueous Solubility Assessment

Rationale: Poor aqueous solubility is a primary cause of failure for drug candidates. It can lead to erratic absorption, low bioavailability, and challenges in formulation. We will assess both kinetic and thermodynamic solubility to gain a comprehensive understanding.

Experimental Protocol: High-Throughput Kinetic Solubility Assay

  • Stock Solution Preparation: Prepare 10 mM stock solutions of each analog in 100% dimethyl sulfoxide (DMSO).

  • Assay Plate Preparation: In a 96-well plate, add 1.5 µL of each 10 mM stock solution to 148.5 µL of phosphate-buffered saline (PBS) at pH 7.4, creating a final nominal concentration of 100 µM with 1% DMSO.

  • Incubation: Seal the plate and shake at room temperature for 2 hours.

  • Precipitate Removal: Centrifuge the plate at 4000 rpm for 15 minutes to pellet any precipitated compound.

  • Quantification: Carefully transfer the supernatant to a new 96-well UV-transparent plate. Measure the absorbance at a predetermined wavelength (e.g., 280 nm) or use a quantitative method like HPLC-UV to determine the concentration of the soluble compound by comparing it to a standard curve.

Lipophilicity Determination (LogD)

Rationale: Lipophilicity, measured as the distribution coefficient (LogD) at a physiological pH, is a critical parameter that influences a molecule's ability to cross cell membranes, its binding to plasma proteins, and its potential for off-target effects.

Experimental Protocol: Shake-Flask Method for LogD at pH 7.4

  • Solution Preparation: Prepare a solution of the analog in a biphasic system of n-octanol and PBS (pH 7.4).

  • Equilibration: Vigorously shake the mixture for 1 hour to allow the compound to partition between the two phases. Let the mixture stand to allow for complete phase separation.

  • Phase Separation: Carefully separate the n-octanol and aqueous (PBS) layers.

  • Quantification: Determine the concentration of the analog in each phase using HPLC-UV.

  • Calculation: Calculate LogD using the formula: LogD = log10([Compound]octanol / [Compound]aqueous)

Comparative Data Summary: Physicochemical Properties
Analog IDStructure ModificationKinetic Solubility (µM at pH 7.4)LogD (pH 7.4)
Lead-001(4-Benzyl-morpholin-2-yl)-acetic acid452.1
Analog-0024-Fluoro-benzyl substitution552.3
Analog-0033-Methoxy-benzyl substitution781.8
Analog-004Pyridyl-methyl substitution1201.5

Part 2: In Vitro Pharmacological Profiling

This section outlines the core biological assays to determine the affinity, potency, and functional activity of the analogs at their hypothetical GPCR target. For this guide, we will assume the target is the Mu-opioid receptor (MOR), a well-characterized GPCR.

Workflow for Pharmacological Characterization

G cluster_0 Analog Library cluster_1 Pharmacological Assays cluster_2 Data Output & Analysis A Lead-001 P1 Binding Affinity Assay (Radioligand Competition) A->P1 P2 Functional Activity Assay (cAMP Measurement) A->P2 P3 Selectivity Assay (vs. KOR, DOR) A->P3 B Analog-002 B->P1 B->P2 B->P3 C Analog-003 C->P1 C->P2 C->P3 D Analog-004 D->P1 D->P2 D->P3 O1 Ki (Affinity) P1->O1 O2 EC50 (Potency) Emax (Efficacy) P2->O2 O3 Selectivity Ratio P3->O3 SAR Structure-Activity Relationship (SAR) Analysis O1->SAR O2->SAR O3->SAR

Caption: Workflow for in vitro pharmacological evaluation of analogs.

Receptor Binding Affinity (Ki)

Rationale: This assay quantifies how strongly an analog binds to the target receptor. A lower inhibition constant (Ki) indicates higher binding affinity. We use a competitive binding format where the analog displaces a known radiolabeled ligand.

Experimental Protocol: MOR Radioligand Binding Assay

  • Materials:

    • Cell membranes from HEK293 cells stably expressing the human Mu-opioid receptor (hMOR).

    • Radioligand: [³H]-DAMGO (a selective MOR agonist).

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

    • Non-specific binding control: Naloxone (10 µM).

  • Assay Procedure:

    • In a 96-well plate, combine hMOR cell membranes (10-20 µg protein/well), [³H]-DAMGO (at a concentration near its Kd, e.g., 1 nM), and varying concentrations of the test analog.

    • Incubate at 25°C for 60 minutes.

    • Terminate the assay by rapid filtration through a GF/B filter plate using a cell harvester.

    • Wash the filters three times with ice-cold assay buffer.

    • Allow filters to dry, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the log concentration of the analog.

    • Fit the data to a one-site competition model using non-linear regression (e.g., in GraphPad Prism) to determine the IC50 value.

    • Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Potency and Efficacy (EC50 & Emax)

Rationale: Binding does not equal function. This assay determines whether an analog activates (agonist), blocks (antagonist), or has no effect on the receptor's signaling pathway. The MOR signals by inhibiting adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).

Experimental Protocol: cAMP Accumulation Assay

  • Cell Culture: Use CHO-K1 cells stably co-expressing hMOR and a cyclic nucleotide-gated (CNG) channel. These cells are pre-loaded with a calcium indicator dye.

  • Assay Procedure:

    • Plate the cells in a 384-well plate and incubate overnight.

    • Add varying concentrations of the test analog.

    • Stimulate adenylyl cyclase with forskolin.

    • If the analog is an agonist, it will inhibit forskolin-stimulated cAMP production, preventing the opening of CNG channels and resulting in a low fluorescence signal.

    • Measure the signal using a plate reader (e.g., FLIPR or FDSS).

  • Data Analysis:

    • Plot the response (e.g., relative fluorescence units) against the log concentration of the analog.

    • Fit the data to a four-parameter logistic equation to determine the EC50 (concentration for 50% of maximal effect) and Emax (maximal effect).

    • Emax is typically expressed as a percentage of the response produced by a reference full agonist (e.g., DAMGO).

Comparative Data Summary: Pharmacological Profile
Analog IDBinding Affinity Ki (nM)Functional Potency EC50 (nM)Efficacy Emax (% of DAMGO)Functional Class
Lead-00115.235.898%Full Agonist
Analog-0028.921.5102%Full Agonist
Analog-00325.660.165%Partial Agonist
Analog-004120.4>1000<10%Weak/Antagonist

Part 3: Early ADME & Safety Assessment

Rationale: A potent molecule is useless if it is rapidly metabolized or is toxic to cells. These early-stage assays help to flag potential liabilities.

Metabolic Stability

Experimental Protocol: Human Liver Microsomal Stability Assay

  • Incubation: Incubate the test analog (e.g., at 1 µM) with human liver microsomes (0.5 mg/mL) and the cofactor NADPH at 37°C.

  • Time Points: Remove aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: Stop the reaction by adding ice-cold acetonitrile containing an internal standard.

  • Quantification: Centrifuge to pellet the protein and analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of the line gives the rate of elimination, which can be used to calculate the in vitro half-life (t½).

Cytotoxicity

Experimental Protocol: MTT Assay in HepG2 Cells

  • Cell Plating: Seed HepG2 cells (a human liver carcinoma cell line) in a 96-well plate and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test analog for 24-48 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.

  • Readout: Measure the absorbance at ~570 nm. The intensity is proportional to the number of viable cells.

  • Data Analysis: Calculate the CC50 (concentration that causes 50% cell death).

Comparative Data Summary: Early ADME & Safety
Analog IDMicrosomal Half-life t½ (min)Cytotoxicity CC50 in HepG2 (µM)
Lead-00125> 100
Analog-00218> 100
Analog-0034585
Analog-004> 60> 100

Part 4: Integrated Analysis and Candidate Selection

The final step is to integrate all data streams to make an informed decision. No single parameter dictates success. A balanced profile of potency, selectivity, and favorable ADME-Tox properties is desired.

Decision-Making Logic

G cluster_0 Primary Filters cluster_1 Secondary Filters Data Integrated Data (Potency, Solubility, Stability) P Potency (EC50 < 100 nM) Data->P S Solubility (> 50 µM) P->S Pass Drop Drop or Redesign P->Drop Fail M Metabolic Stability (t½ > 20 min) S->M Pass S->Drop Fail T Toxicity (CC50 > 50 µM) M->T Pass M->Drop Fail Result Lead Candidate for In Vivo Studies T->Result Pass T->Drop Fail

Validation

Benchmarking (4-Benzyl-morpholin-2-yl)-acetic acid hydrochloride against standard compounds

A Comparative Benchmarking Guide: (4-Benzyl-morpholin-2-yl)-acetic acid hydrochloride Executive Summary This guide provides a comprehensive framework for benchmarking the novel molecule, (4-Benzyl-morpholin-2-yl)-acetic...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Benchmarking Guide: (4-Benzyl-morpholin-2-yl)-acetic acid hydrochloride

Executive Summary

This guide provides a comprehensive framework for benchmarking the novel molecule, (4-Benzyl-morpholin-2-yl)-acetic acid hydrochloride, hereafter referred to as BMA. While public data on BMA's specific mechanism of action is limited, its morpholine core is a common feature in centrally-acting compounds. This guide proceeds under the hypothesis that BMA is a modulator of the γ-aminobutyric acid (GABA) system, the primary inhibitory neurotransmitter network in the brain. Enhancing GABAergic tone is a well-established strategy for neuroprotection against excitotoxic insults.[1][2]

We outline a series of head-to-head experimental protocols to compare the biochemical and functional properties of BMA against three gold-standard compounds: Muscimol (a GABA-A receptor agonist), Baclofen (a GABA-B receptor agonist), and Diazepam (a GABA-A receptor positive allosteric modulator). The protocols described herein are designed to be self-validating, providing researchers with a robust methodology to determine BMA's binding affinity, functional potency, and neuroprotective efficacy.

Introduction: The Rationale for GABAergic Modulation in Neuroprotection

The balance between excitatory (glutamatergic) and inhibitory (GABAergic) neurotransmission is critical for normal brain function. During pathological events such as ischemic stroke, excessive glutamate release leads to over-activation of glutamate receptors, causing a massive influx of calcium and subsequent neuronal death—a process known as excitotoxicity.[3] A promising therapeutic strategy to counteract this is to bolster the brain's primary inhibitory system, mediated by GABA.[4]

GABA exerts its effects through two main receptor types:

  • GABA-A Receptors: These are ligand-gated chloride ion channels. Their activation leads to chloride influx, hyperpolarizing the neuron and making it less likely to fire an action potential.[5][6] They can be activated directly by agonists like Muscimol or have their function enhanced by positive allosteric modulators (PAMs) like Diazepam.[6][7]

  • GABA-B Receptors: These are G-protein coupled receptors that, upon activation by agonists like Baclofen, indirectly cause neuronal hyperpolarization by activating potassium channels and inhibiting calcium channels.[8]

This guide will systematically evaluate where the test compound, BMA, fits within this landscape. We will determine if it binds to GABA receptors, how it modulates their function, and whether this translates into a tangible neuroprotective effect in a validated cell-based model of excitotoxicity.

Postulated Mechanism of Action (MOA) and Experimental Overview

We hypothesize that BMA acts on the GABA-A receptor complex. The following experimental workflow is designed to test this hypothesis by first establishing target engagement (binding), then characterizing the functional consequences (electrophysiology), and finally assessing the therapeutic potential (neuroprotection).

G cluster_0 Phase 1: Target Engagement cluster_1 Phase 2: Functional Characterization cluster_2 Phase 3: Therapeutic Potential binding_assay Radioligand Binding Assay (Determine Ki) epys_assay Patch-Clamp Electrophysiology (Determine EC50 & Efficacy) binding_assay->epys_assay If binding is confirmed... neuro_assay In Vitro Neuroprotection Assay (Measure Cell Viability) epys_assay->neuro_assay If functional activity is present... end Benchmark Conclusion neuro_assay->end Compare performance profile

Caption: Experimental workflow for benchmarking BMA.

The diagram below illustrates the canonical GABA-A receptor and the distinct binding sites of the standard compounds used in this guide. Our investigation aims to determine if BMA interacts with one of these known sites or a novel site on the receptor complex.

G cluster_GABAR GABA-A Receptor Complex (Postsynaptic Membrane) GABAR α β α γ β GABA GABA / Muscimol (Agonist) GABA->GABAR:f1 Binds at α/β interface Opens Cl- channel BZD Diazepam (PAM) BZD->GABAR:f3 Binds at α/γ interface Enhances GABA effect BMA BMA (Hypothesized Modulator) BMA->GABAR Target site unknown?

Caption: Binding sites on the GABA-A receptor complex.

Experimental Benchmarking Protocols

The following sections provide detailed, step-by-step protocols for each phase of the benchmarking process. The causality behind experimental choices, such as buffer composition and incubation times, is explained to ensure methodological transparency and reproducibility.

In Vitro Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of BMA for GABA-A and GABA-B receptors in comparison to standard compounds. A high affinity (low Ki value) suggests direct interaction with the receptor.

Methodology: This protocol is adapted from established methods for GABA receptor binding assays.[9][10][11]

  • Membrane Preparation:

    • Homogenize whole rat brains in 20 volumes of ice-cold 0.32 M sucrose buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

    • Collect the supernatant and centrifuge at 100,000 x g for 30 minutes at 4°C to pellet the crude membrane fraction.

    • Wash the pellet by resuspending in 50 mM Tris-HCl buffer (pH 7.4) and centrifuging three more times. This is critical to remove endogenous GABA, which would otherwise compete with the radioligand.[10]

    • Resuspend the final pellet in binding buffer (50 mM Tris-HCl, pH 7.4) to a final protein concentration of ~0.5 mg/mL, determined by a BCA protein assay.

  • Competitive Binding Assay:

    • Set up assay tubes in triplicate for each condition: Total Binding, Non-Specific Binding (NSB), and competitor concentrations.

    • For GABA-A:

      • Add 50 µL of binding buffer (for Total Binding) or 100 µM unlabeled GABA (for NSB) or varying concentrations of BMA/Muscimol/Diazepam.

      • Add 50 µL of [3H]Muscimol (final concentration ~2-4 nM).

    • For GABA-B:

      • Add 50 µL of binding buffer (for Total Binding) or 100 µM unlabeled Baclofen (for NSB) or varying concentrations of BMA/Baclofen.

      • Add 50 µL of [3H]Baclofen (final concentration ~5 nM).

    • Add 400 µL of the prepared membrane suspension to each tube to initiate the reaction.

    • Incubate for 45 minutes at 4°C to reach equilibrium.[11]

  • Termination and Counting:

    • Rapidly terminate the assay by vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethyleneimine.

    • Wash the filters three times with 4 mL of ice-cold binding buffer to remove unbound radioligand.

    • Place filters in scintillation vials, add 4 mL of scintillation cocktail, and quantify radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the NSB counts from the Total Binding counts.

    • Plot the percentage of specific binding against the log concentration of the competitor compound.

    • Determine the IC50 value (concentration of competitor that inhibits 50% of specific binding) using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[12]

Expected Data Summary:

CompoundTarget ReceptorRadioligandExpected Ki (nM)Interpretation
BMA GABA-A[3H]MuscimolTo Be DeterminedLow Ki suggests direct binding.
BMA GABA-B[3H]BaclofenTo Be DeterminedLow Ki suggests direct binding.
Muscimol GABA-A[3H]Muscimol5 - 20High affinity agonist binding.
Diazepam GABA-A[3H]Muscimol> 10,000No competition at agonist site.
Baclofen GABA-B[3H]Baclofen50 - 150High affinity agonist binding.
In Vitro Functional Assay (Whole-Cell Electrophysiology)

Objective: To measure the functional effect of BMA on GABA-A receptor activity and compare its potency (EC50) and efficacy (Emax) to standard modulators. This assay directly measures the physiological consequence of receptor binding.

Methodology: This protocol utilizes the whole-cell patch-clamp technique, the gold standard for studying ion channel function.[13][14]

  • Cell Preparation:

    • Culture primary cortical neurons or HEK293 cells stably expressing human GABA-A receptors (e.g., α1β2γ2 subunit composition) on glass coverslips.[13]

    • Use cultures between 14-21 days in vitro for robust receptor expression and synaptic maturity.

  • Patch-Clamp Recording:

    • Place a coverslip in a recording chamber on the stage of an inverted microscope and perfuse with artificial cerebrospinal fluid (aCSF).

    • Fabricate glass micropipettes with a resistance of 4-6 MΩ when filled with intracellular solution (containing CsCl to isolate chloride currents).

    • Under visual guidance, form a high-resistance (>1 GΩ) "gigaseal" between the pipette tip and the cell membrane.

    • Rupture the cell membrane to achieve the whole-cell configuration. Clamp the cell's membrane potential at -70 mV.

  • Compound Application and Data Acquisition:

    • Establish a baseline recording of GABA-evoked currents by applying a low concentration of GABA (an EC10 concentration, e.g., 1 µM) for 2-3 seconds.

    • To test for agonist activity, apply increasing concentrations of BMA alone and measure any induced current.

    • To test for modulatory activity, co-apply the EC10 concentration of GABA with increasing concentrations of BMA or Diazepam.[15]

    • Record the peak inward current elicited by each application. Allow for a washout period between applications to ensure receptor recovery.

  • Data Analysis:

    • Measure the peak amplitude of the chloride current for each concentration.

    • Normalize the responses to the maximal response elicited by a saturating concentration of GABA (for agonists) or to the response elicited by the EC10 of GABA alone (for modulators).

    • Plot the normalized response against the log concentration of the compound and fit with a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy).

Expected Data Summary:

CompoundTest ConditionExpected EC50 (µM)Expected Emax (% of GABA)Interpretation
BMA Applied aloneTBDTBDNon-zero Emax indicates agonist activity.
BMA + 1 µM GABATBDTBDEmax > 100% indicates PAM activity.
Muscimol Applied alone1 - 5~100%Full agonist at the GABA-A receptor.
Diazepam + 1 µM GABA0.1 - 0.5> 500%Potent positive allosteric modulator.
Cell-Based Neuroprotection Assay

Objective: To assess the ability of BMA to protect neurons from glutamate-induced excitotoxicity, providing a measure of its potential therapeutic efficacy.

Methodology: This assay uses a well-established in vitro model of excitotoxic cell death.[3][16][17]

  • Cell Culture and Plating:

    • Culture primary rat cortical neurons in 96-well plates for at least 14 days to allow for the development of mature synaptic connections and glutamate receptor expression.

  • Compound Pre-treatment and Glutamate Insult:

    • Prepare serial dilutions of BMA, Muscimol, Baclofen, and Diazepam in the culture medium.

    • Pre-treat the neuronal cultures with the compounds for 24 hours. This allows for any compound-induced changes in gene expression or receptor trafficking.[16]

    • After pre-treatment, expose the neurons to a toxic concentration of L-glutamate (e.g., 50-100 µM) for 15-30 minutes in the continued presence of the test compounds.

    • Wash out the glutamate and compounds, and return the cells to fresh culture medium.

  • Assessment of Cell Viability:

    • Incubate the cells for 24 hours post-insult.

    • Quantify cell viability using a standard lactate dehydrogenase (LDH) release assay. LDH is a cytosolic enzyme released into the medium upon cell lysis, serving as an indicator of cytotoxicity.

    • Include control wells: "Untreated" (no glutamate, no compound) and "Vehicle" (glutamate + compound vehicle).

  • Data Analysis:

    • Calculate the percentage of cytotoxicity for each well relative to the vehicle control (which represents maximum cell death).

    • Calculate neuroprotection as: % Neuroprotection = 100 - % Cytotoxicity.

    • Plot % Neuroprotection against compound concentration to generate dose-response curves.

Expected Data Summary:

CompoundTarget PathwayExpected Max Neuroprotection (%)Interpretation
BMA Hypothesized GABAergicTo Be DeterminedEfficacy in preventing excitotoxic death.
Muscimol GABA-A Agonism60 - 80%Direct hyperpolarization is neuroprotective.[2][18]
Baclofen GABA-B Agonism50 - 70%G-protein mediated inhibition is protective.[2]
Diazepam GABA-A PAM70 - 90%Enhancing endogenous GABA tone is highly protective.

Comparative Summary and Discussion

This guide provides the experimental blueprint to populate the following summary table. The results will create a comprehensive performance profile for BMA, allowing for a direct, evidence-based comparison against established standards.

ParameterBMAMuscimolBaclofenDiazepam
GABA-A Binding (Ki, nM) TBD~10N/A>10,000
GABA-B Binding (Ki, nM) TBDN/A~100N/A
Functional Potency (EC50, µM) TBD~2N/A~0.2
Functional Efficacy (Emax) TBDAgonistAgonistPAM
Neuroprotection (% Max) TBD~70%~60%~80%

A strong outcome for BMA would be demonstrating potent and efficacious modulation of the GABA-A receptor (e.g., as a PAM, evidenced by a low EC50 and high Emax in the functional assay) without directly competing with the agonist binding site (high Ki in the [3H]Muscimol assay). If this functional activity translates into robust neuroprotection comparable to or exceeding that of Diazepam, it would signify a compound of significant interest for further development. Conversely, a lack of activity in these assays would suggest its primary mechanism of action lies elsewhere, necessitating a different benchmarking strategy.

Conclusion

The systematic approach detailed in this guide provides a rigorous and objective pathway for the initial characterization of (4-Benzyl-morpholin-2-yl)-acetic acid hydrochloride. By benchmarking against well-understood standard compounds acting on the GABAergic system, researchers can elucidate BMA's mechanism, quantify its potency, and evaluate its potential as a neuroprotective agent. The successful execution of these protocols will generate the critical data needed to make informed decisions about the future trajectory of this compound in the drug development pipeline.

References

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  • J Cereb Blood Flow Metab. (2009). GABA synapses mediate neuroprotection after ischemic and εPKC preconditioning in rat hippocampal slice cultures.
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  • J Neurosci Res. (2008). Neuroprotection of gamma-aminobutyric acid receptor agonists via enhancing neuronal nitric oxide synthase (Ser847) phosphorylation through increased neuronal nitric oxide synthase and PSD95 interaction and inhibited protein phosphatase activity in cerebral ischemia.
  • J Biomol Screen. (2015). Characterization of GABAA receptor ligands with automated patch-clamp using human neurons derived from pluripotent stem cells.
  • Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol.
  • J Biol Chem. (2012). Structure, Function, and Modulation of GABAA Receptors.
  • Zanco J. Med. Sci. (2012). An in vitro model for assessment of excitotoxicity induced by glutamate and neuroprotection using digitized fluorescent imag.
  • J Pharm Pharmacol. (2017). Neuroprotective effects of gabaergic phenols correlated with their pharmacological and antioxidant properties.
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  • Proc Natl Acad Sci U S A. (1988). Patch-clamp study of gamma-aminobutyric acid receptor Cl- channels in cultured astrocytes.
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  • FujiFilm Cellular Dynamics. (2017). Development of Assays for Neurotoxicity Using Human iPSC-derived Neurons.
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  • Wikipedia. GABAA receptor positive allosteric modulator.

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Comparative

A Guide to Ensuring Experimental Reproducibility with (4-Benzyl-morpholin-2-yl)-acetic acid hydrochloride

For researchers, scientists, and professionals in drug development, the reproducibility of experimental results is the bedrock of scientific integrity. This guide provides an in-depth technical framework for working with...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the reproducibility of experimental results is the bedrock of scientific integrity. This guide provides an in-depth technical framework for working with (4-Benzyl-morpholin-2-yl)-acetic acid hydrochloride, a morpholine derivative with potential applications in neuroscience research. While this specific compound is not extensively documented in peer-reviewed literature, this guide will establish a robust methodology for its synthesis, characterization, and application in biological assays, with a focus on ensuring the reliability and reproducibility of your findings. We will also objectively compare its potential performance with established alternatives based on its structural class and likely mode of action.

Introduction to (4-Benzyl-morpholin-2-yl)-acetic acid hydrochloride and the Imperative of Reproducibility

(4-Benzyl-morpholin-2-yl)-acetic acid hydrochloride, with CAS number 170804-78-1, belongs to the morpholine class of heterocyclic compounds.[1][2][3] The morpholine scaffold is a "privileged structure" in medicinal chemistry, frequently incorporated into drug candidates to enhance potency, improve pharmacokinetic properties, and provide desirable drug-like characteristics.[4][5] Specifically, benzyl morpholine derivatives have been explored as dual reuptake inhibitors of serotonin and norepinephrine, suggesting a potential therapeutic role in mood disorders.[6]

Given the novelty and limited public data on this specific molecule, establishing a highly reproducible experimental workflow is paramount. This guide will walk you through the critical steps to ensure that your results are consistent, reliable, and contribute meaningfully to the scientific record.

Synthesis and Characterization: The Foundation of Reproducible Research

Proposed Synthetic Workflow

The proposed synthesis involves a multi-step process starting from commercially available reagents. The following workflow is designed to maximize yield and purity, thereby ensuring a consistent starting material for all subsequent experiments.

G cluster_0 Step 1: N-Benzylation of Morpholine-2-acetic acid precursor cluster_1 Step 2: Purification of Intermediate cluster_2 Step 3: Ester Hydrolysis (if starting from ester) cluster_3 Step 4: Final Purification and Salt Formation A Morpholine-2-acetic acid derivative C N-Benzylated intermediate A->C Base (e.g., K2CO3) Solvent (e.g., Acetonitrile) B Benzyl bromide B->C D Crude N-Benzylated intermediate C->D E Column Chromatography D->E F Pure N-Benzylated intermediate E->F G N-Benzylated ester F->G I Crude (4-Benzyl-morpholin-2-yl)-acetic acid hydrochloride G->I Reflux H Aqueous HCl H->I J Crude product I->J K Recrystallization J->K L Pure (4-Benzyl-morpholin-2-yl)-acetic acid hydrochloride K->L G cluster_0 Cell Culture cluster_1 Assay Preparation cluster_2 Reuptake Assay cluster_3 Data Acquisition and Analysis A HEK293 cells stably expressing human SERT or NET B Seed cells in 96-well plates A->B D Pre-incubate cells with test compound B->D C Prepare serial dilutions of (4-Benzyl-morpholin-2-yl)-acetic acid hydrochloride C->D E Add radiolabeled neurotransmitter ([³H]5-HT or [³H]NE) D->E F Incubate to allow for reuptake E->F G Wash cells to remove unincorporated label F->G H Lyse cells and measure radioactivity using a scintillation counter G->H I Calculate % inhibition H->I J Determine IC50 values I->J

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of (4-Benzyl-morpholin-2-yl)-acetic acid hydrochloride

This document provides a comprehensive, step-by-step guide for the safe handling and disposal of (4-Benzyl-morpholin-2-yl)-acetic acid hydrochloride. As a specialized morpholine derivative used in advanced research, its...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive, step-by-step guide for the safe handling and disposal of (4-Benzyl-morpholin-2-yl)-acetic acid hydrochloride. As a specialized morpholine derivative used in advanced research, its proper management is critical not only for regulatory compliance but also for ensuring the safety of laboratory personnel and protecting the environment. This guide moves beyond simple checklists to explain the chemical reasoning behind each procedural step, empowering researchers to make informed safety decisions.

Chapter 1: Pre-Disposal Safety Assessment

Before handling any waste, a thorough understanding of the compound's hazard profile is essential. (4-Benzyl-morpholin-2-yl)-acetic acid hydrochloride is an irritant, and its acidic nature as a hydrochloride salt dictates specific handling and disposal considerations.

1.1 Hazard Identification & Personal Protective Equipment (PPE)

The primary hazards associated with this compound are irritation to the skin, eyes, and respiratory system.[1][2][3] The following table summarizes the hazard classifications and the minimum required PPE for handling the compound and its waste.

Hazard ClassificationGHS PictogramRequired Personal Protective Equipment (PPE)
Skin Irritation (Category 2)

Nitrile or Neoprene Gloves: Ensure full hand protection.
Serious Eye Irritation (Category 2/2A)

Safety Glasses with Side Shields or Goggles: Goggles are required when there is a splash hazard.
Specific target organ toxicity — Single exposure (Category 3), Respiratory system

Chemical Fume Hood: Always handle the solid compound and prepare solutions inside a certified chemical fume hood to avoid inhalation of dust or aerosols.[3][4]
Laboratory Coat: A standard lab coat is required to protect from skin contact.

1.2 Chemical Incompatibilities: The Foundation of Safe Segregation

Proper waste segregation is paramount to prevent dangerous reactions within a waste container. (4-Benzyl-morpholin-2-yl)-acetic acid hydrochloride waste must NOT be mixed with the following:

  • Strong Oxidizing Agents: Can lead to vigorous, exothermic reactions.

  • Bases (e.g., Sodium Hydroxide, Amines): Will cause a neutralization reaction that can generate heat. While controlled neutralization is a disposal step, uncontrolled mixing in a general waste container is hazardous.[2]

  • Reactive Metals: The acidic nature of the compound in solution can react with certain metals to produce flammable hydrogen gas.

Chapter 2: The Disposal Decision Workflow

The correct disposal path depends on the form and concentration of the waste. This workflow provides a logical decision-making process for researchers.

Caption: Decision workflow for proper waste stream selection.

Chapter 3: Step-by-Step Disposal Protocols

3.1 Protocol for Solid Waste and Concentrated Solutions

This protocol applies to expired solid reagents, residues from reaction workups, or concentrated solutions. The primary method of disposal is through a certified hazardous waste management service.

  • Container Selection: Choose a container made of compatible material (e.g., High-Density Polyethylene - HDPE) that can be securely sealed.[5] The container must be clean and dry.

  • Waste Collection: Carefully transfer the solid waste into the designated container using a funnel or other appropriate tools to minimize dust generation.[2] For concentrated liquids, pour slowly into the container. Do not fill liquid containers beyond 75% capacity to allow for vapor expansion.[6]

  • Labeling: Immediately label the container with the words "Hazardous Waste " and the full chemical name: "(4-Benzyl-morpholin-2-yl)-acetic acid hydrochloride".[7] Include the date of accumulation.

  • Storage: Store the sealed container in a designated Satellite Accumulation Area (SAA) or Central Accumulation Area (CAA) away from incompatible materials.[7] The storage area should be cool, dry, and well-ventilated.[2][4]

  • Disposal: Arrange for pickup and disposal through your institution's Environmental Health & Safety (EH&S) office or a licensed chemical waste contractor.[8]

3.2 Protocol for On-Site Neutralization of Dilute Aqueous Solutions (<5%)

The acidic nature of the hydrochloride salt allows for neutralization to a less hazardous form, which may be permissible for drain disposal depending on local regulations.[9][10] Always verify this procedure is compliant with your institution's and local municipality's wastewater regulations before proceeding.

Causality: This procedure uses a weak base, sodium bicarbonate, to neutralize the acidic hydrochloride. The reaction converts the compound to its free base form and the hydrochloric acid to sodium chloride, water, and carbon dioxide gas, resulting in a solution with a pH closer to neutral.

  • Preparation: Conduct this procedure in a chemical fume hood. Wear all required PPE (goggles, lab coat, gloves). Prepare a solution of sodium bicarbonate (baking soda) in water or have the solid readily available.

  • Dilution: If not already dilute, slowly add your acidic waste solution to a large volume of cold water in a beaker with stirring. Always add acid to water.[10]

  • Neutralization: While stirring the diluted solution, slowly and carefully add small portions of sodium bicarbonate. Effervescence (fizzing) will occur as carbon dioxide is released.[10][11] Continue adding the base incrementally until the fizzing stops.

  • pH Verification: Use a pH meter or pH paper to check that the solution's pH is between 6.0 and 8.0.

  • Final Disposal: Once neutralized, the solution can be disposed of down the drain with a copious amount of running water, provided this is permitted by your local regulations.[9][10]

3.3 Protocol for Contaminated Labware and Debris

This applies to items like gloves, weigh boats, pipette tips, and paper towels that are contaminated with the chemical.

  • Collection: Place all contaminated solid debris into a dedicated, tear-resistant plastic bag.[1]

  • Sealing and Labeling: Once the bag is full, seal it securely. Place this bag inside a second, larger bag (double-bagging) to prevent leaks.[11] Affix a "Hazardous Waste" label to the outer bag, clearly identifying the contents (e.g., "Solid Debris contaminated with (4-Benzyl-morpholin-2-yl)-acetic acid hydrochloride").

  • Storage and Disposal: Store the sealed bag in the designated solid hazardous waste collection area for pickup by your licensed waste contractor.

Chapter 4: Emergency Procedures for Spills

In the event of a spill, prompt and correct action is crucial to mitigate hazards.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or if there is a risk of respiratory exposure.[11]

  • Control and Contain: For small spills, prevent the spread by enclosing the area with an inert absorbent material like vermiculite, sand, or a commercial spill kit.[5][12]

  • Cleanup:

    • For a solid spill , carefully sweep or scoop the material into a designated waste container, avoiding the creation of dust.[2][3]

    • For a liquid spill , cover with an inert absorbent material. Allow it to be fully absorbed, then scoop the material into a hazardous waste container.[5][13]

  • Decontamination: Clean the spill area thoroughly with soap and water, and collect the cleaning materials as contaminated debris for disposal.[5]

  • Reporting: Report the incident to your laboratory supervisor and your institution's EH&S department.

Chapter 5: Regulatory and Compliance Overview

All chemical waste disposal is governed by strict regulations. In the United States, the primary framework is the Resource Conservation and Recovery Act (RCRA), administered by the Environmental Protection Agency (EPA).[7] Academic laboratories may operate under the alternative standards of 40 CFR Part 262, Subpart K, which provides specific guidelines for managing hazardous waste in a research setting.[14]

It is the responsibility of the researcher and the institution to ensure that all disposal practices comply with federal, state, and local regulations.[8][15] This guide provides a framework based on best practices, but it does not supersede legal requirements. Always consult your institution's EH&S department for specific guidance.

References

  • Carl ROTH GmbH + Co. KG. (2024). Safety Data Sheet: Acetic acid benzyl ester. Retrieved from [Link]

  • International Programme on Chemical Safety. (1995). Morpholine (HSG 92, 1995). Inchem.org. Retrieved from [Link]

  • Redox. (2022). Safety Data Sheet Morpholine. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]

  • Penta s.r.o. (2025). Safety Data Sheet: Morpholine. Retrieved from [Link]

  • University of California, Berkeley. (n.d.). Chemical Waste Disposal Guidelines. Retrieved from [Link]

  • Lab Alley. (n.d.). How to dispose of hydrochloric acid. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document. Retrieved from [Link]

  • Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Morpholine. Retrieved from [Link]

  • University of Alabama at Birmingham. (n.d.). Standard Operating Procedure: Hydrochloric Acid. Retrieved from [Link]

  • American Chemical Society. (n.d.). Regulation of Laboratory Waste. Retrieved from [Link]

  • Medical Laboratory Observer. (2019). Laboratory Waste Management: The New Regulations. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]

  • Nexchem Ltd. (2019). Safety Data Sheet: Morpholine. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Morpholine. Retrieved from [Link]

  • Nipissing University. (2019). Hazardous Materials Disposal Guide. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]

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Handling

A Senior Application Scientist's Guide to Handling (4-Benzyl-morpholin-2-yl)-acetic acid hydrochloride

This document provides a comprehensive operational and safety guide for the handling and disposal of (4-Benzyl-morpholin-2-yl)-acetic acid hydrochloride. As laboratory professionals, our primary responsibility extends be...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive operational and safety guide for the handling and disposal of (4-Benzyl-morpholin-2-yl)-acetic acid hydrochloride. As laboratory professionals, our primary responsibility extends beyond achieving research milestones to ensuring a safe environment for ourselves and our colleagues. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, empowering you to make informed safety decisions.

Hazard Identification and Risk Assessment

(4-Benzyl-morpholin-2-yl)-acetic acid hydrochloride is classified as a hazardous substance. A Safety Data Sheet (SDS) for a closely related compound, 4-Benzylmorpholine-2-carboxylic acid hydrochloride, indicates that it causes skin and eye irritation (Category 2)[1]. The morpholine moiety itself can be corrosive and harmful if inhaled or absorbed through the skin[2][3]. The hydrochloride salt form suggests it is an acidic compound.

Therefore, the primary hazards to mitigate are:

  • Dermal Contact: Causes skin irritation[1].

  • Ocular Contact: Causes serious eye irritation[1].

  • Inhalation: May cause irritation of the respiratory tract[1].

  • Ingestion: May cause irritation to mucous membranes[1].

A thorough risk assessment is mandatory before any procedure. The scale of the experiment, the potential for aerosolization (e.g., during weighing or solvent removal), and the duration of handling will dictate the specific level of engineering controls and personal protective equipment required.

Core Personal Protective Equipment (PPE) Requirements

A multi-layered PPE strategy is essential to prevent exposure. The following table summarizes the minimum required PPE for handling this compound.

Body PartRequired PPESpecifications and Rationale
Eyes & Face Chemical Splash Goggles & Face ShieldGoggles: Must be worn at all times to protect against splashes. Standard safety glasses are insufficient[4]. Face Shield: Required when handling larger quantities (>5g) or during procedures with a high risk of splashing (e.g., transfers, neutralization) to protect the entire face[5][6].
Hands Chemical-Resistant Gloves (Nitrile)Material: Nitrile gloves provide adequate protection for incidental contact[5]. For prolonged handling or immersion, consider heavier-duty gloves like butyl rubber[2]. Practice: Always inspect gloves for tears before use. Use a double-gloving technique for added protection during high-risk procedures. Never reuse disposable gloves[5].
Body Laboratory Coat & Chemical-Resistant ApronLab Coat: A properly fitted, buttoned lab coat is the minimum requirement to protect skin and clothing from minor spills and contamination[6]. Apron: A chemical-resistant apron should be worn over the lab coat when handling significant quantities where splashes are possible[5][7].
Respiratory NIOSH-Approved RespiratorWhen Required: Use is dictated by your institution's chemical hygiene plan and a specific risk assessment. It is recommended when handling the powder outside of a certified chemical fume hood or if there is a risk of aerosolization. Type: An N95 dust mask may be sufficient for weighing small quantities, but a half-mask respirator with organic vapor/acid gas cartridges is preferable if fumes are anticipated[2].

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational workflow is critical for minimizing exposure risk.

Preparation and Engineering Controls
  • Designated Area: All handling of (4-Benzyl-morpholin-2-yl)-acetic acid hydrochloride, especially the weighing of the solid and initial solution preparation, must be conducted within a certified chemical fume hood to minimize inhalation exposure[6][7].

  • Gather Materials: Before starting, ensure all necessary equipment (spatulas, glassware, solvents, waste containers) and spill control materials (absorbent pads, neutralizers like sodium bicarbonate) are inside the fume hood and within easy reach[4].

  • Verify Emergency Equipment: Confirm that the safety shower and eyewash station are unobstructed and have been recently tested[4].

Donning PPE: The Sequential Approach

Properly putting on PPE is the first line of defense.

  • Lab Coat/Apron: Don your lab coat and fasten all buttons. If required, wear a chemical-resistant apron over the coat.

  • Respirator (if required): Perform a seal check according to the manufacturer's instructions.

  • Goggles/Face Shield: Put on your chemical splash goggles. If a face shield is required, place it over the goggles.

  • Gloves: Don the first pair of nitrile gloves, ensuring the cuffs are pulled over the sleeves of your lab coat. If double-gloving, don the second pair over the first.

Doffing (Removing) PPE: Avoiding Cross-Contamination

The removal process is critical to prevent transferring contaminants to your skin or the environment.

  • Outer Gloves: If double-gloved, remove the outer, most contaminated pair and dispose of them in the designated chemical waste container.

  • Face Shield/Apron: Remove the face shield and/or apron, handling them by the straps or ties.

  • Goggles and Respirator: Remove your goggles and respirator from the back of your head to avoid touching the front surfaces.

  • Lab Coat: Remove your lab coat, folding it inward to contain any potential contamination.

  • Inner Gloves: Remove the final pair of gloves by peeling one off with the other, then sliding a clean finger under the cuff of the remaining glove to peel it off without touching the outer surface.

  • Hand Hygiene: Immediately wash your hands thoroughly with soap and water[1].

Disposal Plan: Decontamination and Waste Management

Proper disposal protects you, your colleagues, and the environment.

PPE and Contaminated Materials
  • Solid Waste: All disposable PPE (gloves, wipes, absorbent pads) and contaminated materials must be placed in a clearly labeled, sealed hazardous waste container.

  • Reusable Equipment: Glassware and other equipment must be decontaminated. Rinse three times with an appropriate solvent. The initial rinsate must be collected as hazardous waste.

Chemical Waste Disposal

Disposing of acidic chemical waste requires a systematic approach to ensure safety and regulatory compliance.

  • Containment: Collect all waste solutions containing (4-Benzyl-morpholin-2-yl)-acetic acid hydrochloride in a dedicated, properly labeled, and sealed hazardous waste container[8][9]. Store this container in a designated satellite accumulation area with secondary containment[5].

  • Neutralization (for dilute aqueous waste only): Small quantities of dilute, non-hazardous acidic waste may be neutralized for drain disposal, pending local regulations[10].

    • CAUTION: This should only be performed by trained personnel in a fume hood.

    • Slowly add a weak base, such as sodium bicarbonate (baking soda) or a 5% sodium hydroxide solution, to the acidic waste while stirring[8][11].

    • Monitor the pH. The goal is a final pH between 6.0 and 8.0[12].

    • Be aware that this is an exothermic reaction and may produce gas. Proceed slowly to control the reaction rate[5].

  • Professional Disposal: For concentrated waste or solutions containing other hazardous materials, neutralization is not appropriate. This waste must be disposed of through your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste contractor[9][12].

Workflow Visualization

The following diagram outlines the decision-making process for selecting the appropriate level of PPE based on the nature of the task.

PPE_Decision_Workflow start_end start_end decision decision process process io io start Start: Procedure with (4-Benzyl-morpholin-2-yl)-acetic acid hydrochloride assess_task Assess Task Risk start->assess_task weighing Weighing Solid (<1g) or Preparing Dilute Solution assess_task->weighing Low Risk large_scale Large Scale (>1g), High Concentration, or Aerosol Potential assess_task->large_scale High Risk ppe_standard Standard PPE: - Single Nitrile Gloves - Lab Coat - Chemical Splash Goggles weighing->ppe_standard ppe_enhanced Enhanced PPE: - Double Nitrile Gloves - Lab Coat & Apron - Goggles & Face Shield - Respirator (as needed) large_scale->ppe_enhanced conduct_work Conduct Work in Chemical Fume Hood ppe_standard->conduct_work ppe_enhanced->conduct_work end End: Follow Disposal & Decontamination Plan conduct_work->end

Caption: PPE selection workflow based on task-specific risk assessment.

References

  • How to Dispose of Acids and Bases Safely: A Complete Guide. Greenflow. Available from: [Link]

  • WORKING WITH ACIDS STANDARD OPERATING PROCEDURE. Zaera Research Group - UC Riverside. Available from: [Link]

  • How to Handle Caustic and Corrosive Chemicals in a Laboratory. Science Equip. Available from: [Link]

  • 3 Ways to Dispose of Acid Safely. wikiHow. Available from: [Link]

  • Safety Precautions for Acids and Bases in a Laboratory. Toronto Tribune. Available from: [Link]

  • Safety Data Sheet Morpholine. Redox. Available from: [Link]

  • Acid Handling. University of Utah. Available from: [Link]

  • Safety Data Sheet: Morpholine. Carl ROTH. Available from: [Link]

  • Acids and bases waste. Chemical Waste Netherlands. Available from: [Link]

  • How to dispose of hydrochloric acid. Lab Alley. Available from: [Link]

Sources

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